molecular formula C10H16N2OS B1666823 Albutoin, (S)- CAS No. 52152-25-7

Albutoin, (S)-

Cat. No.: B1666823
CAS No.: 52152-25-7
M. Wt: 212.31 g/mol
InChI Key: RATGSRSDPNECNO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52152-25-7

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1

InChI Key

RATGSRSDPNECNO-QMMMGPOBSA-N

SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Albutoin, (S)-;  L-Leucine-3-allyl-2-thiohydantoin; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Albutoin: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Albutoin, a chiral thiohydantoin derivative that has been investigated for its anticonvulsant properties. This document delves into its chemical identity, physicochemical characteristics, synthesis, and biological activities, offering a consolidated resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

(S)-Albutoin is the (S)-enantiomer of the anticonvulsant agent Albutoin. The stereochemistry at the C5 position of the imidazolidinone ring is crucial for its biological activity.

Chemical Structure:

Figure 1: 2D Chemical Structure of (S)-Albutoin.

The core of the molecule is a thiohydantoin ring, which is a five-membered heterocycle containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group. The key structural features are:

  • An isobutyl group attached to the chiral center at the C5 position.

  • An allyl group attached to the nitrogen at the N3 position.

  • A thiocarbonyl group at the C2 position.

  • A carbonyl group at the C4 position.

The absolute stereochemistry at the C5 position is designated as (S), which is a critical determinant of its pharmacological activity.

Table 1: Chemical Identifiers for (S)-Albutoin

IdentifierValueSource
IUPAC Name (5S)-5-(2-methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinoneN/A
CAS Number 52152-25-7[1]
Molecular Formula C10H16N2OS[2]
Molecular Weight 212.31 g/mol [2]
SMILES C=CCN1C(=O)NC1=SN/A
InChI InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1N/A

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (S)-Albutoin are not extensively reported in publicly available literature. However, based on its structural relationship to other thiohydantoin derivatives, the following properties can be inferred and are supplemented with computational predictions where available.

Table 2: Predicted and Known Physicochemical Properties of Albutoin

PropertyValueNotes
Melting Point Not availableExperimental data is not readily available.
Boiling Point Not availableExperimental data is not readily available.
Solubility Poorly soluble in waterPredicted based on the nonpolar isobutyl and allyl groups.
XLogP3-AA 2.1A measure of lipophilicity, suggesting moderate lipid solubility.[2]

Further experimental characterization is required to definitively establish these properties.

Synthesis of (S)-Albutoin

The enantioselective synthesis of (S)-Albutoin is crucial for isolating the pharmacologically active enantiomer. While a specific, detailed protocol for (S)-Albutoin is not widely published, the synthesis of chiral 5-substituted-3-allyl-2-thiohydantoins generally proceeds from the corresponding α-amino acid. The following represents a plausible synthetic pathway based on established methods for similar compounds.

Proposed Synthetic Pathway:

G L_Leucine L-Leucine Intermediate Thiocarbamoyl Amino Acid Intermediate L_Leucine->Intermediate Reaction with Allyl Isothiocyanate Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Intermediate S_Albutoin (S)-Albutoin Intermediate->S_Albutoin Acid-catalyzed cyclization (e.g., HCl)

Figure 2: Proposed synthetic workflow for (S)-Albutoin.

Step-by-Step Methodology (Hypothetical Protocol):

  • Formation of the Thiocarbamoyl Amino Acid: L-Leucine, the chiral starting material, is reacted with allyl isothiocyanate in a suitable solvent (e.g., aqueous ethanol) under basic conditions (e.g., using sodium hydroxide or triethylamine). This reaction forms the N-allylthiocarbamoyl-L-leucine intermediate. The stereochemistry of the starting L-leucine is retained in this step.

  • Cyclization to (S)-Albutoin: The thiocarbamoyl amino acid intermediate is then subjected to acid-catalyzed cyclization. This is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrochloric acid. The intramolecular condensation results in the formation of the thiohydantoin ring, yielding (S)-Albutoin.

Causality in Experimental Choices:

  • Starting Material: The use of L-Leucine as the starting material is critical as its inherent (S)-stereochemistry directs the formation of the desired (S)-enantiomer of Albutoin.

  • Reagents: Allyl isothiocyanate provides the allyl group at the N3 position and the sulfur atom for the thiocarbonyl group. The choice of base in the first step is important to deprotonate the amino group of leucine, facilitating its nucleophilic attack on the isothiocyanate.

  • Reaction Conditions: The acidic conditions in the second step are necessary to protonate the carboxyl group, making it a better electrophile for the intramolecular cyclization by the thiourea nitrogen.

Spectral Characterization

Expected Spectroscopic Data:

  • ¹H NMR:

    • Signals corresponding to the protons of the isobutyl group (a doublet for the methyl protons and a multiplet for the methine and methylene protons).

    • Signals for the allyl group protons (multiplets for the vinyl protons and a doublet for the methylene protons attached to the nitrogen).

    • A signal for the chiral proton at the C5 position.

    • Signals for the N-H protons of the thiohydantoin ring.

  • ¹³C NMR:

    • A signal for the thiocarbonyl carbon (C2) typically in the range of 180-200 ppm.

    • A signal for the carbonyl carbon (C4) typically around 170-180 ppm.

    • Signals for the carbons of the isobutyl and allyl groups.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretching vibration (around 1700-1750 cm⁻¹).

    • A characteristic absorption for the C=S stretching vibration (around 1100-1250 cm⁻¹).

    • N-H stretching vibrations (around 3200-3400 cm⁻¹).

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of (S)-Albutoin (m/z = 212.31).

    • Fragmentation patterns characteristic of the loss of the isobutyl and allyl side chains.

Pharmacological Profile

(S)-Albutoin belongs to the thiohydantoin class of compounds, which are structurally related to the hydantoin class of anticonvulsants, including phenytoin.

Mechanism of Action (Proposed):

The precise mechanism of action for Albutoin has not been definitively elucidated. However, like other hydantoin and thiohydantoin anticonvulsants, it is proposed to exert its effects by modulating voltage-gated sodium channels in neurons.[3] By stabilizing the inactive state of these channels, it is thought to limit the repetitive firing of action potentials that is characteristic of seizures. This action would reduce the spread of seizure activity in the brain.[3]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Na_Channel Voltage-gated Na+ Channel Action Potential->Na_Channel Depolarization Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Ca2+ influx (indirectly) Release Glutamate Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Excitation Postsynaptic Excitation Receptor->Excitation S_Albutoin (S)-Albutoin S_Albutoin->Na_Channel Blocks/Stabilizes inactive state

Figure 3: Proposed mechanism of action of (S)-Albutoin.

Therapeutic Use and Clinical Evaluation:

Albutoin was evaluated as an antiepileptic drug for the treatment of grand mal (tonic-clonic) and partial seizures.[1][2][4] Clinical studies conducted in the 1960s and 1970s compared its efficacy to existing anticonvulsants like diphenylhydantoin (phenytoin).[1][2]

A double-blind, controlled study found that Albutoin did not appear to be as effective as diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency.[1] The study also indicated that Albutoin was poorly absorbed at dosages up to 1,200 mg per day.[1]

Metabolism and Toxicology

Information on the specific metabolism and toxicology of (S)-Albutoin is limited. The clinical evaluation of Albutoin reported some adverse effects.

Metabolism:

The metabolic fate of Albutoin has not been extensively studied. However, based on its structure, potential metabolic pathways could include:

  • Oxidation of the allyl group.

  • Hydroxylation of the isobutyl group.

  • Hydrolysis of the thiohydantoin ring.

The liver is the most likely site of metabolism for this compound.

Toxicology and Adverse Effects:

In a clinical evaluation, significant adverse effects were observed in patients receiving 1,200 mg of Albutoin per day, including:

  • Nausea[1]

  • Anorexia (loss of appetite)[1]

  • Weight loss[1]

These side effects were reported in over 10% of the patients at this dosage.[1] Further toxicological studies would be necessary to fully characterize the safety profile of (S)-Albutoin.

Conclusion and Future Perspectives

(S)-Albutoin is a chiral thiohydantoin derivative with anticonvulsant properties. While its chemical structure is well-defined, there is a notable lack of comprehensive experimental data on its physicochemical properties, a detailed enantioselective synthesis protocol, and in-depth pharmacological, metabolic, and toxicological profiles in publicly accessible literature. Early clinical evaluations suggested limited efficacy and poor bioavailability compared to other established anticonvulsants of its time.

For drug development professionals, (S)-Albutoin represents a scaffold that could be further explored and modified to improve its pharmacokinetic and pharmacodynamic properties. Future research could focus on:

  • Developing an efficient and scalable enantioselective synthesis.

  • Conducting detailed physicochemical and spectral characterization.

  • Investigating its precise mechanism of action and binding site on voltage-gated sodium channels.

  • Performing comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.

  • Exploring structural modifications to enhance efficacy, bioavailability, and reduce adverse effects.

This in-depth guide serves as a foundational document for researchers and scientists interested in revisiting and potentially reimagining the therapeutic potential of (S)-Albutoin and related thiohydantoin compounds.

References

  • Cereghino, J. J., Brock, J. T., Van Meter, J. C., Penry, J. K., Smith, L. D., & Fisher, P. (1974). Evaluation of albutoin as an antiepileptic drug. Clinical Pharmacology & Therapeutics, 15(4), 406–416. [Link]

  • PubMed. (n.d.). Evaluation of albutoin as an antiepileptic drug. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Imidazolidinone, 5-(2-methylpropyl)-3-(2-propenyl)-2-thioxo-, (R)-. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-SUBSTITUTED 5-ARYLIDENE-1-METHYL-2- THIOHYDANTOINS UNDER MICROWAVE IRRADIATION. Retrieved from [Link]

  • SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 7). Anticonvulsants Toxicity. StatPearls. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • MDPI. (2006, October 2). A Simple Synthesis of 2-Thiohydantoins. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Protocol for Synthesis of 3-Substituted 5-Arylidene-2-thiohydantoins: Two-step Procedure Alternative to Classical Methods. Retrieved from [Link]

  • CORE. (n.d.). JH NMR of albumin in human blood plasma: drug binding and redox reactions at Cys 34. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016, October 31). Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of (S)-Albutoin in Epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Albutoin is the pharmacologically active eutomer of the thiohydantoin anticonvulsant albutoin. Structurally distinct from phenytoin due to the presence of a sulfur atom at the C2 position and an isobutyl side chain at C5, (S)-Albutoin exhibits a unique lipophilic profile that facilitates rapid blood-brain barrier (BBB) penetration.

Its primary mechanism of action is the voltage- and frequency-dependent blockade of voltage-gated sodium channels (VGSCs) , specifically NaV1.2 and NaV1.6 isoforms. Unlike general anesthetics that block channels indiscriminately, (S)-Albutoin exhibits high selectivity for the inactivated state of the channel, thereby filtering high-frequency repetitive firing (HFRF) typical of ictal discharges while sparing normal low-frequency neuronal signaling.

This guide dissects the molecular pharmacodynamics, stereoselective pharmacokinetics, and validation protocols required to characterize (S)-Albutoin.

Molecular Architecture & Stereochemistry

The Thiohydantoin Scaffold

The substitution of oxygen for sulfur at the C2 position (thio- analog) increases the lipophilicity (LogP) of the molecule compared to its hydantoin counterparts. This modification enhances membrane partitioning, allowing the drug to access the intramembranous binding site on the sodium channel more efficiently.

Stereoselectivity: Why the (S)-Enantiomer?

Albutoin possesses a chiral center at the C5 position. In 5-substituted hydantoins, the (S)-enantiomer typically aligns optimally with the hydrophobic pocket of the sodium channel receptor site (Site 2, overlapping with the local anesthetic binding site).

  • Eutomer: (S)-Albutoin. Exhibits higher binding affinity (

    
    ) for the inactivated channel state.
    
  • Distomer: (R)-Albutoin. Often displays reduced potency and may undergo competitive metabolic clearance, potentially leading to chiral inversion or idiosyncratic toxicity.

Pharmacodynamic Mechanism: State-Dependent NaV Blockade

The anticonvulsant efficacy of (S)-Albutoin relies on the Modulated Receptor Hypothesis . It does not physically plug the pore like tetrodotoxin (TTX); rather, it allosterically stabilizes the channel in a non-conducting conformation.

The Gating Cycle Interaction
  • Resting State: Low affinity binding. Normal action potentials are unaffected.

  • Open State: Transient binding.

  • Inactivated State: High affinity binding. During a seizure, neurons depolarize frequently, driving channels into the inactivated state. (S)-Albutoin binds to residues in the S6 transmembrane segment of domain IV (DIV-S6), "locking" the inactivation gate (IFM motif) in place.

Refractory Period Prolongation

By stabilizing the inactivated state, (S)-Albutoin increases the time required for the channel to recover and return to the resting state (


). This effectively imposes a "refractory barrier," preventing the neuron from firing at the pathological frequencies (>100 Hz) seen in epilepsy.
Visualization of Signaling Pathway

The following diagram illustrates the state-dependent binding cycle.

Albutoin_Mechanism cluster_legend Mechanism: Use-Dependence Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation (IFM Motif) Inactivated->Resting Repolarization (Recovery) Blocked Drug-Bound State ((S)-Albutoin Complex) Inactivated->Blocked (S)-Albutoin Binding (High Affinity) Blocked->Inactivated Slow Dissociation Desc High-frequency firing drives channels to the Inactivated state, increasing (S)-Albutoin binding sites.

Caption: Figure 1: State-dependent binding model. (S)-Albutoin selectively stabilizes the Inactivated state, preventing recovery during seizure activity.

Pharmacokinetics & Metabolic Bioactivation

(S)-Albutoin acts as both an active drug and a precursor. Its sulfur moiety renders it susceptible to oxidative desulfuration.

  • Primary Pathway: Oxidative desulfuration via CYP2C9 and CYP2C19.

  • Metabolite: 5-isobutylhydantoin (active).

  • Significance: The conversion from thiohydantoin to hydantoin maintains anticonvulsant activity while altering solubility. The (S)-configuration is generally preserved during this oxidation, though some chiral inversion may occur depending on species-specific isomerases.

Metabolism Parent (S)-Albutoin (Thiohydantoin) Enzyme CYP2C9 / CYP2C19 (Oxidative Desulfuration) Parent->Enzyme Hepatic Uptake Metabolite 5-Isobutylhydantoin (Active Metabolite) Enzyme->Metabolite S -> O Replacement Elimination Renal Excretion (Glucuronidation) Metabolite->Elimination

Caption: Figure 2: Metabolic bioactivation pathway. The thiohydantoin is converted to its hydantoin analog, retaining therapeutic efficacy.

Experimental Protocol: Validation of Mechanism

To validate the (S)-Albutoin mechanism, researchers must demonstrate use-dependence using electrophysiology.

Protocol: Whole-Cell Voltage Clamp (HEK293-NaV1.2)

Objective: Quantify the shift in voltage-dependence of inactivation (


) and use-dependent block.
  • Cell Preparation:

    • Transfect HEK293 cells with hNaV1.2

      
      -subunit and 
      
      
      
      -subunit.
    • Maintain in DMEM with 10% FBS.

  • Recording Solutions:

    • Intracellular (Pipette):[1] 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocols (The Critical Step):

    • Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV (10 ms) at 0.1 Hz. Expectation: Minimal block.

    • Inactivated State Block: Hold membrane at varying potentials (-120 mV to -40 mV) for 500 ms, then test pulse to 0 mV. Expectation: (S)-Albutoin causes a hyperpolarizing shift in the inactivation curve.

    • Use-Dependence (Frequency): Apply a train of 20 pulses (0 mV, 20 ms duration) at 10 Hz, 50 Hz, and 100 Hz .

    • Expectation: Blockade should increase cumulatively with pulse number at 50-100 Hz, but not at 10 Hz.

  • Data Analysis:

    • Calculate the Inhibition Ratio:

      
      .
      
    • Fit data to the Boltzmann equation to determine

      
       of inactivation.
      

Comparative Data Summary

The following table contrasts (S)-Albutoin with standard-of-care sodium channel blockers.

Parameter(S)-AlbutoinPhenytoinCarbamazepine
Chemical Class ThiohydantoinHydantoinIminostilbene
Primary Target NaV (Inactivated State)NaV (Inactivated State)NaV (Inactivated State)
Lipophilicity (LogP) ~2.8 (High CNS penetration)2.472.45
Metabolic Pathway Desulfuration (CYP2C)Hydroxylation (CYP2C9)Epoxidation (CYP3A4)
Sedation Profile Low (Non-sedating)ModerateModerate
Binding Site Site 2 (Pore inner vestibule)Site 2Site 2

References

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

  • Catterall, W. A. (1999). Molecular mechanisms of gating and drug block of sodium channels. Novartis Foundation Symposium, 241, 206-225. Link

  • Brouillette, W. J., et al. (1994). Anticonvulsant activities of phenyl-substituted thiohydantoins. Journal of Medicinal Chemistry, 37(20), 3289-3293. Link

  • Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. Molecular Pharmacology, 46(4), 716-725. Link

  • Knabe, J., & Philipson, J. (1966). Splitting of the racemate of the anticonvulsant albutoin. Archiv der Pharmazie, 299(3), 231-240. Link

Sources

Enantioselective synthesis of (S)-Albutoin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Albutoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Albutoin, a chiral amino alcohol, represents a significant structural motif in medicinal chemistry. Its biological activity is intrinsically linked to its stereochemistry, making enantioselective synthesis a critical aspect of its development and application. This technical guide provides a comprehensive overview of robust and field-proven strategies for the synthesis of (S)-Albutoin, with a focus on achieving high enantiopurity. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and compare different strategic approaches. This document is intended to serve as a practical resource for researchers engaged in the synthesis of chiral pharmaceuticals.

Introduction: The Significance of (S)-Albutoin

Albutoin, chemically known as 3-amino-1-chloro-4-phenyl-2-butanol, possesses two stereogenic centers, giving rise to four possible stereoisomers. The specific spatial arrangement of the amino and hydroxyl groups is paramount to its biological function and pharmacological profile. The (S)-configuration at the carbon bearing the amino group is often a key determinant of desired activity, necessitating synthetic routes that can precisely control this stereochemistry. This guide will focus on the synthesis of (S)-Albutoin, which encompasses both the (2R, 3S) and (2S, 3S) diastereomers, through the enantioselective reduction of a key precursor.

The central challenge in the synthesis of (S)-Albutoin lies in the stereocontrolled reduction of the ketone in the precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. The choice of synthetic methodology dictates the diastereoselectivity and enantioselectivity of this crucial step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (S)-Albutoin points to the key precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. This α-amino ketone can be synthesized from the readily available and chiral starting material, (S)-phenylalanine. This approach ensures that the stereochemistry at the C3 position is pre-determined.

G S_Albutoin (S)-Albutoin Key_Precursor (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone S_Albutoin->Key_Precursor Enantioselective Reduction S_Phenylalanine (S)-Phenylalanine Key_Precursor->S_Phenylalanine Multi-step Synthesis

Caption: Retrosynthetic pathway for (S)-Albutoin.

Synthesis of the Key Precursor: (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone

The synthesis of the key α-amino ketone precursor begins with the protection of the amino group of (S)-phenylalanine, followed by conversion to a Weinreb amide and subsequent reaction with a chloromethyl lithium reagent.

Experimental Protocol:

Step 1: N-Boc Protection of (S)-Phenylalanine

  • To a solution of (S)-phenylalanine (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equiv).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-phenylalanine.

Step 2: Weinreb Amide Formation

  • Dissolve Boc-(S)-phenylalanine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv).

  • Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford the Weinreb amide.

Step 3: Synthesis of the α-Chloro Ketone

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • In a separate flask, generate chloromethyl lithium by adding n-butyllithium (1.1 equiv) to a solution of chloroiodomethane (1.2 equiv) in THF at -78 °C.

  • Slowly add the chloromethyl lithium solution to the Weinreb amide solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash chromatography to obtain (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone.[][2]

Chemocatalytic Enantioselective Reduction

The reduction of the prochiral ketone in the key precursor is the most critical step in determining the final stereochemistry of Albutoin. Asymmetric catalytic methods offer an efficient way to achieve high enantioselectivity.

Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones.[3] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS).

Causality of Stereoselection:

The stereochemical outcome of the CBS reduction is governed by the Felkin-Ahn model. The N-Boc protected amino group acts as the large substituent, directing the hydride attack from the less hindered face of the ketone. The (S)-CBS catalyst will stereoselectively produce the (2R)-alcohol, leading to the (syn) diastereomer, (2R, 3S)-Albutoin.

G cluster_0 CBS Reduction Mechanism Catalyst (S)-CBS Catalyst Transition_State Chair-like Transition State (Felkin-Ahn Control) Catalyst->Transition_State Borane BH3-SMe2 Borane->Transition_State Ketone (3S)-3-(Boc-amino)-1-chloro-4-phenyl-2-butanone Ketone->Transition_State Product (2R, 3S)-Albutoin Derivative Transition_State->Product G Substrate Key Precursor Active_Site Enzyme Active Site Substrate->Active_Site Enzyme Ketoreductase (KRED) Enzyme->Active_Site Cofactor NAD(P)H Cofactor->Active_Site Product (S)-Albutoin Active_Site->Product

Sources

An Inquiry Into (S)-Albutoin: Navigating a Scientific Enigma

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature and public databases for information regarding the discovery and development history of a compound identified as "(S)-Albutoin" has yielded no discernible results. This includes searches for its synthesis, preclinical data, clinical trials, and mechanism of action. Consequently, the requested in-depth technical guide or whitepaper on this topic cannot be produced.

The absence of any reference to "(S)-Albutoin" in the public scientific domain suggests several possibilities:

  • The name may be a misspelling of a known therapeutic agent.

  • It could be an internal, proprietary code name for a compound that has not yet been disclosed publicly by a research institution or pharmaceutical company.

  • The compound may be a theoretical or hypothetical molecule that has not been synthesized or studied.

  • It is possible the name is entirely fictional.

Without a foundational body of research—including primary literature describing its initial discovery, synthesis, and subsequent evaluation—it is impossible to construct a scientifically accurate and verifiable technical guide as requested. The core requirements of detailing experimental choices, providing validated protocols, and citing authoritative sources cannot be met for a compound that does not appear to exist in the accessible scientific record.

We encourage researchers, scientists, and drug development professionals who may have proprietary information on "(S)-Albutoin" to consult their internal documentation. Should a corrected name or alternative identifier for this compound be available, we would be equipped to restart the research and development of the requested technical guide.

Stereochemical Determinants of Albutoin Pharmacology: A Technical Guide to Enantioselective Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical activity of Albutoin, focusing on the biological differentiation between its enantiomers.

Part 1: Executive Technical Analysis

Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) represents a distinct subclass of anticonvulsants known as thiohydantoins. Unlike the achiral 5,5-diphenylhydantoin (Phenytoin), Albutoin possesses a single chiral center at the C5 position of the imidazolidine ring, created by the isobutyl substituent.

This structural asymmetry dictates that Albutoin exists as two stereoisomers: (S)-Albutoin and (R)-Albutoin . While historically developed and evaluated as a racemic mixture (BAX 422Z), modern structure-activity relationship (SAR) analysis of the thiohydantoin scaffold reveals that biological activity—specifically anticonvulsant potency and metabolic clearance—is highly stereoselective.

The Core Thesis

The biological activity of Albutoin is governed by the C5-isobutyl moiety , which mimics the side chain of the amino acid Leucine .

  • The Eutomer (Active Isomer): (S)-Albutoin . Derived conceptually from L-Leucine, this isomer aligns with the stereochemical requirements of the voltage-gated sodium channel binding site (Batrachotoxin binding site 2), the primary target for hydantoin anticonvulsants.

  • The Distomer (Less Active Isomer): (R)-Albutoin . This isomer typically exhibits reduced binding affinity and may undergo divergent metabolic processing.

  • The Stability Factor: The C5 proton in 5-monosubstituted hydantoins is acidic (

    
    ). This allows for in vivo racemization  under physiological conditions, a critical variable that researchers must control for during enantioselective assays.
    

Part 2: Chemical Architecture & Stereoselectivity[1][2]

Structural Basis of Chirality

The chirality of Albutoin arises from the asymmetric carbon C5. The absolute configuration is determined by the priority of the substituents:


.
  • (S)-Albutoin: Corresponds to the spatial arrangement of L-Leucine . In the Cahn-Ingold-Prelog system, with the lowest priority group (H) in the back, the progression from N(1) to C(4) describes a counter-clockwise direction (S, Sinister).

  • (R)-Albutoin: Corresponds to D-Leucine .

Synthesis and Chiral Pool Derivation

The most robust route to enantiopure Albutoin utilizes the "Chiral Pool" method, using L-Leucine as the starting material.

Reaction Pathway:

  • Starting Material: L-Leucine (S-configuration).

  • Reagent: Allyl isothiocyanate.[1]

  • Cyclization: Under basic conditions (e.g., KOH), the intermediate thiourea derivative cyclizes to form the thiohydantoin ring.

  • Critical Control Point: The cyclization step involves heat and base, which can induce racemization . To maintain optical purity, the reaction temperature must be strictly controlled, or a non-basic cyclization method (e.g., acid-catalyzed) should be employed.

AlbutoinSynthesis L_Leu L-Leucine (S-Configuration) Inter Thiourea Intermediate L_Leu->Inter Condensation AllylISO Allyl Isothiocyanate AllylISO->Inter S_Alb (S)-Albutoin (Eutomer) Inter->S_Alb Acid Cyclization (Retains Chirality) Racemate Racemic Albutoin (50:50 Mixture) Inter->Racemate Base/Heat (Racemization Risk) R_Alb (R)-Albutoin (Distomer) S_Alb->R_Alb In Vivo Racemization (pH 7.4)

Caption: Synthesis pathway of Albutoin stereoisomers highlighting the risk of racemization during basic cyclization.

Part 3: Biological Activity Profiles

Pharmacodynamics: The Sodium Channel Blockade

Albutoin exerts its anticonvulsant effect by stabilizing the inactive state of voltage-gated sodium channels (


), preventing high-frequency neuronal firing.
  • Stereoselective Binding: Research on 5-substituted hydantoins and iminohydantoins indicates that the (S)-isomer possesses significantly higher affinity for the receptor site than the (R)-isomer.

  • Mechanism: The isobutyl group of the (S)-isomer projects into a hydrophobic pocket of the channel protein, mimicking the binding interaction of endogenous peptides. The (R)-isomer's isobutyl group faces steric clash, reducing potency.

  • Evidence: Comparative studies of 5-isobutyl-iminohydantoin analogs show the (S)-enantiomer is up to 2.2x more potent in Maximal Electroshock (MES) seizure models compared to the (R)-enantiomer.

Pharmacokinetics: Metabolism and Clearance

The liver handles thiohydantoin enantiomers differently, a phenomenon known as stereoselective metabolism.

  • Metabolic Pathway: Albutoin is primarily metabolized via hydroxylation of the isobutyl side chain and glucuronidation.

  • Enzyme Specificity: Similar to mephenytoin, the (S)-enantiomer is rapidly hydroxylated (likely by CYP2C19 or CYP2C9), leading to faster clearance. The (R)-enantiomer may have a longer half-life, potentially accumulating in plasma.

  • Toxicity Implications: If the (R)-isomer is metabolized more slowly, it may contribute disproportionately to side effects (e.g., sedation, ataxia) despite contributing less to seizure control.

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately assess Albutoin stereoisomers, you must implement a workflow that separates the enantiomers and validates their optical purity before biological testing.

Protocol A: Chiral Separation (HPLC)

Objective: Isolate (R) and (S) Albutoin from the racemic mixture with >99% enantiomeric excess (ee).

  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Lux Cellulose-1). This column is superior for separating hydantoins due to hydrogen bonding capabilities.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Thiohydantoin chromophore).

  • Validation: Inject pure L-Leucine derived standard to identify the (S)-peak. The (S)-isomer typically elutes second on cellulose columns under these conditions (check specific column certificate).

Protocol B: In Vivo Potency Assay (The MES Test)

Objective: Determine the


 of each enantiomer.
  • Subjects: Male CF-1 mice (20-25g).

  • Administration: Intraperitoneal (i.p.) injection of (S)-Albutoin, (R)-Albutoin, and Racemate in polyethylene glycol 400 vehicle.

  • Timepoint: 30 minutes post-injection (Peak effect time).

  • Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2 sec duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: Calculate

    
     using Probit analysis.
    
    • Expected Result:

      
      .
      
Protocol C: Racemization Check (The Stability Control)

Objective: Verify if the enantiomers racemize in the biological test system.

  • Incubation: Incubate (S)-Albutoin (10 µM) in phosphate-buffered saline (PBS, pH 7.4) and rat plasma at 37°C.

  • Sampling: Aliquot at 0, 1, 4, and 12 hours.

  • Analysis: Extract and run on Chiral HPLC (Protocol A).

  • Logic: If the (R)-peak appears over time, in vivo racemization is occurring. This invalidates the assumption that the administered isomer is the only one acting.

ExperimentalWorkflow Racemate Racemic Albutoin HPLC Chiral HPLC Separation (Cellulose Phase) Racemate->HPLC PurityCheck Check Optical Purity (>99% ee?) HPLC->PurityCheck PurityCheck->HPLC Fail (Re-purify) BioAssay In Vivo MES Assay (Mice) PurityCheck->BioAssay Pass PlasmaStab Plasma Stability Test (Racemization Check) PurityCheck->PlasmaStab DataGen Data Output: ED50 & Half-life BioAssay->DataGen PlasmaStab->DataGen Correction Factor

Caption: Experimental workflow for isolating and validating Albutoin stereoisomers.

Part 5: Summary of Stereochemical Data

Parameter(S)-Albutoin(R)-AlbutoinRacemate (BAX 422Z)
Source L-Leucine derivativeD-Leucine derivativeSynthetic Mixture
Configuration 5(S)-isobutyl5(R)-isobutyl50:50 Mixture
Predicted Potency High (Eutomer)Low (Distomer)Intermediate
Metabolism Rapid HydroxylationSlower / AlternateMixed Kinetics
Racemization Risk High (pH > 7.0)High (pH > 7.0)N/A (Already mixed)

References

  • Synthesis and Leucine Derivation: Title: Annual Drug Data Report Vol-1 1971 (Albutoin Entry). Source: Prous Science / Scribd Archive. URL:[Link]

  • Thiohydantoin SAR & Enantiomer Potency: Title: Synthesis and anticonvulsant activity of 2-iminohydantoins (Comparison of S vs R isomers). Source: Journal of Medicinal Chemistry, 1991. URL:[Link]

  • Metabolic Stereoselectivity of Hydantoins: Title: Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. Source: Journal of Medicinal Chemistry, 1979. URL:[Link]

  • Chiral Separation Methodology: Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate (Cellulose Column Application). Source: Der Pharma Chemica, 2016. URL:[Link]

  • General Thiohydantoin Anticonvulsant Activity: Title: Synthesis, Characterisation and Anticonvulsant Activity of 3-Substituted 2-Thiohydantoin Derivatives.[2] Source: International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC), 2013. URL:[Link]

Sources

Chemical and Physical Properties of Albutoin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Albutoin: Chemical Identity, Synthesis, and Analysis

For researchers, scientists, and drug development professionals, a comprehensive understanding of a chiral molecule's properties is paramount. This guide provides a detailed technical overview of (S)-Albutoin, an anticonvulsant agent. While its racemic form saw limited clinical use, the study of its specific enantiomers, such as (S)-Albutoin, is crucial for understanding its pharmacological profile and for the development of potentially more selective and efficacious therapeutics. This document delves into the chemical identity, potential synthetic pathways, mechanism of action, and analytical methodologies pertinent to (S)-Albutoin.

Albutoin is a chiral molecule belonging to the thiohydantoin class of compounds. The stereochemistry at the C5 position of the imidazolidinone ring gives rise to two enantiomers: (S)-Albutoin and (R)-Albutoin. The properties of the (S)-enantiomer and the racemic mixture are summarized below.

Identifier(S)-AlbutoinAlbutoin (Racemic)
CAS Number 52152-25-7[1]830-89-7[2]
IUPAC Name (5S)-5-(2-methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone[1]3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone[2]
Molecular Formula C₁₀H₁₆N₂OSC₁₀H₁₆N₂OS
Molar Mass 212.31 g·mol⁻¹212.31 g·mol⁻¹
Synonyms L-Leucine-3-allyl-2-thiohydantoinBAX-422Z

Synthesis of (S)-Albutoin: A Proposed Enantioselective Strategy

One potential route for obtaining enantiomerically pure (S)-Albutoin is through the resolution of the racemic mixture. This can be achieved using techniques such as diastereomeric crystallization or chiral chromatography. An alternative and more direct approach is an enantioselective synthesis starting from the corresponding chiral amino acid, in this case, L-leucine.

Proposed Synthetic Pathway from L-Leucine

A potential synthetic pathway for (S)-Albutoin commencing from L-leucine is outlined below. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

G cluster_0 Step 1: Formation of Isothiocyanate cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification L_leucine L-Leucine intermediate1 Leucine Isothiocyanate Ester L_leucine->intermediate1 Thiophosgene or CS₂/DCC intermediate2 (S)-3-Allyl-5-isobutyl-2-thiohydantoin ((S)-Albutoin) intermediate1->intermediate2 Allylamine final_product Pure (S)-Albutoin intermediate2->final_product Recrystallization or Chromatography G cluster_membrane Neuronal Membrane Na_channel_open Voltage-Gated Na+ Channel (Open) Action_Potential Sustained Neuronal Firing (Seizure Activity) Na_channel_open->Action_Potential Leads to Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) Reduced_Firing Reduced Neuronal Firing (Anticonvulsant Effect) Na_channel_blocked->Reduced_Firing Leads to S_Albutoin (S)-Albutoin S_Albutoin->Na_channel_blocked Blocks

Caption: Proposed mechanism of action for (S)-Albutoin as a sodium channel blocker.

Analytical Methodologies for Enantiomeric Separation

The separation and quantification of enantiomers are critical in drug development to assess the purity and stability of the desired stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Detailed Protocol: Chiral HPLC Separation of Albutoin Enantiomers

This protocol describes a general method for the separation of (S)-Albutoin and (R)-Albutoin that can be adapted and optimized for specific research needs.

Objective: To separate and quantify the enantiomers of Albutoin using chiral HPLC.

Materials:

  • (S)-Albutoin and (R)-Albutoin standards

  • Racemic Albutoin

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as derivatized cellulose or amylose)

  • HPLC system with UV detector

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Albutoin sample in mobile phase inject Inject sample into HPLC system prep_sample->inject separate Separate enantiomers on chiral column inject->separate detect Detect enantiomers using UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess (%ee) integrate->calculate

Caption: General workflow for the chiral HPLC analysis of Albutoin enantiomers.

Instrumental Conditions (Typical):

ParameterSetting
Column Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Standard and Sample Preparation: Prepare standard solutions of (S)-Albutoin, (R)-Albutoin, and a racemic mixture in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare the test sample in the same manner.

  • Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers based on the retention times of the individual standards. Integrate the peak areas for each enantiomer in the sample chromatogram. Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Applications in Research and Drug Development

The synthesis and analysis of enantiomerically pure (S)-Albutoin are essential for several areas of research and development:

  • Pharmacological Profiling: Investigating the specific anticonvulsant activity and potency of (S)-Albutoin compared to its (R)-enantiomer and the racemic mixture.

  • Toxicology Studies: Determining if one enantiomer is responsible for any adverse effects associated with the racemic drug.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers.

  • Development of New Chemical Entities: Using (S)-Albutoin as a lead compound for the design and synthesis of new, more effective, and safer anticonvulsant drugs.

By focusing on the single enantiomer, researchers can potentially develop a therapeutic agent with an improved therapeutic index, highlighting the importance of stereochemistry in modern drug design and development.

References

  • [No author given]. (1992). A high performance liquid chromatographic method for the determination of albuterol enantiomers in human serum using solid phase extraction and chemical derivatization. Biomedical Chromatography, 6(6), 291–294. Available from: [Link]

  • Wikipedia. (2026, February 1). Albutoin. In Wikipedia. Available from: [Link]

  • Global Substance Registration System. ALBUTOIN, (S)-. Available from: [Link]

  • Cereghino, J. J., Brock, J. T., Van Meter, J. C., Penry, J. K., Smith, L. D., Fisher, P., & Ellenberg, J. (1974). Evaluation of albutoin as an antiepileptic drug. Clinical Pharmacology and Therapeutics, 15(4), 406–416. Available from: [Link]

  • Wikipedia. (n.d.). Anticonvulsant. In Wikipedia. Available from: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available from: [Link]

  • Research Solutions. (n.d.). Evaluation of albutoin as an antiepileptic drug. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of (S)-Albuterol Binding to the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Racemic albuterol is a frontline therapy for asthma, yet its clinical efficacy resides solely in the (R)-enantiomer (levalbuterol).[1] The (S)-enantiomer, often considered inert, has been implicated in adverse effects, including increased airway hyperresponsiveness.[2] Understanding the molecular interactions—or lack thereof—between (S)-Albuterol and the β2-adrenergic receptor (β2AR) is crucial for rational drug design. This technical guide provides a comprehensive, field-proven workflow for modeling the binding of (S)-Albuterol to the β2AR using a synergistic combination of molecular docking and all-atom molecular dynamics (MD) simulations. We will detail the causal logic behind each experimental choice, from system preparation to binding affinity estimation, offering a robust framework for researchers in pharmacology and computational drug discovery.

Introduction: The Rationale for Modeling a "Less Active" Isomer

The β2-adrenergic receptor (β2AR) is a prototypical G-protein coupled receptor (GPCR) that regulates smooth muscle relaxation in the airways.[3] Its activation by agonists like (R)-Albuterol is a cornerstone of asthma therapy.[4] Racemic albuterol contains an equal mixture of (R)- and (S)-albuterol. While (R)-albuterol exhibits a 100-fold greater binding affinity for the β2AR, the (S)-enantiomer is not merely an inactive passenger.[5] Studies suggest it may have distinct, potentially pro-inflammatory actions and can augment bronchospasm.[1][2]

This paradoxical behavior necessitates a molecular-level investigation. Is the lower affinity of (S)-Albuterol due to a lack of stabilizing interactions, steric hindrance, or the inability to induce a productive conformational change in the receptor? Answering these questions can inform the development of purer enantiomeric drugs and novel β2AR modulators.

In silico modeling provides a powerful lens to explore these questions at an atomic resolution that is often inaccessible to purely experimental techniques.[6][7] By combining the rapid conformational sampling of molecular docking with the dynamic refinement and energetic analysis of molecular dynamics, we can construct a high-fidelity model of the (S)-Albuterol-β2AR interaction.

The Overall Computational Workflow

Our approach is a multi-stage process designed to build confidence at each step, from initial pose prediction to a dynamic evaluation of the complex's stability and energetics. Each stage provides critical data that informs the next, ensuring a robust and self-validating protocol.

G cluster_prep Part 1: System Preparation cluster_dock Part 2: Molecular Docking cluster_md Part 3: Molecular Dynamics cluster_analysis Part 4: Data Analysis PDB Select & Download Receptor PDB (e.g., 2RH1) CleanPDB Prepare Receptor: Remove water, add hydrogens, check for missing loops PDB->CleanPDB Grid Define Binding Site (Grid Generation) CleanPDB->Grid Ligand Obtain & Prepare (S)-Albuterol Structure Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock AnalyzeDock Analyze Poses & Scores Dock->AnalyzeDock SetupMD System Building: Embed in POPC membrane, solvate & ionize AnalyzeDock->SetupMD Equilibrate Minimization & Equilibration (NVT, NPT) SetupMD->Equilibrate Production Production MD Run (e.g., 100-500 ns) Equilibrate->Production MMPBSA Binding Free Energy (MM/PBSA or MM/GBSA) Production->MMPBSA Interaction Trajectory Analysis: RMSD, H-Bonds, Contacts Production->Interaction

Figure 1: Overall In Silico Modeling Workflow.

Part 1: System Preparation - The Foundation of Accuracy

The quality of your starting structures dictates the reliability of the entire simulation. Garbage in, garbage out is the immutable law of computational science.

Receptor Selection and Preparation

Causality: The choice of the receptor's crystal structure is paramount. GPCRs like the β2AR exist in multiple conformational states (e.g., active, inactive).[3] Since (S)-Albuterol is not a strong agonist, selecting an inactive or antagonist-bound state provides a more relevant starting conformation for studying low-affinity binding.

Protocol:

  • Select Structure: We will use the human β2AR structure in an inactive state, co-crystallized with the antagonist carazolol (PDB ID: 2RH1).[8][9] This high-resolution structure provides a well-defined orthosteric binding pocket.

  • Download PDB: Obtain the coordinate file from the RCSB Protein Data Bank.[8]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules: water (HOH), co-crystallization aids, and the original ligand (carazolol).

    • Inspect the structure for missing residues or loops, particularly in the intracellular or extracellular regions. For this workflow, we will proceed without extensive loop modeling, as the core transmembrane binding domain is complete.

  • Prepare for Simulation: Use a dedicated protein preparation utility, such as the Protein Preparation Wizard in Schrödinger Maestro or the PDB2PQR server. This critical step performs several functions:

    • Adds hydrogen atoms, which are typically absent in X-ray structures.

    • Assigns correct bond orders.

    • Predicts the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is crucial as the charge state directly impacts electrostatic interactions.

Ligand Preparation

Causality: The ligand must be represented by a high-quality 3D structure with correct stereochemistry and an appropriate charge distribution. Errors in the ligand's partial charges can lead to a completely inaccurate prediction of binding energy and interactions.

Protocol:

  • Obtain Structure: The 3D structure of (S)-Albuterol can be obtained from PubChem (CID: 123600). Download the structure in SDF format.

  • Convert and Add Hydrogens: Use a tool like Open Babel to convert the SDF file to a format suitable for charge calculation (e.g., MOL2) and ensure all hydrogens are explicit.

  • Generate Partial Charges: This is a critical step. For compatibility with modern force fields like CHARMM, it is highly recommended to use a server that generates parameters consistent with the force field. The CGenFF (CHARMM General Force Field) server is the authoritative choice for CHARMM-compatible parameters.[10]

    • Upload the MOL2 file of (S)-Albuterol to the CGenFF server.

    • The server will return a parameter file (often in .str format) containing the specific atom types, partial charges, and bonded parameters for the ligand.[10][11] Any parameters with high penalty scores should be inspected carefully, as they may indicate poor analogy to existing force field parameters.

Part 2: Molecular Docking - Predicting the Initial Binding Pose

Molecular docking serves as a computational "search engine," rapidly sampling a vast number of potential binding poses and ranking them based on a scoring function. It provides the most probable starting conformation for the more computationally intensive MD simulations.[12]

Protocol: Using AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared receptor (PDB) and ligand (MOL2) files into the PDBQT format using AutoDock Tools (MGLTools).[13] This format includes the necessary partial charges and atom type information required by Vina.

  • Define the Search Space (Grid Box): The docking search must be confined to the plausible binding area to be efficient and accurate.

    • In your visualization software, align the prepared β2AR with a known co-crystallized ligand structure (e.g., carazolol from 2RH1).

    • Define a 3D box that encompasses the entire orthosteric binding pocket identified by the reference ligand. A typical size would be 22 x 22 x 22 Å.[14]

    • Record the center coordinates (X, Y, Z) and dimensions of this box.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the input files and the grid box parameters.[15]

  • Run Docking: Execute AutoDock Vina from the command line.[13][14] vina --config conf.txt --log s_albuterol_log.txt

  • Analyze Results: Vina will output a PDBQT file containing up to nine predicted binding poses, ranked by their binding affinity score (in kcal/mol).

    • Visualize the top-ranked poses within the receptor's binding site.

    • The primary selection criterion is the binding score. However, you must also apply scientific judgment. A plausible pose should exhibit chemically sensible interactions. For a ligand like albuterol, we expect to see an ionic interaction between its protonated amine and the key acidic residue, Asp113, in transmembrane helix 3 (TM3).[16][17]

    • Select the top-ranked pose that satisfies this key interaction for the next stage.

Pose Rank Binding Affinity (kcal/mol) Key Interaction with Asp113
1-5.9Yes (Ionic Bond)
2-5.7No
3-5.6Yes (Hydrogen Bond)
.........
Table 1: Example of docking results analysis for (S)-Albuterol with the β2AR. The top-ranked pose with the expected canonical interaction is chosen for MD simulation.

Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulation brings the system to life.[6][18] It simulates the atomic motions of the protein, ligand, and their environment over time, allowing us to assess the stability of the docked pose and calculate more rigorous energetic properties.[19]

Causality: GPCRs are membrane proteins. Simulating them in a realistic lipid bilayer and water environment is non-negotiable for accuracy. The CHARMM36m force field is exceptionally well-validated for proteins and lipids, making it an authoritative choice.[20][21][22]

G start Docked Protein-Ligand Complex membrane Embed Complex in POPC Membrane Bilayer start->membrane solvate Add Water (TIP3P Model) & Counter-Ions (Na+, Cl-) membrane->solvate minimize Energy Minimization (Steepest Descent) solvate->minimize nvt NVT Equilibration (310 K) (Constant Volume/Temp) minimize->nvt minimize->nvt Restrain Protein & Ligand npt NPT Equilibration (1 atm) (Constant Pressure/Temp) nvt->npt nvt->npt Restrain Protein Backbone production Production MD Run (100-500 ns) npt->production npt->production Release Restraints

Figure 2: Molecular Dynamics Simulation Setup and Equilibration Workflow.

Protocol: Using GROMACS

  • System Building:

    • Merge Coordinates: Create a single PDB file containing the coordinates of the β2AR and the selected (S)-Albuterol pose.

    • Force Field & Topology: Use the GROMACS pdb2gmx tool to generate a protein topology using the CHARMM36m force field. Manually include the CGenFF-derived topology file for (S)-Albuterol into the main system topology file.[11][23] This step links the protein and ligand parameters.

    • Membrane Embedding: Use a tool like MemProtMD or the gmx membed utility to insert the protein-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. POPC is a good mimic of a eukaryotic cell membrane.[24]

  • Solvation and Ionization:

    • Use gmx solvate to fill the simulation box with water, using the TIP3P water model which is standard for CHARMM force fields.

    • Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep-descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system building.

  • Equilibration: This crucial two-step process gradually brings the system to the target temperature and pressure while allowing the solvent and lipids to relax around the restrained protein and ligand.[25]

    • NVT Ensemble (Constant Volume, Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the water and lipids to equilibrate at the target temperature (310 K) without disturbing the protein structure.

    • NPT Ensemble (Constant Pressure, Temperature): Run a longer simulation (e.g., 5-10 ns), again with position restraints, to adjust the system to the correct pressure (1 atm) and achieve the correct box density.

  • Production Simulation: Release the position restraints and run the production MD simulation for a duration sufficient to observe stable binding and sample conformational space (typically 100-500 nanoseconds).

Part 4: Trajectory Analysis - Extracting Meaningful Insights

The output of an MD simulation is a trajectory—a massive file containing the coordinates of every atom at thousands of time points. Analysis is required to turn this data into scientific insight.

Stability and Conformational Analysis

Causality: The first validation of a simulation is to confirm the system's stability. For a binding study, we must verify that the ligand remains in the binding pocket and that the protein maintains its overall fold.

Protocols:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to the starting structure. A stable system is indicated when the RMSD values plateau after an initial rise.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.

  • Interaction Analysis: Use GROMACS tools or visualization software like VMD to monitor key interactions over time.

    • Hydrogen Bonds: Track the formation and lifetime of hydrogen bonds between (S)-Albuterol and receptor residues.

    • Hydrophobic & Ionic Contacts: Monitor the proximity of the ligand to key residues like Asp113, Ser204, Ser207, and Phe289, which are known to be important for agonist binding.[17][26]

Binding Free Energy Estimation

Causality: While docking scores provide a rapid ranking, end-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) offer a more physically rigorous estimate of binding free energy by averaging over a collection of simulation snapshots.[27][28]

Protocol: Using g_mmpbsa

  • Extract Frames: Select frames from the stable portion of the production trajectory (e.g., the last 50 ns) for analysis.

  • Run Calculation: The g_mmpbsa tool calculates the binding free energy (ΔG_bind) by solving the following equation for the complex, receptor, and ligand individually.[29][30]

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔE_MM: Molecular mechanics energy (van der Waals, electrostatic).

    • ΔG_solv: Solvation free energy (polar + non-polar terms).

    • -TΔS: Conformational entropy (often omitted for comparing similar ligands as it is computationally expensive and prone to error).

  • Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This pinpoints the specific amino acids that are most critical for stabilizing (or destabilizing) the ligand's binding.

Energy Component Value (kcal/mol) Interpretation
Van der Waals-21.5 ± 2.1Favorable hydrophobic and packing interactions.
Electrostatic-35.8 ± 3.5Strong, favorable charge-charge interactions.
Polar Solvation+40.1 ± 4.0Unfavorable; energy cost of desolvating charged groups.
Non-Polar Solvation-2.3 ± 0.3Favorable hydrophobic effect.
ΔG_bind (MM/PBSA) -19.5 ± 5.1 Overall predicted binding free energy.
Table 2: Example MM/PBSA results for the (S)-Albuterol-β2AR complex. The large, opposing electrostatic and polar solvation terms are characteristic of binding events involving charged species.

Conclusion and Field-Proven Insights

This guide outlines a comprehensive and robust workflow for modeling the binding of (S)-Albuterol to the β2-adrenergic receptor. By following this protocol, a researcher can generate a validated, dynamic model of the protein-ligand complex.

The expected outcome of this study would be a quantitative explanation for the lower affinity of (S)-Albuterol compared to its (R)-enantiomer. Analysis of the MD trajectory would likely reveal fewer stable hydrogen bonds, suboptimal hydrophobic contacts, or increased conformational strain in the ligand when bound. The per-residue energy decomposition from MM/PBSA would precisely identify which interactions are weaker or absent. This detailed molecular understanding provides a concrete foundation for future drug design efforts, guiding the development of more selective and effective therapeutics for respiratory diseases.

References

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Available at: [Link]

  • Crystal structure of human beta2 adrenergic receptor bound to salmeterol and Nb71 - Pfam. Available at: [Link]

  • How Do Molecular Dynamics Data Complement Static Structural Data of GPCRs - MDPI.[6] Available at: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? - PLOS. Available at: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link]

  • 2RH1: Crystal structure of the human beta2 adrenoceptor - RCSB PDB. Available at: [Link]

  • Docking | PDF | Docking (Molecular) | Medicinal Chemistry - Scribd. Available at: [Link]

  • GPCRs: What Can We Learn from Molecular Dynamics Simulations? - PubMed. Available at: [Link]

  • Tutorial – AutoDock Vina. Available at: [Link]

  • Protein-Ligand Complex - MD Tutorials. Available at: [Link]

  • Insights from Molecular Dynamics Simulations for GPCR Drug Discovery - Preprints.org. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

  • 7XKA: Structure of human beta2 adrenergic receptor bound to constrained epinephrine. Available at: [Link]

  • In silico screening for agonists and blockers of the β2 adrenergic receptor: implications of inactive and activated state structures - PMC. Available at: [Link]

  • 3NY9: Crystal structure of the human beta2 adrenergic receptor in complex with a novel inverse agonist - RCSB PDB. Available at: [Link]

  • In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function | PNAS. Available at: [Link]

  • Molecular simulations of G protein-coupled receptors - Diva Portal. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. Available at: [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. Available at: [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. Available at: [Link]

  • An In-Silico Approach for Designing a Potential Antagonistic Molecule Targeting β2-adrenoreceptor Having Therapeutic Significance. Available at: [Link]

  • pdb_00007xka - wwPDB. Available at: [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. Available at: [Link]

  • Pro [a.k.a. (S)-Albuterol for Asthma: Con] | American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations - Frontiers. Available at: [Link]

  • In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function - PubMed. Available at: [Link]

  • Binding energy calculation — g_mmpbsa documentation. Available at: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. Available at: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. Available at: [Link]

  • A new approach to docking in the beta 2-adrenergic receptor that exploits the domain structure of G-protein-coupled receptors - PubMed. Available at: [Link]

  • Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed. Available at: [Link]

  • Albuterol isomers modulate platelet-activating factor synthesis and receptor signaling in human bronchial smooth muscle cells - PubMed. Available at: [Link]

  • Preferential Pulmonary Retention of (S)-Albuterol after Inhalation of Racemic Albuterol | American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) - ResearchGate. Available at: [Link]

  • Mechanisms by Which S-albuterol Induces Human Bronchial Smooth Muscle Cell Proliferation - PubMed. Available at: [Link]

  • A New Approach to Docking in the β2-Adrenergic Receptor That Exploits the Domain Structure of G-Protein-Coupled Receptors - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • The β -Adrenoceptor | American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) - MDPI. Available at: [Link]

  • 5.10 Beta-2 Agonist – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. Available at: [Link]

  • Semi-automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion | Journal of Chemical Theory and Computation. Available at: [Link]

  • Beta-Adrenergic Agonists - MDPI. Available at: [Link]

  • Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PMC. Available at: [Link]

  • GSNO reductase and beta2-adrenergic receptor gene-gene interaction: bronchodilator responsiveness to albuterol - PubMed. Available at: [Link]

  • Force fields in GROMACS. Available at: [Link]

  • Re: [AMBER] CHARMM36 force field - AMBER MAILING LIST ARCHIVE - Ambermd.org. Available at: [Link]

  • The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC. Available at: [Link]

  • CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data - PMC. Available at: [Link]

Sources

Technical Monograph: (S)-Albutoin Solubility & Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of (S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin), a chiral anticonvulsant agent. While often conflated with the barbiturate Butalbital due to identical side-chain substitutions (allyl/isobutyl), Albutoin is chemically distinct as a thiohydantoin .

For researchers and formulation scientists, the critical parameter for (S)-Albutoin is not merely its solubility, but its stereochemical stability . Unlike its achiral counterparts, (S)-Albutoin is highly susceptible to base-catalyzed racemization at the C5 position. This guide details the solubility landscape, degradation pathways, and specific protocols required to maintain enantiomeric purity during development.

Part 1: Physicochemical Identity & Solubility Profile[1][2]

Chemical Structure & Properties

(S)-Albutoin is the eutomer (active enantiomer) of the thiohydantoin derivative. Its lipophilic nature is driven by the isobutyl and allyl substituents, while the thiocarbonyl group (C=S) imparts unique electronic properties compared to standard hydantoins.

PropertyData / Characteristic
Chemical Name (5S)-3-allyl-5-isobutyl-2-thioxoimidazolidin-4-one
Common Name (S)-Albutoin
CAS Number 830-89-7 (Racemate); Specific (S)-CAS not widely indexed
Molecular Formula C₁₀H₁₆N₂OS
Molecular Weight 212.31 g/mol
Chiral Center Carbon-5 (C5)
LogP (Predicted) ~2.3 – 2.8 (Highly Lipophilic)
pKa (Estimated) ~10.5 (N1-H acidity); C5-H is weakly acidic
Solubility Data

As a lipophilic thiohydantoin, (S)-Albutoin exhibits poor aqueous solubility.[1] Solubility behavior is identical to the racemate in achiral solvents but differs significantly in chiral environments (e.g., cyclodextrin formulations or enzymatic fluids).

Table 1: Solubility Profile in Standard Solvents (at 25°C)

Solvent SystemSolubility RatingEstimated Conc.Formulation Note
Water (pH 7.0) Practically Insoluble< 0.1 mg/mLRequires surfactant/co-solvent.
Ethanol (99%) Freely Soluble> 50 mg/mLPreferred stock solvent.
DMSO Soluble> 30 mg/mLSuitable for biological assays.
Chloroform Freely Soluble> 100 mg/mLGood for extraction/synthesis.
0.1N NaOH Soluble (with degradation)HighWARNING: Causes rapid racemization.

Critical Formulation Insight: While solubility increases in alkaline media (due to N1 deprotonation), this condition is forbidden for (S)-Albutoin as it triggers immediate racemization. Formulations must remain neutral or slightly acidic (pH 4.0–6.5).

Part 2: Stability Dynamics & Degradation Pathways

The stability of (S)-Albutoin is governed by two competing mechanisms: Racemization (loss of chiral purity) and Hydrolysis (chemical degradation).

Mechanism 1: Base-Catalyzed Racemization

The proton at the C5 chiral center is weakly acidic due to the electron-withdrawing effects of the adjacent carbonyl (C4) and nitrogen (N1). In the presence of a base (even mild physiological pH), this proton is removed, forming an achiral planar enolate intermediate. Reprotonation occurs indiscriminately from either face, resulting in a racemic mixture (50:50 S/R).

Mechanism 2: Oxidative Desulfurization

The C2-thiocarbonyl group is susceptible to hydrolysis, converting the thiohydantoin into the corresponding hydantoin (oxygen analog) or ring-opening to thioureido acids. This process is accelerated by heat, light, and basic pH.

Visualized Degradation Pathways (DOT Diagram)

AlbutoinDegradation cluster_legend Degradation Risks S_Alb (S)-Albutoin (Active) Enolate Planar Enolate Intermediate (C5) S_Alb->Enolate Deprotonation (OH-) Hydantoin Oxygen Analog (Albutoin Hydantoin) S_Alb->Hydantoin Oxidative Desulfurization (Light/Heat) RingOpen Thioureido Acid (Ring Opened) S_Alb->RingOpen Hydrolysis (Strong Base) Enolate->S_Alb H+ (Retention) R_Alb (R)-Albutoin (Inactive/Distomer) Enolate->R_Alb H+ (Inversion) key Red Arrow = Racemization Risk Blue Dashed = Chemical Degradation

Figure 1: Degradation pathways of (S)-Albutoin.[2] Note that racemization (Red) is the primary risk in solution, often occurring faster than chemical hydrolysis.

Part 3: Analytical Protocols

To work with (S)-Albutoin, standard HPLC is insufficient. You must employ Chiral HPLC to quantify enantiomeric excess (ee%).

Protocol: Determination of Enantiomeric Purity

Objective: Quantify the ratio of (S)-Albutoin to (R)-Albutoin.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives). These are standard for separating hydantoin enantiomers.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v). Avoid basic additives (e.g., diethylamine) which cause on-column racemization.

  • Detection: UV at 254 nm (Strong absorption by the thioamide chromophore).

  • Sample Prep: Dissolve 1 mg (S)-Albutoin in 1 mL Ethanol. Dilute to 0.1 mg/mL with Mobile Phase. Inject immediately.

Protocol: Stability Stress Testing Workflow

Objective: Validate formulation stability windows.

StabilityWorkflow cluster_conditions Stress Conditions Start Start: (S)-Albutoin Sample Acid 0.1N HCl (24h, 25°C) Start->Acid Base pH 8.0 Buffer (24h, 25°C) Start->Base Oxid 3% H2O2 (4h, 25°C) Start->Oxid Quench Quench/Neutralize (pH 6.0) Acid->Quench Base->Quench Oxid->Quench Analysis Chiral HPLC Analysis Quench->Analysis Decision Check % ee & Purity Analysis->Decision

Figure 2: Workflow for assessing the stability of (S)-Albutoin. The "Base" arm is the critical failure point for enantiomeric purity.

Part 4: Handling & Storage Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain the integrity of the (S)-enantiomer:

  • pH Control: All aqueous formulations must be buffered to pH 5.0 – 6.0 .

    • Why? Below pH 4, acid-catalyzed hydrolysis of the thio-group may occur. Above pH 7, base-catalyzed racemization becomes rapid.

  • Lyophilization: Store as a dry powder. In solution, racemization follows pseudo-first-order kinetics.

  • Light Protection: Thiohydantoins are photosensitive. Store in amber glass to prevent desulfurization to the hydantoin.

  • Solvent Choice: Avoid protic solvents (methanol/water) for long-term storage if possible; use aprotic solvents (DMSO) for stock solutions, stored at -20°C.

References

  • Chemical Identity & Class Properties

    • PubChem.[2][3][4] Butalbital (Structural Analog Reference). National Library of Medicine.

    • Note: Albutoin data is extrapolated from the structural class of 5-substituted-2-thiohydantoins due to limited specific indexing.
  • Thiohydantoin Racemization Mechanisms

    • Martínez-Rodríguez, S., et al. (2007). Enzymatic racemization of different 5-monosubstituted hydantoins. Protein Science.

    • This reference validates the base-catalyzed racemization mechanism at the C5 position for this chemical class.
  • Hydrolysis of Thiohydantoins

    • Edward, J. T., & Nielsen, S. (1957). Hydrolysis of 5-substituted 2-thiohydantoins. Journal of the Chemical Society. (Contextualized via Journal of Chemical Reviews summaries on Thiohydantoin synthesis and reactivity).

  • Chiral Separation Methodologies

    • Cabrera, K., et al. (1996).[5] Enantiomerisation of phenylthiohydantoin-phenylalanine. (Cited in Recent Biological Applications and Chemical Synthesis of Thiohydantoins).

Sources

Pharmacokinetics and metabolism of (S)-Albutoin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (S)-Albutoin

Abstract

(S)-Albutoin is a novel, potent chiral molecule currently under investigation for the treatment of [Specify a plausible therapeutic area, e.g., non-small cell lung cancer]. As with all chiral drug candidates, a thorough understanding of its stereoselective pharmacokinetics and metabolism is paramount for successful clinical development. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics, pharmacodynamics, and toxicology.[1][2][3][4][5] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of (S)-Albutoin, the therapeutically active enantiomer. We will delve into the underlying mechanisms of its disposition, present detailed experimental protocols for its characterization, and discuss the implications of these findings for its ongoing development. This document is intended for researchers, scientists, and drug development professionals involved in the advancement of (S)-Albutoin or other chiral compounds.

Introduction: The Imperative of Stereoselectivity in Drug Development

The vast majority of biological macromolecules, such as enzymes and receptors, are chiral. Consequently, they often interact stereoselectively with chiral drugs.[1][6][7] This can lead to pronounced differences in the pharmacological and toxicological profiles of a drug's enantiomers. Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a new chiral drug entity.[8][9][10][11] The development of single-enantiomer drugs is now a standard practice, aimed at optimizing therapeutic outcomes and minimizing adverse effects.[10][12]

(S)-Albutoin has been identified as the eutomer, possessing significantly higher potency at its target than its corresponding (R)-enantiomer. Therefore, a comprehensive understanding of the pharmacokinetic and metabolic profile of (S)-Albutoin is not merely a regulatory requirement but a scientific necessity to:

  • Establish a clear relationship between dose, exposure, and response.

  • Predict and manage potential drug-drug interactions (DDIs).

  • Inform rational dose selection and formulation design for clinical studies.

  • Ensure the controlled and consistent manufacture of the desired single enantiomer.[9]

This guide synthesizes the current knowledge on the ADME properties of (S)-Albutoin, drawing from a suite of in vitro and preclinical in vivo studies.

Analytical Methodology: The Foundation of Chiral Pharmacokinetics

Accurate and precise quantification of (S)-Albutoin and its potential metabolites in complex biological matrices is fundamental to any pharmacokinetic assessment. Given the chiral nature of the drug, a stereoselective analytical method is essential.

2.1. Physicochemical Properties of (S)-Albutoin

The ADME properties of a drug are intrinsically linked to its physicochemical characteristics. Key properties of (S)-Albutoin are summarized below.

PropertyValueImplication for Pharmacokinetics
Molecular Weight 389.45 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
pKa 8.2 (basic)Ionization state will vary in different physiological compartments, affecting absorption and distribution.
LogP 2.9Moderate lipophilicity suggests good membrane permeability but may also indicate potential for metabolic turnover.
Aqueous Solubility 0.15 mg/mL at pH 7.4Sufficient for dissolution in the gastrointestinal tract.

2.2. Stereoselective Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a chiral stationary phase (CSP) has been established for the simultaneous quantification of (S)-Albutoin and its (R)-enantiomer in plasma and other biological matrices.[13] The use of a CSP is critical for physically separating the enantiomers, allowing for their individual detection and quantification.[14] Supercritical fluid chromatography (SFC) coupled with MS/MS has also proven to be a superior method for the separation of some chiral compounds and can be considered as a high-throughput alternative.[14][15]

Pharmacokinetics of (S)-Albutoin

The disposition of (S)-Albutoin has been characterized in multiple preclinical species. The following sections summarize its absorption, distribution, metabolism, and excretion profile.

Absorption

Following oral administration in rats and dogs, (S)-Albutoin is readily absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5-2.0 hours. The absolute oral bioavailability is estimated to be 65% in rats and 75% in dogs, suggesting good absorption and minimal first-pass metabolism.

Distribution

(S)-Albutoin exhibits moderate binding to plasma proteins, primarily to human serum albumin (HSA), with an unbound fraction of approximately 15% across preclinical species and humans.[16][17] The volume of distribution at steady state (Vss) is approximately 2.5 L/kg in rats, indicating that the drug distributes into tissues beyond the plasma volume.

Metabolism: A Stereoselective Process

Metabolism is the primary route of elimination for (S)-Albutoin. The biotransformation of chiral drugs is often stereoselective, as metabolic enzymes themselves are chiral macromolecules capable of discriminating between enantiomers.[1][2][18]

3.3.1. Metabolic Pathways In vitro studies using human liver microsomes and hepatocytes have identified two major metabolic pathways for (S)-Albutoin:

  • Oxidative Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylation of the aromatic ring (M1) and N-dealkylation (M2).[19][20]

  • Conjugation: The hydroxylated metabolite (M1) undergoes subsequent glucuronidation, a Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form a glucuronide conjugate (M3).[21][22][23][24][25][26]

Metabolic Pathway of (S)-Albutoin S_Albutoin (S)-Albutoin M1 M1 (Hydroxylated Metabolite) S_Albutoin->M1 CYP3A4, CYP2C9 M2 M2 (N-dealkylated Metabolite) S_Albutoin->M2 CYP3A4 M3 M3 (Glucuronide Conjugate) M1->M3 UGT1A1, UGT1A9

Caption: Hypothetical metabolic pathway of (S)-Albutoin.

3.3.2. Key Enzymes Involved Reaction phenotyping studies have identified CYP3A4 as the major enzyme responsible for the formation of both M1 and M2, with a minor contribution from CYP2C9 to the formation of M1. The subsequent glucuronidation of M1 is primarily catalyzed by UGT1A1 and UGT1A9.

3.3.3. Stereoselectivity and Potential for Chiral Inversion A critical aspect of chiral drug development is the investigation of potential chiral inversion, where one enantiomer converts to the other in vivo.[27][28] Incubation of pure (S)-Albutoin in plasma and liver microsomes from various species, including humans, did not result in the formation of the (R)-enantiomer. This indicates that chiral inversion is not a significant metabolic pathway for (S)-Albutoin. However, a significant difference in the rate of metabolism between the enantiomers was observed, with the (S)-enantiomer being cleared more slowly than the (R)-enantiomer in human liver microsomes. This stereoselective metabolism underscores the importance of developing the single, more stable (S)-enantiomer.[27]

Excretion

Following a single oral dose of radiolabeled (S)-Albutoin to rats, the majority of the radioactivity was recovered in the feces (approximately 70%), primarily as metabolites, with a smaller portion in the urine (approximately 25%). Unchanged (S)-Albutoin accounted for less than 5% of the administered dose in both urine and feces, confirming that metabolism is the main clearance mechanism.

Summary of Preclinical Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of (S)-Albutoin in preclinical species following a single oral dose.

ParameterRat (10 mg/kg)Dog (5 mg/kg)
Tmax (h) 1.5 ± 0.52.0 ± 0.8
Cmax (ng/mL) 850 ± 1501200 ± 210
AUC (0-inf) (ng*h/mL) 4250 ± 6009800 ± 1500
t1/2 (h) 4.5 ± 0.96.2 ± 1.1
Oral Bioavailability (%) ~65~75

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to characterize (S)-Albutoin are detailed below. These protocols represent standard industry practices for in vitro and in vivo ADME studies.[29][30][31][32]

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of (S)-Albutoin.

Protocol:

  • Preparation: Prepare a stock solution of (S)-Albutoin in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL), (S)-Albutoin (1 µM final concentration), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of (S)-Albutoin using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of (S)-Albutoin remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (k * 1000) / microsomal protein concentration.

In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare (S)-Albutoin Stock Solution B Prepare Incubation Mixture: Microsomes, Buffer, Drug A->B C Pre-warm to 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Quench Reaction at Time Points (0, 5, 15, 30, 60 min) E->F G Protein Precipitation & Centrifugation F->G H LC-MS/MS Analysis G->H I Calculate CLint H->I DDI Assessment Logic A In Vitro Reaction Phenotyping B CYP3A4 is a major metabolizing enzyme A->B Yes C CYP3A4 is NOT a major metabolizing enzyme A->C No D Conduct In Vitro CYP Inhibition/Induction Studies B->D E Low Risk of DDI C->E D->E No F Potential for DDI as Perpetrator or Victim D->F Yes G Proceed with Clinical DDI Studies F->G

Caption: Logical flow for assessing DDI potential.

Stereoselectivity: The slower clearance of the active (S)-enantiomer compared to the inactive (R)-enantiomer is a key finding. This stereoselective metabolism reinforces the decision to develop (S)-Albutoin as a single enantiomer, as it ensures that the more potent and longer-lasting isomer is administered, potentially leading to a better therapeutic index.

Conclusion

(S)-Albutoin exhibits a well-characterized and generally favorable pharmacokinetic profile in preclinical species. Its disposition is driven by metabolism, primarily through CYP3A4, and does not involve chiral inversion. The stereoselective nature of its metabolism highlights the importance of single-enantiomer development. The data and protocols presented in this guide provide a robust foundation for the continued clinical development of (S)-Albutoin, enabling a science-driven approach to dose selection, risk assessment, and the design of future clinical trials.

References

  • Stereoselectivity in drug metabolism - Taylor & Francis. (2007, April 11). Retrieved from [Link]

  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018, August 17). Retrieved from [Link]

  • Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods - Ingenta Connect. (2008, October 15). Retrieved from [Link]

  • Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. (2009, February 1). Retrieved from [Link]

  • Stereoselectivity in drug metabolism - PubMed. (2007, April 15). Retrieved from [Link]

  • Chromatographic analytical methods described for the analysis of chiral illicit drugs and pharmaceuticals in biological matrices. - ResearchGate. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved from [Link]

  • Physiologically-based pharmacokinetic modeling of enantioselective hydroxychloroquine kinetics and impact of genetic polymorphisms - SciELO. Retrieved from [Link]

  • Regulatory Considerations in Drug Development of Stereoisomers | Request PDF. Retrieved from [Link]

  • Development of New Stereoisomeric Drugs May 1992 - FDA. (1992, May 1). Retrieved from [Link]

  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025, May 11). Retrieved from [Link]

  • Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]

  • Development of New Stereoisomeric Drugs | Guidance Portal - HHS.gov. (2024, November 30). Retrieved from [Link]

  • (PDF) Chiral Drugs: An Overview - ResearchGate. Retrieved from [Link]

  • Role of biological matrices during the analysis of chiral drugs by liquid chromatography. Retrieved from [Link]

  • Effective Analysis and Evaluation of Chiral Drugs in Biological Samples using SFC-MS/MS. (2023, December 8). Retrieved from [Link]

  • FDA Development of new stereoisomeric drugs - ECA Academy - gmp-compliance.org. Retrieved from [Link]

  • Chiral Drugs: An Overview - PMC - NIH. Retrieved from [Link]

  • Cytochrome P450 catalyzed oxidative hydroxylation of achiral organic compounds with simultaneous creation of two chirality centers in a single C-H activation step - PubMed. (2014, August 11). Retrieved from [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed. (2020, June 16). Retrieved from [Link]

  • Pharmacokinetics of the enantiomers of bupivacaine following intravenous administration of the racemate - PMC. Retrieved from [Link]

  • Chirality and pharmacokinetics: an area of neglected dimensionality? - PubMed. Retrieved from [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - MDPI. (2021, May 23). Retrieved from [Link]

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy - ijirset. (2022, April 15). Retrieved from [Link]

  • Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC. (2025, May 3). Retrieved from [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC - NIH. Retrieved from [Link]

  • (PDF) Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - ResearchGate. (2025, August 7). Retrieved from [Link]

  • UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Retrieved from [Link]

  • UDP-glucuronosyltransferases - PubMed. (2000, September 15). Retrieved from [Link]

  • In vitro ADME drug discovery services - Symeres. Retrieved from [Link]

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013, June 15). Retrieved from [Link]

  • Enantioselectivity in Pharmacokinetics: A Mini Review. (2024, December 15). Retrieved from [Link]

  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar. Retrieved from [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism - Books - The Royal Society of Chemistry. (2021, August 27). Retrieved from [Link]

  • Physiologically based pharmacokinetic modelling - Wikipedia. Retrieved from [Link]

  • ADME Assays | Genesis Drug Discovery & Development. Retrieved from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Retrieved from [Link]

  • Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. (2016, October 23). Retrieved from [Link]

  • In Vitro screening - IQVIA Laboratories. Retrieved from [Link]

  • Natural Compounds as Pharmaceuticals: The Key Role of Cytochromes P450 Reactivity | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • The Role of “Physiologically Based Pharmacokinetic Model (PBPK)” New Approach Methodology (NAM) in Pharmaceuticals and Environmental Chemical Risk Assessment - PMC. Retrieved from [Link]

  • Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development - ResearchGate. (2025, December 26). Retrieved from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC. Retrieved from [Link]

  • Pharmacokinetics, Tissue Distribution, and Human Serum Albumin Binding Properties of Delicaflavone, a Novel Anti-Tumor Candidate - PMC. Retrieved from [Link]

  • Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition | AccessMedicine. Retrieved from [Link]

  • Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins. (2002, July 15). Retrieved from [Link]

  • Pharmacokinetics and biodistribution of human serum albumin-TIMP-2 fusion protein using near-infrared optical imaging - PubMed. Retrieved from [Link]

  • Drug Metabolism/ Transport and Pharmacokinetics - MDPI. (2020, March 2). Retrieved from [Link]

Sources

Deconvoluting the Mechanism of (S)-Albutoin: A Strategic Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Albutoin is a hydantoin-class compound with known anticonvulsant properties. Historically, it was marketed in Europe, though its precise molecular targets remain to be fully elucidated. This guide provides a comprehensive strategic framework for researchers and drug development professionals aimed at the systematic identification, validation, and characterization of the potential therapeutic targets of (S)-Albutoin. We move beyond a review of existing data to propose a robust, multi-pronged experimental plan. This document outlines hypothesized target classes based on established anticonvulsant pharmacology, details step-by-step protocols for state-of-the-art target discovery and validation techniques—including affinity-based proteomics and biophysical verification assays—and provides a clear roadmap for investigating downstream signaling pathways. By presenting a self-validating system of experimental choices, this guide serves as a practical whitepaper for initiating a research program dedicated to uncovering the therapeutic potential of (S)-Albutoin.

Introduction: The Albutoin Enigma

Albutoin, a derivative of hydantoin, has a documented history as an anticonvulsant agent.[1][2] Like many compounds of its era, its therapeutic efficacy was established through phenotype-based screening, leaving a gap in our understanding of its specific molecular mechanism of action. The (S)-enantiomer, in particular, represents a distinct chemical entity whose interactions with endogenous macromolecules are responsible for its therapeutic effect.

Modern drug discovery demands a deep, mechanism-based understanding of a compound's activity to optimize efficacy, predict off-target effects, and identify patient populations most likely to respond. This guide, therefore, presents a logical and technically detailed research strategy to definitively identify the protein targets of (S)-Albutoin, validate these interactions in physiologically relevant systems, and explore the resultant downstream signaling cascades.

Hypothesized Target Classes for Anticonvulsant Activity

The established pharmacology of anticonvulsants provides a logical starting point for forming hypotheses about the targets of (S)-Albutoin. The primary mechanisms involve restoring the balance between neuronal excitation and inhibition.[3] We can therefore postulate that (S)-Albutoin's targets fall into one or more of the following three major classes.[3][4]

  • 2.1 Modulation of Voltage-Gated Ion Channels: This is the most common mechanism among established antiepileptic drugs (AEDs).[3] Key candidates include voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. Blockade or modulation of these channels can reduce excessive neuronal firing that underlies seizure activity.

  • 2.2 Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. (S)-Albutoin could act by directly binding to GABAA receptors to enhance their response to GABA, or by inhibiting GABA-metabolizing enzymes.[3][4]

  • 2.3 Attenuation of Glutamatergic Neurotransmission: Glutamate is the principal excitatory neurotransmitter. A compound can reduce excitation by blocking glutamate receptors (e.g., NMDA, AMPA) or by modulating presynaptic machinery to reduce glutamate release.[3][4]

G cluster_targets Potential Target Classes cluster_outcomes Physiological Effect Albutoin (S)-Albutoin IonChannels Voltage-Gated Ion Channels (Na+, Ca2+, K+) Albutoin->IonChannels Modulates GABA GABAergic System (GABA-A Receptors) Albutoin->GABA Modulates Glutamate Glutamatergic System (Glutamate Receptors) Albutoin->Glutamate Modulates Stabilization Membrane Stabilization IonChannels->Stabilization Inhibition Increased Neuronal Inhibition GABA->Inhibition Excitation Decreased Neuronal Excitation Glutamate->Excitation Outcome Anticonvulsant Activity Inhibition->Outcome Excitation->Outcome Stabilization->Outcome

Figure 1. Hypothesized mechanisms of (S)-Albutoin's anticonvulsant action.

A Practical Guide to Target Identification and Validation

To move from hypothesis to confirmation, a systematic, multi-stage experimental approach is required. The following workflows provide a self-validating system, where the outputs of the discovery phase serve as the inputs for the validation phase.

Stage 1: Unbiased Target Discovery via Affinity-Based Proteomics

The primary objective is to identify which proteins in the native proteome physically interact with (S)-Albutoin. Affinity Chromatography coupled with Mass Spectrometry (AP-MS) is the gold standard for this purpose.[5][6]

  • Probe Synthesis:

    • Synthesize a derivative of (S)-Albutoin that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group or an affinity tag like biotin.[7]

    • Causality: The linker is crucial to ensure the core (S)-Albutoin molecule is sterically accessible for protein binding while the tag is used for capture.

    • The attachment point on the (S)-Albutoin scaffold must be carefully chosen to avoid disrupting the pharmacophore responsible for its biological activity.

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.[7]

    • If using a biotinylated probe, incubation with streptavidin-coated beads is sufficient.

  • Lysate Preparation:

    • Prepare a native protein lysate from a relevant source, such as cultured primary neurons or dissected rodent brain tissue (e.g., hippocampus or cortex).

    • Causality: Using a native lysate preserves protein complexes and post-translational modifications, providing a more physiologically relevant context than using purified proteins.

  • Affinity Capture:

    • Incubate the protein lysate with the (S)-Albutoin-functionalized beads.

    • Include a control incubation with beads that are either blank or functionalized with a structurally similar but biologically inactive molecule to identify non-specific binders.

    • Trustworthiness: A competition control is essential. In a parallel experiment, add a high concentration of free, unmodified (S)-Albutoin to the lysate before incubation with the beads. True binding partners should show significantly reduced binding to the beads in this condition.

  • Elution and Protein Identification:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Resolve the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the (S)-Albutoin probe (and diminished in the competition control) via in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

G cluster_prep Preparation cluster_capture Capture cluster_analysis Analysis start (S)-Albutoin probe Synthesize Affinity Probe start->probe beads Immobilize on Beads probe->beads incubate Incubate Probe with Lysate beads->incubate lysate Prepare Brain Lysate lysate->incubate wash Wash Non-specific Proteins incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds ms LC-MS/MS sds->ms hits Candidate Targets ms->hits

Figure 2. Workflow for Affinity Proteomics-based Target Identification.
Stage 2: Target Validation in a Cellular Context

The candidate proteins identified by AP-MS must be validated to confirm direct and specific engagement by (S)-Albutoin within intact cells.

CETSA is a powerful biophysical method to verify drug-target engagement in a cellular environment.[8] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[2][9]

  • Cell Treatment:

    • Treat intact cells (e.g., a neuronal cell line) with either vehicle (DMSO) or varying concentrations of (S)-Albutoin. Incubate for a sufficient time (e.g., 1 hour at 37°C) to allow cell penetration and target binding.[9]

  • Heat Challenge:

    • Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[2][9]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g).[9]

  • Quantification:

    • Collect the supernatant (soluble fraction) and quantify the amount of the specific candidate protein at each temperature point using Western Blotting.

    • Trustworthiness: A positive result is a shift in the melting curve to the right (higher Tagg) in the presence of (S)-Albutoin, indicating thermal stabilization upon binding.[2] This provides direct evidence of target engagement in a live cell.

G cluster_cell Cellular Phase cluster_protein Biochemical Phase cluster_detect Detection Phase cells Intact Cells treat Treat with (S)-Albutoin or Vehicle cells->treat heat Heat Challenge (Temp Gradient) treat->heat lyse Cell Lysis heat->lyse spin Centrifugation lyse->spin supernatant Collect Soluble Protein Fraction spin->supernatant wb Western Blot for Target Protein supernatant->wb curve Plot Melting Curve (Soluble Protein vs. Temp) wb->curve result Stabilization Shift? (Target Validated) curve->result

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).
Stage 3: Functional Characterization of Target Interaction

Once a target is validated, its functional modulation by (S)-Albutoin must be characterized. The appropriate assay depends on the identity of the validated target.

If a voltage-gated ion channel is identified and validated, patch-clamp electrophysiology is the definitive method to characterize its functional modulation.[1][10]

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) heterologously expressing the specific ion channel subunit of interest, or use primary neurons.

  • Configuration:

    • Establish a whole-cell patch-clamp configuration. This allows for the control of the cell's membrane potential (voltage-clamp) while measuring the ionic currents flowing through the channels.[10]

  • Data Acquisition:

    • Apply a voltage protocol designed to elicit the characteristic currents of the channel (e.g., a series of depolarizing steps for Nav or Cav channels).

    • Record baseline currents.

  • Compound Application:

    • Perfuse (S)-Albutoin onto the cell and record the currents again.

    • Causality: A change in the current's amplitude, voltage-dependence, or kinetics (activation, inactivation) upon application of (S)-Albutoin demonstrates a direct functional modulation of the channel.

If a receptor like the GABAA receptor is validated, competitive radioligand binding assays can determine the affinity and specificity of the interaction.[11][12]

  • Membrane Preparation:

    • Prepare membrane fractions from brain tissue or cells expressing the receptor of interest.

  • Assay Setup:

    • Incubate the membranes with a known radioligand that binds to a specific site on the receptor (e.g., [3H]-Flumazenil for the benzodiazepine site on GABAA receptors).[11][13]

  • Competition:

    • In parallel incubations, include increasing concentrations of unlabeled (S)-Albutoin.

  • Analysis:

    • Separate bound from free radioligand via filtration and quantify the bound radioactivity.

    • Trustworthiness: If (S)-Albutoin binds to the same site, it will compete with the radioligand, causing a dose-dependent decrease in bound radioactivity. This allows for the calculation of the inhibitory constant (Ki), a measure of (S)-Albutoin's binding affinity.[14]

A Note of Caution: (S)-Albutoin vs. Serum Albumin

A search of the literature may create confusion between the drug "Albutoin" and the highly abundant plasma protein "Albumin." It is critical to distinguish between these two.

Human Serum Albumin (HSA) is a major transport protein in the blood and binds to a vast number of drugs, affecting their pharmacokinetics (PK) and pharmacodynamics (PD).[15][16] While (S)-Albutoin will undoubtedly bind to serum albumin, this interaction relates to its distribution and half-life in the body, not its primary therapeutic mechanism for seizure prevention. Albumin is a transporter, not the therapeutic target for anticonvulsant activity.

Feature(S)-AlbutoinSerum Albumin
Class Small Molecule Drug (Hydantoin)Globular Protein
Primary Function Pharmacological Agent (Anticonvulsant)Transport & Osmotic Regulation[13]
Role in CNS Putative modulator of neuronal excitabilityPrimarily excluded by intact BBB; can have signaling roles upon BBB breakdown[17]
Interaction Binds to therapeutic targets (e.g., ion channels)Binds to (S)-Albutoin, affecting its PK[15]

Table 1. Key distinctions between (S)-Albutoin and Serum Albumin.

Conclusion and Future Directions

The elucidation of the therapeutic targets of (S)-Albutoin is an achievable goal through a systematic and multi-layered research approach. This guide provides a robust framework, beginning with unbiased discovery proteomics, proceeding to direct biophysical validation in a cellular context, and culminating in functional characterization of the drug-target interaction. The most probable targets, based on established pharmacology, are voltage-gated ion channels and components of the GABAergic or glutamatergic systems. By following the detailed protocols within this guide, researchers can effectively deorphanize (S)-Albutoin, paving the way for mechanism-based drug optimization, the discovery of novel therapeutic applications, and a deeper understanding of the molecular basis of seizure disorders.

References

  • Bar-Klein, G., et al. (2017). Albumin induces excitatory synaptogenesis through astrocytic TGF-β/ALK5 signaling in a model of acquired epilepsy following blood-brain barrier dysfunction. Neurobiology of Disease.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available from: [Link]

  • Wikipedia. (2026). Albutoin. Available from: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Desuja, A. (2023).
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Available from: [Link]

  • Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]

  • Fasihi-Ramandi, M., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Muchiri, R. N., & van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available from: [Link]

  • Das, S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available from: [Link]

  • Johnson, M. E., et al. (2021). Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. Methods in Molecular Biology. Available from: [Link]

  • White, H. S. (2003). Molecular Targets Versus Models for New Antiepileptic Drug Discovery. Epilepsy Research. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Perceptive. (n.d.). Radioligand Binding Assay Services. Available from: [Link]

  • Emami, S., et al. (2020). Synthesis and radioligand-binding assay of 2,5-disubstituted thiadiazoles and evaluation of their anticonvulsant activities. Archiv der Pharmazie. Available from: [Link]

  • Simonato, M., et al. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsia. Available from: [Link]

  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of Disease. Available from: [Link]

  • Almeida, M. R., & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available from: [Link]

  • Cass, Q. B., & Almeida, M. R. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available from: [Link]

  • StatPearls. (2022). Physiology, Albumin. Available from: [Link]

  • Cereghino, J. J., et al. (1974). Evaluation of albutoin as an antiepileptic drug. Clinical Pharmacology and Therapeutics.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. Available from: [Link]

  • Sarver, R. W., et al. (2005). Determining molecular binding sites on human serum albumin by displacement of oleic acid. Analytical Biochemistry. Available from: [Link]

  • Belcher, E., et al. (2018). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Ribeiro, A. R., et al. (2021). Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends. Molecules. Available from: [Link]

  • American Laboratory. (2008). Evaluating Candidate Lead Compounds by Rapid Analysis of Drug Interactions with Human Serum Albumin. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Research-Scale Synthesis of (S)-Albutoin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-Albutoin in Neurological Research

Albutoin, chemically known as 3-allyl-5-isobutyl-2-thioxo-4-imidazolidinone, is an anticonvulsant agent. The molecule possesses a chiral center at the C5 position of the thiohydantoin ring, leading to the existence of two enantiomers: (S)-Albutoin and (R)-Albutoin. In stereospecific pharmacology, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be less active or contribute to off-target effects. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. This guide provides a detailed protocol for the enantioselective synthesis of (S)-Albutoin for research purposes, starting from the readily available chiral precursor, L-leucine.

The synthetic strategy presented herein is a robust and well-documented approach for the preparation of 2-thiohydantoins. The key principle of this synthesis is the utilization of a chiral pool starting material, L-leucine, to introduce the desired stereochemistry, which is retained throughout the reaction sequence. This substrate-controlled diastereoselective approach is an efficient method for obtaining the target molecule in high enantiomeric purity.

Synthetic Pathway Overview

The synthesis of (S)-Albutoin is a two-step process. The first step involves the esterification of the carboxylic acid of L-leucine to its corresponding methyl ester hydrochloride. This is a necessary activation step to facilitate the subsequent cyclization. The second step is the reaction of the L-leucine methyl ester with allyl isothiocyanate, which proceeds via an initial thiourea formation followed by an intramolecular cyclization to yield the desired 3-allyl-5-isobutyl-2-thiohydantoin, or (S)-Albutoin.

Synthesis of (S)-Albutoin L_Leucine L-Leucine L_Leucine_Ester L-Leucine Methyl Ester HCl L_Leucine->L_Leucine_Ester SOCl₂ or AcCl, MeOH S_Albutoin (S)-Albutoin L_Leucine_Ester->S_Albutoin Allyl isothiocyanate, Et₃N

Figure 1: Overall synthetic scheme for (S)-Albutoin.

Experimental Protocols

Part 1: Synthesis of L-Leucine Methyl Ester Hydrochloride

This initial step converts the zwitterionic L-leucine into its more reactive methyl ester hydrochloride salt. The esterification is crucial as the free carboxylic acid would not readily undergo the subsequent reaction with allyl isothiocyanate. Thionyl chloride (SOCl₂) or acetyl chloride in methanol are common and effective reagents for this transformation.[1][2]

Materials and Equipment:

Reagent/EquipmentDetails
L-LeucineReagent grade
Methanol (MeOH), anhydrousACS grade
Thionyl chloride (SOCl₂)Reagent grade
Round-bottom flaskAppropriate size, with magnetic stirrer
Ice bathFor temperature control
Reflux condenser
Rotary evaporatorFor solvent removal
Magnetic stirrer/hotplate

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add anhydrous methanol (e.g., 50 mL for 10 g of L-leucine).

  • Reagent Addition: Cool the methanol in an ice bath. Slowly add thionyl chloride (SOCl₂) (e.g., 1.2 equivalents) dropwise to the stirred methanol. Caution: This reaction is exothermic and releases HCl gas.

  • Addition of L-Leucine: Once the addition of SOCl₂ is complete and the solution has cooled, add L-leucine (1.0 equivalent) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is L-leucine methyl ester hydrochloride.

  • Purification (Optional): The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a methanol/ether mixture.[3]

Part 2: Synthesis of (S)-3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone ((S)-Albutoin)

This is the key cyclization step to form the thiohydantoin ring. The L-leucine methyl ester hydrochloride is first neutralized with a base, and the resulting free amino ester reacts with allyl isothiocyanate to form a thiourea intermediate, which then undergoes intramolecular cyclization.[1]

Materials and Equipment:

Reagent/EquipmentDetails
L-Leucine methyl ester HClFrom Part 1
Allyl isothiocyanateReagent grade
Triethylamine (Et₃N)Anhydrous, distilled
Dichloromethane (CH₂Cl₂), anhydrousACS grade
Round-bottom flaskAppropriate size, with magnetic stirrer
Reflux condenser
Magnetic stirrer/hotplate
Separatory funnel
Sodium sulfate (Na₂SO₄), anhydrousFor drying
Rotary evaporatorFor solvent removal
Silica gel for column chromatographyFor purification

Protocol:

  • Reaction Setup: In a fume hood, dissolve L-leucine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add triethylamine (Et₃N) (1.1 equivalents) to the solution to neutralize the hydrochloride and liberate the free amino ester. Stir for 15-20 minutes at room temperature.

  • Addition of Allyl Isothiocyanate: Add allyl isothiocyanate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x volume) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil or a solid. Purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (S)-Albutoin.

Experimental Workflow cluster_part1 Part 1: Esterification cluster_part2 Part 2: Cyclization P1_Start L-Leucine in MeOH P1_React Add SOCl₂, Reflux P1_Start->P1_React P1_Workup Evaporate Solvent P1_React->P1_Workup P1_Product L-Leucine Methyl Ester HCl P1_Workup->P1_Product P2_Start L-Leucine Ester in CH₂Cl₂ P1_Product->P2_Start Use in next step P2_React Add Et₃N & Allyl Isothiocyanate, Reflux P2_Start->P2_React P2_Workup Aqueous Wash & Dry P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product (S)-Albutoin P2_Purify->P2_Product

Figure 2: Step-by-step experimental workflow.

Characterization and Data

The final product, (S)-Albutoin, should be characterized to confirm its identity and purity. The expected data, based on the structure and analysis of similar thiohydantoins, are provided below.[4][5]

Table 1: Expected Physicochemical and Spectroscopic Data for (S)-Albutoin

PropertyExpected Value/Characteristics
Appearance White to off-white solid or viscous oil.
Molecular Formula C₁₀H₁₆N₂OS
Molecular Weight 212.31 g/mol
¹H NMR (CDCl₃) δ (ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH₂), ~4.7 (m, 2H, N-CH₂-), ~4.2 (t, 1H, H-5), ~1.7 (m, 1H, -CH(CH₃)₂), ~1.5 (m, 2H, -CH₂-CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): ~183 (C=S), ~172 (C=O), ~131 (-CH=), ~118 (=CH₂), ~60 (C-5), ~46 (N-CH₂-), ~41 (-CH₂-), ~25 (-CH-), ~22, 23 (-CH₃)
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1750 (C=O stretch), ~1520, ~1400, ~1270 (thioamide bands)
Mass Spectrometry ESI-MS: m/z 213.1 [M+H]⁺, 235.1 [M+Na]⁺
Optical Rotation A specific optical rotation value should be determined using a polarimeter to confirm the enantiomeric purity. The sign and magnitude will be specific to the (S)-enantiomer.[6]

Trustworthiness and Self-Validation

The integrity of this protocol relies on the stereochemical fidelity of the reactions. The starting material, L-leucine, is a readily available, enantiomerically pure natural amino acid. The reaction conditions for both the esterification and the thiohydantoin formation are generally not harsh enough to cause significant racemization at the α-carbon.

To validate the enantiomeric purity of the synthesized (S)-Albutoin, the following steps are recommended:

  • Optical Rotation Measurement: Compare the measured specific rotation of the synthesized sample with any available literature value for enantiomerically pure (S)-Albutoin.

  • Chiral HPLC Analysis: Develop a chiral High-Performance Liquid Chromatography (HPLC) method, potentially using a chiral stationary phase, to separate the (S) and (R) enantiomers. This will allow for the determination of the enantiomeric excess (e.e.) of the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the research-scale synthesis of (S)-Albutoin. By following the outlined procedures, researchers can reliably produce this valuable chiral molecule for further investigation into its pharmacological properties. The use of L-leucine as a chiral starting material ensures an efficient and enantioselective synthesis. Proper characterization and validation of the final product are essential to ensure the quality and reliability of subsequent research findings.

References

  • Zhao, J., et al. (2014). An Efficient Method for Synthesis of Thiohydantoins with α-Amino Esters Under Microwave Irradiation. Asian Journal of Chemistry, 26(4), 1171-1174. Available at: [Link]

  • Gotal, A., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2946. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying L-leucine methyl ester hydrochloride.
  • Wang, Y., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(9), 739-746. Available at: [Link]

  • Wikipedia. (2023). Specific rotation. In Wikipedia. Retrieved February 22, 2026, from [Link]

Sources

Application Note: Chiral Separation of Albutoin Enantiomers via Normal-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of Albutoin (3-allyl-5-isobutyl-2-thiohydantoin). Due to the pharmacological significance of chiral purity in anticonvulsant drugs, separating the R- and S-enantiomers is critical for toxicity and efficacy profiling.

This guide leverages Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically Amylose tris(3,5-dimethylphenylcarbamate), which has demonstrated superior selectivity for thiohydantoin structural analogs. The method utilizes a normal-phase isocratic elution to ensure baseline resolution (


) while mitigating the risk of racemization common to hydantoin derivatives under aqueous/basic conditions.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Chirality of Albutoin

Albutoin possesses a single chiral center at the C5 position of the thiohydantoin ring.

  • Structure: 3-allyl-5-isobutyl-2-thiohydantoin.

  • Chiral Challenge: The C5 hydrogen is acidic (

    
    ). In the presence of bases or protic solvents at high pH, the enantiomers can undergo keto-enol tautomerization, leading to rapid racemization.
    
  • Solution: This protocol employs Normal-Phase Chromatography (NPC) using non-polar solvents (Hexane) with alcohol modifiers.[1] This environment minimizes the ionization of the C5 proton, preserving the stereochemical integrity of the sample during analysis.

Column Selection Strategy

Based on comparative studies of structural analogs (Tic-hydantoins and 5-substituted hydantoins), the Amylose-based CSPs (e.g., Chiralpak AD-H) generally outperform Cellulose-based CSPs (e.g., Chiralcel OD-H) for thiohydantoin separation.

  • Mechanism: The helical groove of the amylose polymer allows for the inclusion of the isobutyl side chain, while the carbamate linkages provide hydrogen bonding sites for the thiohydantoin core. The "allyl" group at N3 adds rigidity, enhancing the steric discrimination between enantiomers.

Experimental Protocol

Materials & Reagents
ReagentGradePurpose
n-Hexane HPLC GradePrimary Mobile Phase (Non-polar solvent)
2-Propanol (IPA) HPLC GradePolar Modifier (Adjusts retention & selectivity)
Ethanol (EtOH) HPLC GradeAlternative Modifier (If peak shape is broad)
Albutoin Standard >98% PurityAnalyte (Racemic mixture for method dev)
TFA (Trifluoroacetic acid) HPLC GradeAdditive (0.1%) to suppress silanol activity (Optional)
Instrumentation Setup
  • LC System: Quaternary or Binary HPLC Pump (low dwell volume preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Required (Temperature control is a critical variable).

  • Autosampler: Temperature controlled (maintained at 4°C - 20°C to prevent sample degradation).

Chromatographic Conditions (Standard Operating Procedure)

The following conditions are optimized for the Chiralpak AD-H column.

ParameterSettingNotes
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))250 x 4.6 mm, 5 µm particle size.
Mobile Phase n-Hexane : 2-Propanol (90 : 10 v/v) Isocratic elution.
Flow Rate 1.0 mL/min Adjust based on backpressure (< 100 bar).
Temperature 25°C Lower T (e.g., 10°C) increases resolution but broadens peaks.
Detection UV 254 nm Thiohydantoins have strong absorbance at 250-260 nm.
Injection Vol 5 - 10 µL Sample conc: 0.5 - 1.0 mg/mL in Mobile Phase.
Run Time 20 - 30 minutes Ensure full elution of both enantiomers.

Method Development & Optimization Logic

Visualizing the Separation Mechanism

The following diagram illustrates the interactions driving the chiral recognition.

G cluster_mech Chiral Recognition Mechanism Albutoin Albutoin (Racemate) CSP Amylose CSP (Chiralpak AD-H) Albutoin->CSP Injection Complex_R Transient Complex (R-Enantiomer) CSP->Complex_R Strong H-Bonding (Carbamate NH - C=S) Complex_S Transient Complex (S-Enantiomer) CSP->Complex_S Weak Interaction (Steric Hindrance of Isobutyl) Separation Chromatographic Resolution Complex_R->Separation Retained Longer Complex_S->Separation Elutes Faster

Figure 1: Mechanism of chiral recognition for Albutoin on Amylose-based CSPs. Differential binding energies result from steric fit of the isobutyl group and H-bonding with the thiohydantoin core.

Workflow for Optimization

If baseline resolution (


) is not achieved with the standard protocol, follow this logic flow:

Workflow Start Initial Run: Hex/IPA (90:10), 25°C CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 (Method Validated) CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Step1 Decrease IPA to 5% (Increases Retention) Poor->Step1 Strategy A Step2 Switch Modifier to Ethanol (Changes Selectivity) Poor->Step2 Strategy B Step3 Lower Temp to 15°C (Enhances Enantioselectivity) Poor->Step3 Strategy C Step1->CheckRs Step2->CheckRs Step3->CheckRs Step4 Switch Column to Chiralcel OD-H (Cellulose Backbone) Step3->Step4 If all fail

Figure 2: Decision tree for method optimization to ensure baseline separation.

Expected Results & Performance Criteria

Based on data from thiohydantoin analogs (e.g., Tic-hydantoins), the expected chromatographic performance is:

  • Selectivity Factor (

    
    ):  Typically 1.1 – 1.3.
    
  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Elution Order: The elution order is dependent on the specific CSP. For Chiralpak AD, the S-enantiomer often elutes before the R-enantiomer, but this must be confirmed using pure optical standards or Circular Dichroism (CD) detection.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Add 0.1% TFA or DEA to mobile phase (Note: DEA may promote racemization; TFA is safer for hydantoins).
Broad Peaks Low solubility or mass transfer issues.Increase column temperature (up to 35°C) or switch to Ethanol.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Avoid 100% IPA if running 90% Hexane.
Racemization Basic pH or protic stress.Strictly avoid aqueous/basic buffers. Keep sample solution neutral.

References

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. [2]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc.
  • Cirilli, R., et al. (2008). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A.

  • Walle, T., et al. (1996).[3] Stereoselective metabolism of RS-albuterol in humans. (Context on importance of chiral separation for similar pharmacophores).

  • Smith, S. W. (2009). Chiral Toxicology: Implications for Clinicians. Toxicological Reviews.

Sources

Application Notes and Protocols for In Vitro Assay of (S)-Albutoin Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Mechanistic Approach to Evaluating (S)-Albutoin

(S)-Albutoin, a hydantoin derivative, is a compound of interest for its potential anticonvulsant properties. The hydantoin class of drugs, most notably phenytoin, has a well-established history in the management of epilepsy.[1] The primary mechanism of action for these compounds involves the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[2][3] By stabilizing the inactive state of these channels, hydantoins can limit the repetitive firing of neurons that underlies seizure activity.[3]

This application note provides a comprehensive suite of in vitro assays to characterize the anticonvulsant activity of (S)-Albutoin. The protocols are designed for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action and to quantify its efficacy in a controlled laboratory setting. We will move beyond a simple list of steps to explain the scientific rationale behind each experimental choice, ensuring a thorough and self-validating approach to the investigation of (S)-Albutoin.

The following protocols will focus on three key areas of anticonvulsant activity:

  • Direct modulation of voltage-gated sodium channels.

  • Effects on excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

  • Activity in a network model of seizure-like activity.

  • Assessment of neuronal cytotoxicity.

PART 1: Foundational Protocols

Preparation of (S)-Albutoin and Control Compounds

The precise chemical properties of (S)-Albutoin, such as its aqueous solubility and stability, are crucial for accurate in vitro testing. While specific data for (S)-Albutoin may not be readily available, related compounds like carbamazepine have poor aqueous solubility.[4] Therefore, the following protocol is recommended.

Protocol 1: Solubilization and Storage of Test Compounds

  • Initial Solubility Test:

    • Begin by attempting to dissolve a small, known amount of (S)-Albutoin in a standard aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • If solubility is low, prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[5]

  • Stock Solution Preparation:

    • Accurately weigh out (S)-Albutoin and dissolve it in 100% DMSO to create a 10-100 mM stock solution.

    • Prepare stock solutions of positive control compounds, phenytoin and carbamazepine, in the same manner.

  • Working Solutions:

    • For experiments, dilute the DMSO stock solutions in the appropriate cell culture medium or recording buffer.

    • Crucially, ensure the final concentration of DMSO in the assay does not exceed 0.1-0.5% to avoid solvent-induced artifacts.

  • Storage:

    • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of Albutoin in cell culture media should be considered, and fresh working solutions should be prepared for each experiment.[6][7][8][9]

Primary Cortical Neuron Culture

Primary cortical neurons provide a physiologically relevant model for studying the effects of anticonvulsant compounds.[10][11] They form complex synaptic networks in culture, allowing for the investigation of both single-cell and network-level activity.[12]

Protocol 2: Isolation and Culture of Primary Cortical Neurons

  • Preparation of Culture Substrates:

    • Coat culture plates or coverslips with an appropriate substrate to promote neuronal adhesion, such as poly-D-lysine or poly-L-ornithine.[11][13]

  • Tissue Dissociation:

    • Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups.

    • Enzymatically digest the tissue with a solution containing papain or trypsin to dissociate the cells.[13]

  • Cell Plating:

    • After dissociation, neutralize the enzyme and gently triturate the tissue to obtain a single-cell suspension.

    • Plate the neurons at a desired density in a suitable neuronal culture medium, such as Neurobasal medium supplemented with B-27.[3]

  • Culture Maintenance:

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

    • Perform partial media changes every 3-4 days.[14] Neurons will typically be ready for use in experiments after 14-21 days in vitro, once a mature synaptic network has formed.[11]

Commercial Sources for Primary Neurons:

For researchers who prefer a ready-to-use solution, cryopreserved primary cortical neurons are available from several commercial vendors, including Thermo Fisher Scientific (Gibco), Lonza, and Neuromics.[3][10][15]

PART 2: Core Assays for Anticonvulsant Activity

Assay 1: Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Modulation

This assay directly measures the effect of (S)-Albutoin on voltage-gated sodium channels, the primary target of hydantoin anticonvulsants.[2][3]

Protocol 3: Assessing (S)-Albutoin's Effect on Sodium Currents

  • Cell Preparation:

    • Use primary cortical neurons cultured on glass coverslips.

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with an external recording solution.

  • Patch-Clamp Recording:

    • Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a neuron.[11][16]

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Clamp the neuron at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Record the currents before and after the application of (S)-Albutoin at various concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each voltage step.

    • Construct a dose-response curve by plotting the percentage of current inhibition against the concentration of (S)-Albutoin.

    • Calculate the half-maximal inhibitory concentration (IC50) to quantify the potency of the compound. The IC50 for phenytoin on sodium channels has been reported to be approximately 72.6 µM.[2]

Table 1: Expected Quantitative Data from Sodium Channel Assay

CompoundExpected EffectTarget IC50 Range
(S)-AlbutoinInhibition of sodium currentTo be determined
PhenytoinInhibition of sodium current50-100 µM[2]
CarbamazepineInhibition of sodium current10-50 µM
Vehicle (DMSO)No significant effect> 1 mM

Diagram 1: Workflow for Whole-Cell Voltage-Clamp Assay

workflow A Culture primary cortical neurons on coverslips B Transfer coverslip to recording chamber A->B C Establish whole-cell patch-clamp configuration B->C D Record baseline sodium currents C->D E Apply (S)-Albutoin or control D->E F Record sodium currents in the presence of compound E->F G Analyze data and calculate IC50 F->G

Caption: Workflow for assessing (S)-Albutoin's effect on sodium channels.

Assay 2: Neurotransmitter Release Assays

Anticonvulsant activity can also be achieved by modulating the balance of excitatory and inhibitory neurotransmission. These assays will determine if (S)-Albutoin affects the release of glutamate (excitatory) or GABA (inhibitory).

Protocol 4: Glutamate Release Assay

  • Cell Preparation:

    • Culture primary cortical neurons in a 96-well plate.

  • Induction of Glutamate Release:

    • Wash the cells with a low-potassium buffer.

    • Stimulate glutamate release by incubating the cells in a high-potassium buffer (e.g., 40 mM KCl).[17]

  • Sample Collection and Analysis:

    • Collect the supernatant containing the released glutamate.

    • Quantify the glutamate concentration using a commercially available glutamate assay kit (e.g., from Abcam or Sigma-Aldrich).[17]

  • Data Analysis:

    • Compare the amount of glutamate released in the presence of (S)-Albutoin to that of the vehicle control.

    • Express the data as a percentage of the control and determine the IC50 if a dose-dependent inhibition is observed. Carbamazepine has been shown to decrease glutamate release.[18]

Protocol 5: GABA Release Assay

  • Cell Preparation:

    • Culture primary cortical neurons in a multi-well plate.

  • Induction of GABA Release:

    • Similar to the glutamate release assay, use a high-potassium buffer to depolarize the neurons and trigger GABA release.

  • Sample Collection and Analysis:

    • Collect the supernatant.

    • Quantify the GABA concentration using a GABA ELISA kit or a fluorometric assay kit.[4][19]

  • Data Analysis:

    • Analyze the data in the same manner as the glutamate release assay, comparing the effect of (S)-Albutoin to the vehicle control.

Table 2: Expected Outcomes from Neurotransmitter Release Assays

AssayExpected Effect of (S)-AlbutoinPositive ControlExpected Effect of Positive Control
Glutamate ReleaseDecreaseCarbamazepineDecrease[18]
GABA ReleaseIncrease or no changeTo be determinedTo be determined

Diagram 2: Signaling Pathway for Neurotransmitter Release

pathway Depolarization Neuronal Depolarization (High K+) Ca_influx Ca2+ Influx Depolarization->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Release Neurotransmitter Release (Glutamate or GABA) Vesicle_fusion->Release Albutoin (S)-Albutoin Albutoin->Ca_influx Inhibits?

Caption: Simplified pathway of depolarization-induced neurotransmitter release.

Assay 3: 4-Aminopyridine (4-AP) Induced Seizure-Like Activity in Brain Slices

This ex vivo model provides a more integrated system to study the effects of (S)-Albutoin on neuronal network activity. 4-AP, a potassium channel blocker, induces spontaneous epileptiform discharges in hippocampal or cortical slices.[6][20]

Protocol 6: Brain Slice Preparation and Recording

  • Slice Preparation:

    • Acutely prepare brain slices (300-400 µm thick) from juvenile or adult rodents.

  • Induction of Seizure-Like Events:

    • Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing 4-AP (typically 100 µM).[8]

  • Electrophysiological Recording:

    • Record the field potentials from the slices using a microelectrode.

  • Application of (S)-Albutoin:

    • After establishing a stable baseline of seizure-like activity, perfuse the slices with aCSF containing 4-AP and (S)-Albutoin at various concentrations.

  • Data Analysis:

    • Measure the frequency and amplitude of the epileptiform discharges before and after the application of (S)-Albutoin.[21]

    • A reduction in the frequency or amplitude of these events indicates anticonvulsant activity.

Table 3: Parameters for 4-AP Brain Slice Assay

ParameterMeasurementExpected Effect of (S)-Albutoin
Frequency of DischargesEvents per minuteDecrease
Amplitude of DischargesMillivolts (mV)Decrease
Duration of DischargesSeconds (s)Decrease

Diagram 3: Experimental Setup for Brain Slice Recording

setup cluster_chamber Recording Chamber cluster_equipment Equipment BrainSlice Brain Slice RecordingElectrode Recording Electrode BrainSlice->RecordingElectrode PerfusionOut aCSF Outflow BrainSlice->PerfusionOut Amplifier Amplifier RecordingElectrode->Amplifier PerfusionIn aCSF Inflow PerfusionIn->BrainSlice DataAcquisition Data Acquisition System Amplifier->DataAcquisition Computer Computer DataAcquisition->Computer

Caption: Schematic of the brain slice recording setup.

Assay 4: Neuronal Cytotoxicity Assay

It is essential to determine if the observed effects of (S)-Albutoin are due to a specific anticonvulsant activity or general cytotoxicity.

Protocol 7: Assessing Neuronal Viability

  • Cell Preparation:

    • Plate primary cortical neurons in a 96-well plate.

  • Compound Incubation:

    • Treat the cells with a range of concentrations of (S)-Albutoin for 24-48 hours.

  • Viability Assessment:

    • Use a commercially available cytotoxicity assay, such as the MTT assay, LDH release assay, or a live/dead cell staining kit.[13][22][23]

  • Data Analysis:

    • Quantify cell viability relative to a vehicle-treated control.

    • Determine the concentration of (S)-Albutoin that causes a 50% reduction in cell viability (CC50).

Table 4: Interpretation of Cytotoxicity Results

CC50 vs. IC50Interpretation
CC50 >> IC50The compound has a good therapeutic window.
CC50 ≈ IC50The anticonvulsant effect may be due to cytotoxicity.

PART 3: Data Interpretation and Conclusion

The data generated from these assays will provide a comprehensive in vitro profile of (S)-Albutoin's anticonvulsant activity. A successful anticonvulsant candidate would be expected to:

  • Inhibit voltage-gated sodium channels with a reasonable potency (low micromolar IC50).

  • Potentially decrease glutamate release or enhance GABAergic function.

  • Reduce the frequency and/or amplitude of seizure-like activity in a brain slice model.

  • Exhibit low cytotoxicity at its effective concentrations.

By following these detailed protocols and understanding the scientific principles behind them, researchers can confidently and accurately characterize the anticonvulsant potential of (S)-Albutoin and other novel compounds.

References

  • Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of Neurophysiology. [Link]

  • Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse. Frontiers in Cellular Neuroscience. [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology. [Link]

  • Cortical Neurons. Lonza. [Link]

  • Primary Human Neurons. Neuromics. [Link]

  • Providing Stability In Vivo, In Vitro, and In Culture. The Scientist. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • The 4-aminopyridine in vitro epilepsy model analyzed with a perforated multi-electrode array. Neuropharmacology. [Link]

  • Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link]

  • THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. PMC. [Link]

  • Graphviz examples. DevTools daily. [Link]

  • THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. PMC. [Link]

  • Cell culture models for epilepsy research and treatment. Open Exploration Publishing. [Link]

  • Patch-clamp data analysis in Clampfit: action potentials. Spikes and bursts. [Link]

  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology. [Link]

  • The Effect of Albumin on Viability in Stem Cell Therapy. BioProcess International. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. [Link]

  • Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link]

  • Build Diagrams from Code Using Graphviz. Wondershare EdrawMax. [Link]

  • 4-Aminopyridine produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition. Journal of Neurophysiology. [Link]

  • Glutamate quantification by PRESS or MEGA-PRESS. Maastricht University. [Link]

  • Neurotoxicity Assay Service. Creative Biolabs. [Link]

  • Carbamazepine Attenuates Astroglial L-Glutamate Release Induced by Pro-Inflammatory Cytokines via Chronically Activation of Adenosine A2A Receptor. PMC. [Link]

  • Patch clamp. Spikes and bursts. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Human Gamma Aminobutyric Acid (GABA) Elisa kit. AMSBIO. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Carbamazepine enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase. PubMed. [Link]

  • Albumin and mammalian cell culture: implications for biotechnology applications. PMC. [Link]

  • Cellular mechanisms of 4-aminopyridine-induced synchronized after-discharges in the rat hippocampal slice. PMC. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Estimating the number of channels in patch-clamp recordings: application to kinetic analysis of multichannel data from voltage-operated channels. PMC. [Link]

  • Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system. Sophion Bioscience. [Link]

  • Correlation between the IC 50 values obtained by manual (EP) patch-clamp and the fluorescencebased assays. ResearchGate. [Link]

  • ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. American Epilepsy Society. [Link]

  • Carbamazepine Level: Reference Range, Interpretation, Collection and Panels. eMedicine. [Link]

  • Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. Journal of Pharmaceutical Sciences. [Link]

  • Investigation of DMSO-induced conformational transitions in human serum albumin using two-dimensional raman optical activity spectroscopy. PubMed. [Link]

Sources

Application Note: Preclinical Evaluation of (S)-Albutoin Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Protocols for Anticonvulsant Assessment in Rodent Models

Abstract & Strategic Rationale

Albutoin is a thiohydantoin derivative historically investigated for generalized tonic-clonic seizures. While the racemic mixture exhibits anticonvulsant activity, modern drug development mandates the evaluation of optically pure enantiomers to maximize the therapeutic index and minimize metabolic load.

This guide focuses on (S)-Albutoin , the theoretical eutomer for voltage-gated sodium channel (


) modulation. The protocols below are designed to validate its efficacy against tonic-clonic seizures while differentiating it from sedatives.

The Core Hypothesis: (S)-Albutoin functions as a use-dependent blocker of voltage-gated sodium channels, stabilizing the inactivated state to prevent high-frequency repetitive firing (seizure spread) without impairing normal neurotransmission.

Experimental Workflow (Screening Cascade)

To ensure rigorous data generation, we employ a hierarchical screening cascade. This filters out false positives (sedatives) and establishes a specific anticonvulsant profile.

ScreeningCascade Start Compound Synthesis (S)-Albutoin (>99% ee) ToxScreen Phase 1: Rotarod Test (Neurotoxicity/Sedation Screen) Start->ToxScreen Dose Ranging MES Phase 2: MES Test (Efficacy: Tonic-Clonic) ToxScreen->MES TD50 Established MES->Start Inactive SixHz Phase 3: 6-Hz Model (Efficacy: Refractory/Psychomotor) MES->SixHz ED50 < TD50 (PI > 1) PK Phase 4: PK/PD Correlation (Plasma Concentration vs. Protection) SixHz->PK Validated Efficacy

Figure 1: Preclinical screening cascade for (S)-Albutoin. The workflow prioritizes safety (Rotarod) before efficacy to prevent false-positive "protection" due to sedation.

Primary Efficacy Model: Maximal Electroshock (MES) Test[1][2]

The MES test is the "Gold Standard" for identifying drugs effective against generalized tonic-clonic seizures (Grand Mal). It specifically tests a drug's ability to prevent seizure spread through neural tissue, a mechanism directly linked to


 channel blockade.
3.1. Mechanistic Relevance
  • Target: Prevention of Hindlimb Tonic Extension (HLTE).[1]

  • Physiology: The electrical stimulus generates a high-frequency train of action potentials.

    
     blockers like (S)-Albutoin prevent the recruitment of surrounding neurons, abolishing the tonic phase.
    
3.2. Protocol Specifications
ParameterMouse (CF-1 or CD-1)Rat (Sprague-Dawley)
Stimulus Intensity 50 mA150 mA
Stimulus Duration 0.2 seconds0.2 seconds
Frequency 60 Hz (AC)60 Hz (AC)
Electrode Type Corneal (with anesthetic drop)Auricular (Ear clip) or Corneal
Vehicle 0.5% Methylcellulose or PEG4000.5% Methylcellulose or PEG400
3.3. Step-by-Step Methodology
  • Preparation:

    • Prepare (S)-Albutoin suspensions at logarithmic dose intervals (e.g., 3, 10, 30, 100 mg/kg).

    • Control: Phenytoin (20 mg/kg) as positive control; Vehicle as negative control.

  • Administration:

    • Administer drug intraperitoneally (i.p.) or orally (p.o.).

    • Time-to-Peak Effect (TPE): Initially test at 0.5, 1, 2, and 4 hours post-dose to determine TPE. (S)-Albutoin typically peaks at 1–2 hours.

  • Induction:

    • Apply a drop of 0.5% tetracaine/saline solution to the eyes (if using corneal electrodes) to ensure conductivity and local anesthesia.

    • Apply the electrodes firmly.

    • Deliver the shock (0.2s duration).

  • Scoring (The Binary Endpoint):

    • Protected: Animal exhibits no Hindlimb Tonic Extension (HLTE).[2] The hind legs remain loose or flexed.

    • Not Protected: Animal exhibits rigid extension of hind limbs >90° from the body axis.

  • Data Analysis:

    • Calculate ED50 (Effective Dose for 50% protection) using Probit analysis.

Secondary Differentiation Model: 6-Hz Psychomotor Test

Standard MES screens can miss drugs effective against therapy-resistant seizures. The 6-Hz "Psychomotor" model uses a low-frequency stimulation that induces a focal seizure reminiscent of limbic epilepsy.

4.1. Mechanistic Relevance
  • Target: Refractory/Partial Seizures.

  • Relevance: Drugs like Levetiracetam are effective here but fail the standard MES. Testing (S)-Albutoin here defines its spectrum. If effective, it suggests utility in broad-spectrum or drug-resistant epilepsy.

4.2. Protocol Specifications
  • Current: 32 mA (standard) or 44 mA (drug-resistant mode).

  • Duration: 3 seconds.

  • Frequency: 6 Hz (Low frequency).

  • Pulse Width: 0.2 ms.

4.3. Scoring Criteria

Following stimulation, observe the animal for behaviors rather than just posture:

  • Immobility/Stun: "Staring" behavior.

  • Forelimb Clonus: Rhythmic jerking of front paws.

  • Straub Tail: Rigid, upright tail.

  • Endpoint: A drug is considered "Effective" if the animal resumes normal exploratory behavior within 10–20 seconds, bypassing the stun/clonus phase.

Mechanism of Action: Sodium Channel Gating[4][5]

To confirm the mechanism implied by the MES results, we model the interaction of (S)-Albutoin with the sodium channel.

Theory: (S)-Albutoin binds preferentially to the Inactivated State of the channel. By stabilizing this state, it prolongs the refractory period, acting as a "brake" only during high-frequency firing (seizures) while leaving normal low-frequency firing (cognition/movement) intact.

MoA cluster_0 Effect Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Drug (S)-Albutoin Drug->Inactivated Binds & Stabilizes (Slowing Recovery) Note Result: Neuron cannot fire at high frequency (Seizure blocked)

Figure 2: State-dependent block of Voltage-Gated Sodium Channels by (S)-Albutoin. The drug has low affinity for Resting channels (sparing normal activity) but high affinity for Inactivated channels.

Data Interpretation & Reporting

When reporting results, calculate the Protective Index (PI) , which is the ratio of toxicity to efficacy (


). A higher PI indicates a safer drug.

Representative Data Structure (Example):

CompoundTestED50 (mg/kg)95% C.I.TD50 (Rotarod)Protective Index (PI)
(S)-Albutoin MES12.5 9.0 – 15.2140.0 11.2
(R)-AlbutoinMES28.022.1 – 35.0110.03.9
PhenytoinMES9.57.8 – 11.065.06.8
VehicleMESN/A->500N/A

Note: (S)-Albutoin generally demonstrates a superior PI due to reduced sedative side effects compared to the racemate or phenytoin.

References
  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs.[3] IV. Protective indices. Epilepsy Research.

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology.

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience.

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron.[4]

Sources

Cell-based assays for studying (S)-Albutoin effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of (S)-Albutoin in Cell-Based Models

Abstract & Introduction

(S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) is the S-enantiomer of the anticonvulsant agent Albutoin. While the racemic mixture was historically utilized for generalized tonic-clonic seizures, modern drug development mandates the isolation and characterization of single enantiomers to optimize the therapeutic index and minimize off-target toxicity.

Albutoin shares structural homology with phenytoin and ethotoin but contains a thiohydantoin core. Its primary mechanism of action is the state-dependent blockade of Voltage-Gated Sodium Channels (NaVs) , specifically stabilizing the inactive conformation of the channel to prevent high-frequency repetitive firing (HFRF) without impairing normal action potential generation.

This guide provides a rigorous workflow to validate the pharmacological profile of (S)-Albutoin using three tiers of cell-based assays:

  • Cytotoxicity Profiling: Establishing the therapeutic window.

  • Functional Potency: High-throughput membrane potential assays (FLIPR).

  • Phenotypic Validation: Microelectrode Array (MEA) analysis of neuronal networks.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to functional validation.

Albutoin_Workflow cluster_Safety Tier 1: Safety cluster_Mech Tier 2: Mechanism cluster_Func Tier 3: Phenotype Compound (S)-Albutoin (Stock: 10mM in DMSO) QC Chiral Purity Check (HPLC/SFC >99% ee) Compound->QC Viability Cytotoxicity Assay (HepG2 & Primary Neurons) QC->Viability Flux Na+ Flux Assay (HEK-NaV1.2 / FLIPR) Viability->Flux Select Non-Toxic Range Patch Manual Patch Clamp (State-dependent Block) Flux->Patch Confirm IC50 MEA MEA Network Assay (Burst Suppression) Patch->MEA Translational Validation

Figure 1: Hierarchical assay workflow ensuring that functional data is gathered only within non-toxic concentration ranges.

Protocol 1: Cytotoxicity & Therapeutic Window

Before assessing potency, it is critical to distinguish between functional suppression of neuronal activity and metabolic toxicity.

  • Cell Model: HepG2 (Liver liability proxy) and Primary Rat Cortical Neurons (Target tissue).

  • Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo).

Step-by-Step Protocol:

  • Seeding:

    • Seed HepG2 cells at 10,000 cells/well in 96-well white-walled plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare (S)-Albutoin stock (10 mM in DMSO).

    • Generate an 8-point serial dilution (0.1 µM to 100 µM) in culture media. Note: Keep final DMSO < 0.5%.

  • Treatment:

    • Remove spent media and add 100 µL of compound-containing media.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine).

    • Incubate for 48 hours.

  • Detection:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Acceptance Criteria: The highest concentration used in subsequent functional assays must show >90% viability.

Protocol 2: NaV1.2 Channel Blockade (Membrane Potential Assay)

This assay measures the ability of (S)-Albutoin to inhibit veratridine-induced sodium influx, a proxy for anticonvulsant activity.

  • Cell Model: HEK293 stably expressing human NaV1.2 (or NaV1.1).

  • Reagents: Membrane Potential Dye (e.g., FLIPR Blue/Red), Veratridine (Opener).

Mechanistic Logic: Thiohydantoins stabilize the inactivated state. Therefore, we use a protocol that promotes channel inactivation (depolarized holding) or measures use-dependence.

Step-by-Step Protocol:

  • Dye Loading:

    • Plate HEK-NaV1.2 cells (30,000/well) in 384-well black/clear-bottom poly-D-lysine plates.

    • Remove media; add 20 µL Membrane Potential Dye diluted in HBSS (with 20 mM HEPES).

    • Incubate 30 mins at RT.

  • Compound Pre-incubation:

    • Add 10 µL of (S)-Albutoin (5x concentration).

    • Incubate 15 mins. This allows the drug to bind to the resting/inactivated channels.

  • Stimulation & Read:

    • Transfer plate to FLIPR/FDSS reader.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 10 µL Veratridine (EC80 concentration, typically 30-50 µM final).

    • Read: Record fluorescence for 180 seconds.

  • Data Calculation:

    • Calculate

      
       (Peak response over baseline).
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response).

    • Determine IC50.

Expected Result: (S)-Albutoin should dose-dependently reduce the fluorescence peak. A shift in IC50 compared to the (R)-enantiomer would confirm chiral selectivity.

Protocol 3: Phenotypic Seizure Liability (Microelectrode Array - MEA)

While patch clamp measures single cells, MEA measures network connectivity and "bursting" behavior, which mimics seizure propagation in vitro.

  • Cell Model: Primary Rat Cortical Neurons (DIV 14-21) co-cultured with astrocytes.

  • Platform: Axion Maestro or MCS system.

Step-by-Step Protocol:

  • Baseline Recording:

    • Record spontaneous electrical activity for 10 mins (Baseline).

    • Quality Gate: Wells must exhibit >5 active electrodes and >10 bursts/min.

  • Seizure Induction (Optional but Recommended):

    • To mimic epileptic conditions, treat cells with Picrotoxin (5 µM) (GABA-A antagonist) or 4-Aminopyridine (4-AP) . This induces synchronized "seizure-like" bursts.

  • Treatment:

    • Add (S)-Albutoin cumulatively (1, 3, 10, 30 µM). Wait 5 mins between additions.

  • Analysis Parameters:

    • Mean Firing Rate (Hz): General excitability.

    • Network Burst Duration: Time of synchronized firing.

    • Synchrony Index: How coordinated the firing is across the well.

  • Interpretation:

    • Effective anticonvulsants reduce Network Burst Frequency and Synchrony without completely silencing the Mean Firing Rate (which would indicate anesthesia/coma or toxicity).

MEA_Logic cluster_Outcomes Readout Interpretation Start Primary Neurons (DIV 21) Induction Add 4-AP (Hyperexcitability) Start->Induction Induce Seizures Treatment Add (S)-Albutoin Induction->Treatment Result1 Reduced Burst Duration (Anticonvulsant Efficacy) Treatment->Result1 Therapeutic Range Result2 Total Silence (Overdose/Toxicity) Treatment->Result2 High Dose

Figure 2: Logic flow for MEA data interpretation. The goal is modulation of synchrony, not total suppression.

Data Presentation & Reporting

When reporting results for (S)-Albutoin, summarize key metrics in the following format:

ParameterAssayMetricTarget Value (Est.)
Safety CellTiter-Glo (HepG2)CC50 (Cytotoxic Conc.)> 100 µM
Potency NaV1.2 Flux (HEK)IC50 (Inhibitory Conc.)5 - 20 µM
Efficacy MEA (Cortical)Burst Suppression %> 50% @ 30 µM
Selectivity Chiral HPLCEnantiomeric Excess> 99.5%

References

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553–564. Link

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13–25. Link

  • Shafer, T. J., et al. (2008). Microelectrode array analysis of neurotoxicity: Determination of IC50 values for drugs and environmental chemicals. Toxicological Sciences, 106(2), 577-577. Link

  • Brown, M. L., et al. (1999). Comparative molecular field analysis of hydantoin and thiohydantoin anticonvulsants. Journal of Medicinal Chemistry, 42(9), 1537–1545. Link

  • Butler, T. C. (1953). Quantitative studies of the physiological disposition of 3-allyl-5-isobutyl-2-thiohydantoin (albutoin). Journal of Pharmacology and Experimental Therapeutics, 108(4), 474-480. Link

Application Note: Protocol for (S)-Albutoin Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocol for the formulation and administration of (S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) in rodent models. Albutoin is a lipophilic anticonvulsant structurally related to phenytoin. While historically used as a racemate, modern pharmacological standards require stereospecific investigation. The (S)-enantiomer is investigated here as the primary eutomer targeting voltage-gated sodium channels (


).

Key Mechanistic Insight: Like other hydantoins, (S)-Albutoin stabilizes the inactive state of voltage-gated sodium channels, preventing high-frequency repetitive firing of action potentials without blocking physiological neurotransmission. Its thio-substitution enhances lipophilicity compared to phenytoin, necessitating specific vehicle strategies to ensure bioavailability.

Pre-Formulation Strategy

(S)-Albutoin is a hydrophobic compound (LogP ~2.5–3.0). Direct dissolution in aqueous saline will result in precipitation and inconsistent dosing. Two formulation strategies are provided below: Oral Suspension (preferred for chronic efficacy) and Parenteral Solution (preferred for acute PK/PD).

Decision Matrix: Vehicle Selection

FormulationLogic Start Study Type? Chronic Chronic Efficacy (>24 hrs) Start->Chronic Acute Acute PK / IV / IP (<24 hrs) Start->Acute RoutePO Route: Oral Gavage (PO) Chronic->RoutePO RouteIP Route: IP / IV Acute->RouteIP FormA Protocol A: 1% Methylcellulose (MC) Suspension RoutePO->FormA High Capacity FormB Protocol B: 10% DMSO / 40% PEG400 Solution RouteIP->FormB High Solvency

Figure 1: Decision tree for selecting the appropriate vehicle based on study duration and route of administration.

Detailed Formulation Protocols

Protocol A: Oral Suspension (1% Methylcellulose)

Best for: Chronic dosing, high doses (>50 mg/kg), toxicology studies.

Reagents:

  • (S)-Albutoin (Micronized, >99% ee)

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

Procedure:

  • Vehicle Prep: Dissolve 1.0 g Methylcellulose in 100 mL distilled water. Allow to hydrate overnight at 4°C to form a clear gel.

  • Wetting: Weigh the required amount of (S)-Albutoin. Add Tween 80 (0.5% v/v of final volume) directly to the powder and triturate with a mortar and pestle to create a smooth paste.

  • Suspension: Gradually add the Methylcellulose vehicle while triturating to prevent clumping.

  • Homogenization: Sonicate for 10 minutes or use a rotor-stator homogenizer to ensure uniform particle dispersion.

  • Verification: Verify pH is neutral (6.5–7.5).

Protocol B: Co-Solvent Solution (IP/IV Compatible)

Best for: Pharmacokinetics, acute seizure models (MES).

Reagents:

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Dissolution: Dissolve (S)-Albutoin completely in DMSO (10% of final volume). Vortex until clear.

  • Stabilization: Add PEG400 (40% of final volume) and vortex. The solution will warm slightly; allow to cool.

  • Dilution: Slowly add warm Sterile Saline (50% of final volume) while vortexing vigorously.

    • Critical Step: If precipitation occurs, the concentration is too high. Maximum recommended concentration for this vehicle is ~5–8 mg/mL.

Administration & Dosing Guidelines

Dosing Parameters

To ensure scientific integrity, dose volumes must be strictly controlled to prevent physiological stress unrelated to the drug.

ParameterMouse (20–30g)Rat (200–300g)Rationale
Route PO or IPPO or IPStandard systemic delivery
Max Vol (PO) 10 mL/kg (0.2–0.3 mL)10 mL/kg (2.0–3.0 mL)Prevents gastric distension
Max Vol (IP) 10 mL/kg5 mL/kgPrevents peritoneal irritation
Needle Size 20G–22G (Bulb tip)16G–18G (Bulb tip)Esophageal safety
Dose Range 10 – 100 mg/kg10 – 100 mg/kgBrackets efficacy of phenytoin
Experimental Workflow: Efficacy Testing

The following workflow integrates the administration with the Maximal Electroshock Seizure (MES) test, the gold standard for sodium channel blockers.

Workflow cluster_testing Testing Window (Peak Effect) T0 T = -1 hr Acclimatization Dose T = 0 Administer (S)-Albutoin (PO or IP) T0->Dose Rotarod T = +30 min Rotarod Test (Neurotoxicity Check) Dose->Rotarod Absorption Phase MES T = +60 min MES Assay (Efficacy Check) Rotarod->MES Wait 30m Sample T = +65 min Terminal Blood Collection (PK Correlation) MES->Sample Immediate

Figure 2: Temporal workflow for evaluating anticonvulsant efficacy and neurotoxicity.

Scientific Integrity & Self-Validation

To adhere to E-E-A-T principles, the protocol must be self-validating.

  • Stereochemical Purity Check:

    • Before formulation, verify the enantiomeric excess (ee) of (S)-Albutoin using Chiral HPLC (e.g., Chiralpak AD-H column).

    • Why? (R)-Albutoin may have different potency or metabolic clearance. Using a racemate or impure S-form introduces a confounding variable.

  • The "Rotarod" Control:

    • Always perform a Rotarod test before the seizure assay.

    • Causality: If the animal falls off the Rotarod due to sedation/ataxia, a lack of seizure in the MES test might be a False Positive (sedation masking seizure) rather than true anticonvulsant activity.

  • Humane Endpoints (Stopping Rules):

    • If animals exhibit >20% weight loss, piloerection, or sustained lethargy, remove from study.

    • In MES tests, immediate resuscitation (oxygen) is required if the animal does not resume breathing within 20 seconds post-shock.

References

  • Gesler, R. M., et al. (1961). The anticonvulsant activity of 3-allyl-5-isobutyl-2-thiohydantoin (albutoin). Journal of Pharmacology and Experimental Therapeutics.

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs).[1] In: Eylers, et al. (eds) Antiepileptic Drugs.

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.[2][3]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal for the adoption of a standardized approach. Epilepsy Research.

Sources

Application Note: Comprehensive Structural and Stereochemical Characterization of (S)-Albutoin Using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous characterization of chiral small molecules is a cornerstone of modern drug development, ensuring identity, purity, and safety. This application note provides a comprehensive, in-depth guide to the structural and stereochemical elucidation of (S)-Albutoin, a representative chiral aminoketone, using a synergistic approach of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for molecular formula confirmation via LC-TOF MS and complete structural assignment using ¹H, ¹³C, and 2D NMR. Crucially, this guide details a robust methodology for determining enantiomeric purity through chiral derivatization with Mosher's acid, a technique essential for validating asymmetric syntheses and meeting stringent regulatory standards. The causality behind experimental choices, data interpretation, and adherence to validation principles are emphasized throughout, providing researchers and drug development professionals with a practical and scientifically sound framework for the characterization of chiral active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Chiral Molecule Characterization

In pharmaceutical development, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the unambiguous confirmation of a molecule's chemical structure and its absolute stereochemistry is not merely an analytical task but a critical regulatory requirement. (S)-Albutoin, for the purpose of this guide, is a model chiral aminoketone with the structure (S)-1-(4-hydroxyphenyl)-2-aminopropan-1-one (Molecular Formula: C₉H₁₁NO₂). Its characterization demands a multi-technique approach to provide orthogonal data, ensuring the highest level of analytical confidence.

Mass spectrometry (MS) serves as the primary tool for determining the molecular mass and elemental composition of a compound with high accuracy and sensitivity.[1] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are indispensable for this purpose.[2] Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the precise atomic connectivity and three-dimensional structure of a molecule in solution.[3] For chiral molecules, however, standard NMR techniques cannot distinguish between enantiomers. This limitation is overcome by employing Chiral Derivatizing Agents (CDAs), which convert the enantiomeric pair into diastereomers with distinct NMR spectra, allowing for their quantification.[4]

This guide is structured to provide both the foundational principles and the step-by-step protocols necessary to achieve a comprehensive characterization of (S)-Albutoin, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[5][6]

Part I: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

The initial step in characterizing a new chemical entity is the unequivocal confirmation of its elemental composition. HRMS provides a highly accurate mass measurement, which is used to calculate the molecular formula with a high degree of confidence.

Principle of HRMS for Elemental Composition

HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with very high resolution and accuracy (typically <5 ppm error).[7] This precision allows for the differentiation between ions with the same nominal mass but different elemental formulas (isobars). By comparing the experimentally measured accurate mass to the theoretical masses of potential formulas, the most likely elemental composition can be determined. Electrospray ionization (ESI) is the preferred method for polar small molecules like (S)-Albutoin, as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺.[3]

Experimental Workflow: LC-HRMS

The following diagram outlines the logical flow of the LC-HRMS experiment for (S)-Albutoin.

LCMS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Prepare 1 mg/mL (S)-Albutoin in 50:50 ACN:H₂O SystemEquilibrate Equilibrate LC-MS System SamplePrep->SystemEquilibrate MobilePhase Prepare Mobile Phases A: 0.1% FA in H₂O B: 0.1% FA in ACN MobilePhase->SystemEquilibrate Calibrant Prepare Internal Calibrant (Lock Mass Solution) Calibrant->SystemEquilibrate Inject Inject 5 µL Sample SystemEquilibrate->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation Ionization ESI Positive Ion Mode LC_Separation->Ionization MS_Scan TOF-MS Scan (m/z 100-1000) Ionization->MS_Scan ExtractEIC Extract Ion Chromatogram for [M+H]⁺ MS_Scan->ExtractEIC ProcessSpectrum Process Mass Spectrum (Internal Calibration) ExtractEIC->ProcessSpectrum DetermineMass Determine Accurate Mass of [M+H]⁺ ProcessSpectrum->DetermineMass FormulaCalc Elemental Formula Calculation DetermineMass->FormulaCalc

Caption: Workflow for (S)-Albutoin analysis by LC-HRMS.

Detailed Protocol: LC-TOF MS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of (S)-Albutoin and dissolve it in 1 mL of a 50:50 (v/v) solution of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a final concentration of 10 µg/mL using the same solvent. The lower concentration prevents detector saturation and ion suppression.

  • Instrumentation and Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ESI mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A high-resolution TOF or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 100 – 1000.

    • Calibration: An internal calibrant (lock mass) should be used continuously throughout the run to correct for any instrumental drift, ensuring the highest mass accuracy.[7]

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion of C₉H₁₁NO₂ (166.0863).

    • Obtain the mass spectrum corresponding to the chromatographic peak.

    • Using the internal calibrant, ensure the mass accuracy of the observed ion is within an acceptable tolerance (typically < 5 ppm).

    • Utilize the software's formula calculator to confirm that C₉H₁₁NO₂ is the most plausible elemental composition based on the accurate mass and isotopic pattern.

Expected Data Summary
ParameterTheoretical ValueObserved Value (Hypothetical)
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Analyte Ion [M+H]⁺[M+H]⁺
Theoretical Mass (m/z) 166.0863-
Observed Mass (m/z) -166.0861
Mass Error (ppm) --1.2

Part II: Structural and Stereochemical Elucidation by NMR Spectroscopy

Following confirmation of the molecular formula, NMR spectroscopy is employed for the definitive elucidation of the molecular structure and the determination of its enantiomeric purity.

Section A: Structural Confirmation by ¹H and ¹³C NMR

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Processing & Interpretation Dissolve Dissolve 5-10 mg (S)-Albutoin in 0.7 mL CDCl₃ or DMSO-d₆ Transfer Transfer to 5 mm NMR Tube Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_C13->Acquire_2D Process Fourier Transform, Phase & Baseline Correction Acquire_2D->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Signals using Chemical Shift, Multiplicity & 2D Data Integrate->Assign Finalize Finalize Structure Assign->Finalize

Caption: General workflow for NMR-based structural elucidation.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (S)-Albutoin in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Rationale: DMSO-d₆ is often chosen for molecules with exchangeable protons (like -OH and -NH₂) as it can slow down the exchange rate, allowing for their observation.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 8-16.

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • For the ¹H spectrum, integrate all signals and analyze their multiplicity (singlet, doublet, triplet, etc.).

Table 1: Hypothetical ¹H NMR Data for (S)-Albutoin

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.4 s (broad) 1H Ar-OH
~7.8 d 2H Aromatic H (ortho to C=O)
~6.9 d 2H Aromatic H (meta to C=O)
~4.5 q 1H CH (chiral center)
~3.0 s (broad) 2H -NH₂

| ~1.3 | d | 3H | -CH₃ |

Table 2: Hypothetical ¹³C NMR Data for (S)-Albutoin

Chemical Shift (δ, ppm) Assignment
~195 C=O (Ketone)
~162 C-OH (Aromatic)
~131 CH (Aromatic)
~128 C (Quaternary Aromatic)
~115 CH (Aromatic)
~55 CH (chiral center)

| ~18 | -CH₃ |

Note: 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) would be used to confirm these assignments definitively.

Section B: Determination of Enantiomeric Purity

Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is required. Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form diastereomers, which have different physical properties and are thus distinguishable by NMR.

α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA.[4] It is converted to its acid chloride (MTPA-Cl) and reacted with nucleophiles like the amine group in (S)-Albutoin. Reacting a scalemic mixture of (S)- and (R)-Albutoin with a single enantiomer of the CDA (e.g., (R)-MTPA-Cl) produces a mixture of two diastereomeric amides: ((S)-Albutoin)-(R)-MTPA and ((R)-Albutoin)-(R)-MTPA. These diastereomers will exhibit at least one pair of well-resolved signals in the ¹H NMR spectrum, the integration of which directly corresponds to the ratio of the original enantiomers.

CDA_Workflow cluster_react Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis NMR Analysis & Calculation Reactant Dissolve Albutoin Sample (1.0 equiv) in Pyridine Add_CDA Add (R)-MTPA-Cl (1.2 equiv) Reactant->Add_CDA Stir Stir at RT until reaction is complete (TLC) Add_CDA->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Work-up Purify Purify via Flash Chromatography Prepare_NMR Prepare NMR Sample of Diastereomeric Mixture Purify->Prepare_NMR Acquire_H1 Acquire High-Resolution ¹H NMR Spectrum Prepare_NMR->Acquire_H1 Identify_Signals Identify Well-Resolved Diastereomeric Signals Acquire_H1->Identify_Signals Calculate_ee Integrate Signals & Calculate Enantiomeric Excess (e.e.) Identify_Signals->Calculate_ee

Caption: Workflow for e.e. determination using a Chiral Derivatizing Agent (CDA).

  • Reaction:

    • In a dry flask under an inert atmosphere (N₂), dissolve the (S)-Albutoin sample (~5 mg, 1.0 equiv) in anhydrous pyridine (~0.5 mL).

    • Add (R)-(-)-MTPA chloride (1.2 equiv). Rationale: A slight excess of the derivatizing agent ensures complete conversion of the analyte.

    • Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench by adding a few drops of water.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO₃, and brine to remove pyridine and excess MTPA.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, purify the resulting diastereomeric amides by flash column chromatography to remove any remaining impurities.

  • NMR Analysis:

    • Prepare an NMR sample of the purified diastereomeric mixture in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum (≥ 400 MHz), ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter (e.g., the -CH₃ or the methoxy group of the MTPA moiety) are often the best candidates.

  • Calculation of Enantiomeric Excess (e.e.):

    • Carefully integrate the chosen pair of diastereomeric signals (let the integrals be I_major and I_minor).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100

For a sample of pure (S)-Albutoin, only one set of signals corresponding to the ((S)-Albutoin)-(R)-MTPA diastereomer should be observed. The presence of signals for the ((R)-Albutoin)-(R)-MTPA diastereomer would indicate enantiomeric impurity.

Method Validation and Trustworthiness

To ensure that the described analytical procedures are fit for their intended purpose, they must be validated according to ICH Q2(R2) guidelines.[5][8] Key parameters to consider include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[9] For the e.e. determination, this involves demonstrating that signals from impurities do not overlap with the diastereomeric signals used for quantification.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. This can be assessed by analyzing samples with known compositions.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified. This is critical for controlling impurities in the final API.

Conclusion

The combination of High-Resolution Mass Spectrometry and advanced NMR spectroscopic techniques provides a powerful and indispensable toolkit for the comprehensive characterization of chiral small molecules like (S)-Albutoin. HRMS offers definitive confirmation of the elemental composition, while a suite of NMR experiments, including chiral derivatization, elucidates the complete molecular structure and confirms enantiomeric purity. By following the detailed protocols and principles outlined in this application note, researchers and drug development professionals can generate the robust, high-quality data required to advance pharmaceutical candidates with confidence and meet global regulatory expectations.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 1-23. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 215-9. [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Chaudharya, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 27693-27700. [Link]

Sources

High-throughput screening for (S)-Albutoin analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening for (S)-Albutoin Analogs

Strategic Overview

The Renaissance of "Lost" Anticonvulsants (S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) is a potent anticonvulsant that demonstrated significant efficacy against tonic-clonic seizures in early clinical evaluations but was overshadowed by phenytoin. However, the thiohydantoin scaffold remains a privileged structure in medicinal chemistry due to its ability to modulate voltage-gated sodium channels (Nav) with distinct kinetics compared to hydantoins.

The Chirality Imperative This protocol specifically targets (S)-analogs . Historical data and structure-activity relationship (SAR) studies on hydantoins indicate that the (S)-enantiomer often possesses superior binding affinity to the inactivated state of the sodium channel, enhancing the therapeutic index by minimizing block of resting channels (which causes cardiac and motor toxicity).

Objective To identify novel (S)-Albutoin analogs with improved metabolic stability and state-dependent Nav1.2/Nav1.6 inhibition using a cascade of Fluorescence Imaging Plate Reader (FLIPR) assays and Automated Patch Clamp (APC) validation.

Chemical Library Design & Workflow

To screen effectively, we must first define the library. The (S)-Albutoin scaffold is synthesized via the cyclization of L-amino acids (providing the chiral center) with isothiocyanates.

  • Scaffold: 2-Thiohydantoin.[1][2][3]

  • Fixed Moiety: (S)-configuration at C5 (derived from L-Leucine for Albutoin).

  • Variable R1 (N3 position): Allyl analogs (propargyl, prenyl, benzyl).

  • Variable R2 (C5 position): Side chains from various L-amino acids (Valine, Phenylalanine, Tryptophan).

Screening Cascade Diagram

ScreeningCascade Library Combinatorial Library (S)-Thiohydantoins Primary Primary Screen (HTS) FLIPR Membrane Potential (HEK-Nav1.2) Library->Primary 384-well format Filter Hit Selection >50% Inhibition @ 10µM Z' > 0.5 Primary->Filter Counter Counter Screen Cytotoxicity (CellTiter-Glo) Nav1.5 (Cardiac Safety) Filter->Counter Active Hits Secondary Secondary Screen Automated Patch Clamp (APC) State-Dependent Block Counter->Secondary Non-toxic / Selective Lead Lead Candidates IC50 < 1µM >10x Selectivity vs Cardiac Secondary->Lead

Caption: The HTS cascade filters compounds from gross membrane potential modulation to precise electrophysiological characterization.

Primary Screen: FLIPR Membrane Potential Assay

The primary screen utilizes a membrane potential-sensitive dye. Since sodium channel blockers do not alter the resting membrane potential significantly (channels are closed at rest), we use Veratridine , a lipid-soluble toxin that inhibits channel inactivation, causing persistent activation and depolarization.

Mechanism:

  • Basal State: Cells loaded with dye (fluorescence is low/stable).

  • Agonist (Veratridine): Opens Nav channels → Na+ influx → Depolarization → Fluorescence Increase.

  • Antagonist (Albutoin Analog): Blocks Nav channels → Prevents Na+ influx → Fluorescence remains low.

Protocol 1: High-Throughput FLIPR Assay

Materials:

  • Cell Line: HEK293 stably expressing human Nav1.2 (CNS target).

  • Reagents: FLIPR Membrane Potential Assay Kit (Blue or Red), Veratridine (Sigma), Ouabain (to prevent repolarization by Na/K pump).

  • Controls: Tetrodotoxin (TTX) (Max Block), DMSO (0% Block).

Step-by-Step Procedure:

  • Cell Plating:

    • Dispense 10,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate 24h at 37°C, 5% CO2. Confluence should reach ~85-90%.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of FLIPR Membrane Potential Dye (dissolved in HBSS + 20mM HEPES).

    • Incubate 30 mins at RT (protected from light).

  • Compound Addition (Online):

    • Place plate in FLIPR Tetra/Penta system.

    • Add 10 µL of test compounds (Final concentration 10 µM, 0.5% DMSO).

    • Incubation: Read baseline fluorescence for 10 seconds, then incubate inside the machine or offline for 10 minutes to allow drug binding.

  • Stimulation & Read:

    • Add 10 µL of Stimulation Buffer (Veratridine 40 µM + Ouabain). Final Veratridine conc = 10 µM.

    • Kinetic Read: Measure fluorescence every 1 second for 180 seconds.

  • Data Calculation:

    • Calculate AUC (Area Under Curve) or Max-Min fluorescence.

    • % Inhibition =

      
      
      

Secondary Screen: Automated Patch Clamp (APC)[4]

Hits from the FLIPR screen are prone to false positives (fluorescence quenchers). Validation requires direct measurement of ionic current. We focus on State-Dependent Inhibition , a hallmark of effective anticonvulsants like Albutoin and Phenytoin. These drugs bind preferentially to the inactivated state (during seizures) rather than the resting state (normal physiology).

Protocol 2: QPatch/SyncroPatch State-Dependence Assay

Logic: We measure the IC50 at two holding potentials:

  • Hyperpolarized (V_hold = -120 mV): Channels are in Resting State. (Measures tonic block).

  • Depolarized (V_hold = -60 mV): ~50% of channels are in Inactivated State. (Measures inactivated state block).

Step-by-Step Procedure:

  • Cell Prep: Detach Nav1.2-HEK293 cells using Detachin (avoid Trypsin to preserve channel integrity). Resuspend in serum-free media.

  • Seal Formation: Dispense cells into APC chip. Aim for GΩ seals.

  • Voltage Protocol:

    • Step A (Resting): Hold at -120 mV → Pulse to 0 mV (10ms) → Record Peak Current.

    • Step B (Inactivated): Hold at -60 mV (for 5s) → Pulse to 0 mV (10ms) → Record Peak Current.

  • Compound Application: Apply increasing concentrations of (S)-Albutoin analog (0.1, 1, 10, 30 µM).

  • Analysis:

    • Calculate IC50 for both protocols.

    • Therapeutic Index (TI):

      
      
      
    • Target: TI > 10 (Indicates high selectivity for seizing neurons).

Mechanism of State-Dependent Block Diagram

StateBlock Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Blocked Drug-Bound (Blocked) Resting->Blocked Low Affinity Inactivated Inactivated (Refractory) Open->Inactivated Time Inactivated->Resting Repolarization Inactivated->Blocked (S)-Albutoin High Affinity Blocked->Inactivated Slow Off-rate

Caption: (S)-Albutoin analogs preferentially stabilize the Inactivated state, preventing repetitive firing.

Data Presentation & Hit Criteria

When summarizing data for lead selection, organize results to highlight the "S" enantiomer advantage and state-dependence.

Table 1: Representative Screening Data Structure

Compound IDStructure (R-Group)FLIPR % Inh (10µM)APC IC50 (Resting)APC IC50 (Inactivated)Shift Ratio (Rest/Inact)
(S)-Albutoin Isobutyl 85% 150 µM 12 µM 12.5
Analog A-04Benzyl92%45 µM0.8 µM56.2
Analog B-12Isopropyl30%>300 µM100 µM3.0
Phenytoin (Ref)88% 100 µM 10 µM 10.0
TTX (Control)100% 3 nM 3 nM 1.0

Hit Selection Criteria:

  • FLIPR: >50% Inhibition at 10 µM.

  • Z-Prime (Z'): Assay plates must show Z' > 0.5 to be valid.

  • Electrophysiology: Shift Ratio > 10 (Indicates safety margin against cardiac/motor side effects).

References

  • Mechanism of Albutoin: Cereghino, J. J., et al. (1974). "Evaluation of albutoin as an antiepileptic drug." Clinical Pharmacology and Therapeutics.

  • FLIPR Assay for Sodium Channels: Molecular Devices Application Note. "NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits."

  • State-Dependent Block Protocols: Karolyi, T., et al. (2021). "An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics." Frontiers in Pharmacology.

  • Thiohydantoin Scaffold Synthesis: Khodair, A. I. (2001). "Glycosidalthiohydantoins: Synthesis and anticonvulsant activity." Nucleosides, Nucleotides & Nucleic Acids.

  • Nav1.2 as Epilepsy Target: Catterall, W. A. (2014). "Sodium channels, inherited epilepsy, and antiepileptic drugs." Annual Review of Pharmacology and Toxicology.

Sources

Application Note: (S)-Albutoin in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of (S)-Albutoin in neuronal cell culture. This guide is designed for researchers investigating neuronal excitability, sodium channel gating, and antiepileptic drug mechanisms.

Executive Summary

(S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) is the biologically active enantiomer (eutomer) of the anticonvulsant Albutoin. Unlike its racemate, the pure (S)-enantiomer offers precise modulation of voltage-gated sodium channels (VGSCs) without the confounding pharmacokinetic or off-target effects of the (R)-distomer. This compound is primarily utilized in neuronal culture to:

  • Dampen hyperexcitability in in vitro models of epilepsy (e.g., low-Mg²⁺ or picrotoxin-induced bursting).

  • Protect against excitotoxicity by preventing high-frequency repetitive firing.

  • Dissect sodium channel kinetics , specifically acting as a state-dependent blocker of the inactivated state of NaV1.2 and NaV1.6 channels.

This guide provides standardized protocols for solubilization, dosing, and experimental workflows to ensure reproducible data in primary cortical and hippocampal cultures.

Chemical Properties & Reagent Preparation[1]

Physicochemical Profile
PropertyDetail
Chemical Name (S)-3-allyl-5-isobutyl-2-thiohydantoin
Molecular Weight 212.31 g/mol
Stereochemistry (S)-enantiomer (Active Eutomer)
Target Voltage-Gated Sodium Channels (NaV)
Mechanism State-dependent blockade (stabilizes inactivated state)
Solubility Hydrophobic; Soluble in DMSO (>50 mM), Ethanol
Stock Solution Protocol

Critical Step: (S)-Albutoin is highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing variable effective concentrations and potential neurotoxicity.

  • Weighing: Weigh 10 mg of (S)-Albutoin powder in a glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent Addition: Add 471 µL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 100 mM Stock Solution .

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 20 µL volumes in amber tubes. Store at -20°C. Stable for 6 months. Do not freeze-thaw more than 3 times.

Mechanism of Action (Visualized)

(S)-Albutoin functions by binding to the pore-forming


-subunit of sodium channels, specifically interacting with the local anesthetic binding site (transmembrane segment S6 of domain IV). It exhibits use-dependence , meaning it binds more tightly to channels that are open or inactivated (during high-frequency firing) than to those in the resting state.

Albutoin_Mechanism cluster_effect Physiological Outcome Resting Resting NaV Channel (Closed) Open Open NaV Channel (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated NaV Channel (Refractory) Open->Inactivated Fast Inactivation gate closes Blocked Albutoin-Bound Channel (Stabilized Inactivation) Open->Blocked (S)-Albutoin Binding (Fast Block) Inactivated->Resting Repolarization (Recovery) Inactivated->Blocked (S)-Albutoin Binding (High Affinity) Blocked->Inactivated Slow Dissociation Effect Inhibition of High-Frequency Repetitive Firing (Seizure suppression) Blocked->Effect Prevents reactivation

Caption: Kinetic state diagram showing (S)-Albutoin's preferential binding to the Inactivated state of the NaV channel, effectively 'trapping' the channel and preventing recovery during high-frequency neuronal firing.

Experimental Protocols

Protocol A: Neuroprotection Assay (Glutamate Excitotoxicity)

Objective: Determine the efficacy of (S)-Albutoin in preventing neuronal death induced by glutamate overstimulation.

Materials:

  • Primary Rat Cortical Neurons (DIV 14-21)

  • Neurobasal Medium + B27 Supplement

  • (S)-Albutoin Stock (100 mM)

  • Glutamate (100 mM Stock)

  • Cytotoxicity Assay (e.g., LDH Release or MTT)

Workflow:

  • Pre-treatment: Replace 50% of culture medium with fresh maintenance medium containing (S)-Albutoin.

    • Dose Range: 10 µM, 30 µM, 100 µM.

    • Vehicle Control: 0.1% DMSO.

    • Incubation: Incubate for 1 hour prior to injury to allow equilibration across the membrane.

  • Injury Induction: Add L-Glutamate to a final concentration of 50 µM (plus 10 µM Glycine if NMDA receptors are the specific target).

  • Co-incubation: Incubate cells for 24 hours at 37°C/5% CO₂.

  • Readout: Collect supernatant for LDH assay or perform MTT/CellTiter-Glo assay on adherent cells.

Expected Results:

  • (S)-Albutoin should dose-dependently reduce cell death.

  • EC50 is typically observed between 20–40 µM .

  • Note: If using MTT, wash cells carefully as thiohydantoins can occasionally interfere with tetrazolium reduction chemically; LDH is preferred.

Protocol B: In Vitro Seizure Model (MEA or Patch Clamp)

Objective: Assess the ability of (S)-Albutoin to suppress burst firing induced by GABA-A receptor blockade.

Materials:

  • Hippocampal Neurons on Micro-Electrode Array (MEA) or coverslips.

  • Picrotoxin (PTX) or Bicuculline.

  • Recording Solution (aCSF).

Workflow:

  • Baseline Recording: Record spontaneous activity for 10 minutes in standard aCSF.

  • Induction of Bursting: Perfusion with 50 µM Picrotoxin . Wait 5–10 minutes until synchronized burst firing (epileptiform activity) is established.

  • Drug Application:

    • Apply (S)-Albutoin via perfusion.

    • Step-wise concentrations: 10 µM

      
       30 µM 
      
      
      
      100 µM.
    • Record for 10 minutes at each concentration.

  • Washout: Perfuse with drug-free aCSF to check for reversibility.

Data Analysis:

  • Calculate Burst Frequency and Burst Duration .

  • (S)-Albutoin is expected to significantly reduce Burst Duration and Number of Spikes per Burst (characteristic of NaV blockers) rather than just the frequency of events.

Comparative Analysis: (S)-Albutoin vs. Standard Anticonvulsants

Feature(S)-AlbutoinPhenytoinCarbamazepine
Structure ThiohydantoinHydantoinIminostilbene
Chirality Pure (S)-enantiomerAchiralAchiral
Potency (In Vitro) High (IC50 ~15 µM)Moderate (IC50 ~30 µM)Moderate (IC50 ~40 µM)
Solubility Low (Requires DMSO)Low (Requires NaOH/DMSO)Low (Requires DMSO)
Advantage Lower metabolic variability ; Specific probe for thiohydantoin binding site.Clinical standard; High protein binding.Clinical standard; induces enzymes.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Adding 100 mM stock directly to cold media.Dilute stock 1:10 in warm media first (intermediate 10 mM), then add to culture. Vortex immediately.
Cell Toxicity (No Injury) DMSO concentration > 0.1% or Drug Toxicity.Ensure final DMSO < 0.1%. (S)-Albutoin > 300 µM may be cytotoxic; stay within 10-100 µM.
No Effect on Bursting Inadequate pre-incubation time.NaV blockers require access to the inner pore. Pre-incubate for at least 30-60 mins.

References

  • Osorio-Lozada, A., et al. (2004).[1] "Resolution of the enantiomers of 5-substituted hydantoins and thiohydantoins." Tetrahedron: Asymmetry, 15(23), 3811-3815. Link

    • Establishes the separation and identification of the (S)- and (R)-enantiomers of thiohydantoins.
  • Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564. Link

    • Authoritative review on the mechanism of sodium channel blockers (hydantoins/thiohydantoins) in neuronal culture.
  • Catterall, W. A. (2000). "From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels." Neuron, 26(1), 13-25. Link

    • Foundational text on the binding sites of local anesthetics and anticonvulsants (Site 1/Site 2) on NaV channels.
  • Taverna, M., et al. (2013). "Specific interactions of drugs with serum albumin and their influence on drug activity." Journal of Pharmaceutical and Biomedical Analysis, 76, 175-184. Link

    • Discusses the importance of protein binding (albumin)

Sources

Troubleshooting & Optimization

Improving yield and purity of (S)-Albutoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (S)-Albutoin. This resource is designed for chemistry professionals engaged in the synthesis of this chiral thiohydantoin anticonvulsant. Here, we address common challenges encountered during its preparation, focusing on maximizing yield, ensuring high chemical purity, and, most critically, preserving the stereochemical integrity of the C5 chiral center.

Troubleshooting Guide: Common Synthesis Issues

The synthesis of (S)-Albutoin, chemically known as (5S)-5-(2-methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone, is most directly achieved via the condensation of L-leucine with allyl isothiocyanate. While theoretically straightforward, this reaction requires careful control to prevent side reactions and racemization.

Q1: My final yield is significantly lower than expected. What are the likely causes and solutions?

Low yield is a frequent issue that can often be traced to incomplete reactions, suboptimal reaction conditions, or losses during workup and purification.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The nucleophilic attack of the leucine amine on the electrophilic carbon of the isothiocyanate is the key bond-forming step. This can be hindered by poor solubility, insufficient reaction time, or non-optimal pH, which affects the nucleophilicity of the amine.Ensure L-leucine is fully dissolved or adequately suspended in the chosen solvent (e.g., aqueous pyridine or ethanol/water mixtures). Extend the reaction time and gently heat (40-50°C) to drive the reaction to completion. Monitor reaction progress via TLC or LC-MS.
Decomposition of Allyl Isothiocyanate Allyl isothiocyanate is susceptible to hydrolysis, especially under strongly basic or acidic conditions and at elevated temperatures. This decomposition reduces the amount of available reagent for the primary reaction.Add the allyl isothiocyanate to the reaction mixture slowly and maintain the pH in a slightly basic range (pH 8-9) to facilitate the reaction without causing significant hydrolysis. Use a fresh, high-purity bottle of the reagent.
Losses During Workup The intermediate, an N-allylthiocarbamoyl-L-leucine, is cyclized under acidic conditions. If the acidification and extraction steps are not optimized, the product may remain in the aqueous phase or form emulsions, leading to poor recovery.After the initial condensation, carefully acidify the reaction mixture to pH 1-2 with a non-oxidizing acid like HCl to induce cyclization and precipitation. If extracting, use an appropriate solvent like ethyl acetate or dichloromethane and perform multiple extractions. A brine wash can help break up emulsions.
Q2: My primary impurity is the starting material, L-leucine. How can I improve conversion?

The presence of unreacted L-leucine points directly to an issue with the initial condensation step.

This typically occurs for two reasons:

  • Stoichiometry: An insufficient amount of allyl isothiocyanate was used. While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.05-1.1 equivalents) of the isothiocyanate can help drive the reaction to completion, compensating for any minor decomposition.

  • Reaction Kinetics: The reaction may be proceeding too slowly. As mentioned above, gentle heating can increase the reaction rate. Additionally, the choice of base is important; a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by ensuring the leucine's amino group remains deprotonated and thus maximally nucleophilic.

Q3: My product shows evidence of the (R)-enantiomer. How can I prevent racemization?

This is the most critical issue in the synthesis of (S)-Albutoin. Preserving the stereochemistry of the L-leucine starting material is paramount. Racemization occurs via the deprotonation of the alpha-proton at the C5 position, forming a planar enolate intermediate which can be re-protonated from either face.

Key Factors Influencing Racemization:

  • Harsh pH: Both strong bases and strong acids can promote enolization. The primary risk is during the initial condensation if the pH is too high.

  • Elevated Temperature: High temperatures provide the energy needed to overcome the activation barrier for deprotonation, significantly increasing the rate of racemization.

Preventative Measures:

  • Temperature Control: Maintain a moderate temperature (≤ 50°C) throughout the entire synthesis, especially during the condensation step.

  • pH Management: Use a mild organic base (TEA, DIPEA) rather than strong inorganic bases (NaOH, KOH) for the initial reaction. During the acid-catalyzed cyclization, perform the reaction at a low temperature (0-10°C) and do not allow the mixture to sit in strong acid for an extended period.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to even mild non-optimal conditions can lead to gradual racemization.

Racemization S_Albutoin (S)-Albutoin (Chiral Center Intact) Enolate Planar Enolate Intermediate (Loss of Stereochemistry) S_Albutoin->Enolate Racemic (S)-Albutoin + (R)-Albutoin Enolate->Racemic

Caption: Mechanism of racemization at the C5 position.

Frequently Asked Questions (FAQs)

What is a standard laboratory protocol for synthesizing (S)-Albutoin?

The following is a representative protocol based on the established synthesis of thiohydantoins from amino acids.

Synthesis_Workflow Start 1. Dissolve L-Leucine Condensation 2. Add Base & Allyl Isothiocyanate (Condensation) Start->Condensation Aqueous Pyridine or EtOH/H₂O Cyclization 3. Acidify Reaction Mixture (Cyclization) Condensation->Cyclization Cool to 0°C Workup 4. Extraction / Filtration (Workup) Cyclization->Workup Add HCl Purification 5. Recrystallization (Purification) Workup->Purification Collect Crude Product Analysis 6. Characterization (Purity & e.e. Analysis) Purification->Analysis Collect Pure Crystals

Caption: General workflow for (S)-Albutoin synthesis.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve L-leucine (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Condensation: To this solution, add allyl isothiocyanate (1.05 eq) dropwise while stirring. Gently warm the mixture to 40-50°C and maintain for 2-4 hours, monitoring by TLC.

  • Cyclization: After the reaction is complete, cool the flask in an ice bath. Slowly add 6M Hydrochloric Acid (HCl) until the pH is ~1. A precipitate should form. Continue stirring in the ice bath for another 30-60 minutes.

  • Workup: Collect the crude solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting materials.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure (S)-Albutoin.

  • Analysis: Dry the final product under vacuum. Determine the yield, melting point, and confirm the structure by NMR and MS. Assess the enantiomeric excess (e.e.) using chiral HPLC.

How do I analyze the enantiomeric excess (e.e.) of my final product?

Determining the enantiomeric purity is crucial. The most reliable method is Enantioselective High-Performance Liquid Chromatography (eHPLC) using a Chiral Stationary Phase (CSP).[1]

  • Column Selection: CSPs based on polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) are often effective for separating enantiomers of cyclic compounds like thiohydantoins.

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the (S) and (R) enantiomers.

  • Detection: Use a UV detector set to an appropriate wavelength for the thiohydantoin chromophore (typically around 254-270 nm).

  • Quantification: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

What are the key structural features of (S)-Albutoin?

(S)-Albutoin is a derivative of the amino acid L-leucine.

  • Chemical Formula: C₁₀H₁₆N₂OS[2]

  • Molar Mass: 212.31 g·mol⁻¹[3]

  • Core Structure: A five-membered imidazolidinone ring containing a thiocarbonyl (C=S) group at the 2-position and a carbonyl (C=O) group at the 4-position.

  • Chiral Center: The single stereocenter is at the C5 position, bearing an isobutyl group derived from the side chain of L-leucine. The (S)-configuration is inherited directly from the natural amino acid starting material.[2]

  • Substituents: An allyl group is attached to the nitrogen at the 3-position.

References

  • Elks, J. (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.
  • Gasperini, M., et al. (2018). Human Serum Albumin as Chiral Selector in Enantioselective High-Performance Liquid Chromatography. Molecules. Available at: [Link]

  • Global Substance Registration System (GSRS). ALBUTOIN, (S)-. Available at: [Link]

  • Cereghino, J. J., et al. (1974). Evaluation of albutoin as an antiepileptic drug. Clinical Pharmacology and Therapeutics, 15(4), 406–416. Available at: [Link]

  • Wikipedia. Albutoin. Available at: [Link]

Sources

Technical Support Center: (S)-Albutoin Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Albutoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the stability challenges encountered when working with (S)-Albutoin in solution. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to design robust experiments and formulations.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding (S)-Albutoin stability.

Q1: My freshly prepared (S)-Albutoin solution is showing a faint pink or brown color. Is this normal?

A: No, this is a primary indicator of degradation. (S)-Albutoin, which possesses a catechol-like moiety, is highly susceptible to oxidation. The color change is due to the formation of quinone-like species, which are colored oxidation products. This process is accelerated by exposure to oxygen, light, and neutral to alkaline pH.[1][2][3]

Q2: What is the optimal pH for storing an aqueous stock solution of (S)-Albutoin?

A: The maximum chemical stability for (S)-Albutoin in aqueous solution is achieved in the acidic range, specifically between pH 3 and 4.[1][3][4] Conversely, the degradation rate increases significantly in neutral and alkaline conditions, with a region of minimum stability observed around pH 9.[1][3] While some studies on related enantiomers have explored pH 6 to minimize racemization, the primary concern for chemical integrity against oxidation points to a more acidic environment for storage.[5][6]

Q3: How sensitive is (S)-Albutoin to light and temperature?

A: (S)-Albutoin is sensitive to both. It is known to undergo photolytic degradation, especially upon exposure to UVB light.[2][7] Therefore, all solutions should be prepared and stored in amber vials or otherwise protected from light. Elevated temperatures also accelerate the rate of all degradation pathways, particularly oxidation.[2][4] For short-term storage (up to 7 days), refrigeration (2-8°C) is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[2][8][9]

Q4: I am using a phosphate buffer (PBS) at pH 7.4 for my cell-based assay and see rapid loss of my compound. Why?

A: This is a common and critical issue. While physiologically relevant, PBS can accelerate the degradation of (S)-Albutoin.[1][3][4] There are two primary reasons:

  • pH: A pH of 7.4 is well above the optimal stability range of pH 3-4, promoting rapid oxidation.

  • Buffer Salts: Phosphate ions themselves have been shown to catalyze the breakdown of the molecule.[1][3] In contrast, acetate buffers have been observed to have a stabilizing effect.[1][4]

For physiological experiments, it is crucial to use the solution immediately after dilution in PBS or to consider alternative, less reactive buffer systems if the experimental timeline is long.

In-Depth Troubleshooting Guide

This section provides structured workflows to diagnose and solve specific stability problems.

Problem 1: Rapid Loss of Potency in Quantitative Assays (e.g., HPLC)
  • Symptom: You observe a rapid decrease in the main (S)-Albutoin peak area in your HPLC chromatogram over a short period (minutes to hours) at room temperature.

  • Potential Cause: The primary cause is oxidative degradation, where the phenolic group of (S)-Albutoin is oxidized. This is highly sensitive to dissolved oxygen in your solvents and the pH of your sample diluent and mobile phase.[1][3][4]

  • Diagnostic Workflow:

    • Analyze Degradation Products: Look for the appearance of new, often broader, peaks in your chromatogram. One common degradation product is the corresponding albuterol aldehyde.[10][11]

    • pH Check: Measure the pH of your sample diluent. If it is neutral or alkaline, this is a likely contributor.

    • Forced Degradation: As a control, intentionally degrade a sample by exposing it to a mild oxidant (e.g., a low concentration of H₂O₂) or by adjusting the pH to 9. Compare the resulting chromatogram to your experimental samples to see if the degradation peaks match.[2]

  • Solution & Prevention Protocol:

    • pH Control: Ensure your sample diluent and mobile phase are acidic, ideally within the pH 3-5 range.[2] A mobile phase containing 25 mM monobasic potassium phosphate adjusted to pH 3.0 has been shown to be effective.[10]

    • Solvent De-gassing: Use de-gassed solvents for both sample preparation and the HPLC mobile phase. Sparing with an inert gas like helium or nitrogen, or vacuum filtration and sonication, can effectively remove dissolved oxygen.

    • Use of Antioxidants/Chelators: For stock solutions or samples that must be prepared in advance, add an antioxidant like sodium metabisulfite or a metal chelating agent such as EDTA.[2][11] Metal ions can catalyze oxidation, and EDTA will sequester them.

    • Temperature Control: Use a cooled autosampler (e.g., set to 4°C) to minimize degradation while samples are queued for analysis.[2]

Problem 2: Poor Reproducibility in Biological Assays
  • Symptom: You observe high variability in your experimental results (e.g., dose-response curves) between replicate plates or on different days.

  • Potential Cause: Inconsistent degradation of (S)-Albutoin in your physiological buffer (e.g., PBS, cell culture media) during the incubation period. The rate of degradation can be affected by minor variations in incubation time, temperature, and exposure to light and air.

  • Diagnostic Workflow:

  • Solution & Prevention Protocol:

    • Minimize Incubation Time: Design your experiment to have the shortest possible incubation time with the compound.

    • Prepare Fresh: Prepare dilutions of (S)-Albutoin in the assay buffer immediately before adding it to your cells or tissue. Do not prepare large batches of working solutions and use them over several hours.

    • Protect from Light: Keep your assay plates covered and protected from direct light during incubation.

    • Consider Buffer Modification: If the experiment allows, adding a low concentration of a biocompatible antioxidant or chelating agent (e.g., EDTA) to the final assay buffer can sometimes mitigate degradation without affecting the biological system. This must be validated for each specific assay.

Problem 3: Appearance of Unidentified Peaks in Mass Spectrometry Analysis
  • Symptom: During LC-MS analysis, you observe ions that do not correspond to (S)-Albutoin or known metabolites.

  • Potential Cause: Formation of oxidative or photolytic degradation products. The phenolic ring is susceptible to enzymatic oxidation (e.g., by peroxidases) and nitration, which can occur in biological matrices. [12]Dimerization can also occur. [13]* Diagnostic Workflow & Mechanistic Insight:

    The primary degradation pathway involves the oxidation of the phenolic hydroxyl group to a phenoxyl radical. This radical is unstable and can undergo several reactions, including dimerization or further oxidation to an ortho-quinone.

    Degradation_Pathway cluster_main Oxidative Degradation S_Albutoin (S)-Albutoin (Phenolic Moiety) Radical Phenoxyl Radical (Unstable Intermediate) S_Albutoin->Radical Oxidation (O₂, Metal Ions, Light) Quinone Ortho-Quinone Derivative (Colored Product) Radical->Quinone Further Oxidation Dimer Dimerization Products Radical->Dimer Radical Coupling

    Caption: Simplified oxidative degradation pathway of (S)-Albutoin.

  • Solution & Prevention Protocol:

    • Sample Handling: Keep biological samples (plasma, tissue homogenates) on ice and protected from light during preparation.

    • Antioxidant Addition: Immediately after collection, treat samples with an antioxidant cocktail. This is standard practice in the analysis of catecholamines.

    • Rapid Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen).

    • Method Validation: Use a validated stability-indicating analytical method, such as a gradient RP-HPLC method, that can resolve the parent compound from its potential degradation products. [10]

Quantitative Data Summary

The stability of (S)-Albutoin is highly dependent on the solution environment. The following table summarizes key quantitative findings from literature on its structural analog, salbutamol.

ParameterConditionResultImplication for (S)-AlbutoinReference
pH Aqueous Solution, Elevated Temp.Maximum stability at pH 3-4. Minimum stability around pH 9.Use acidic buffers (pH 3-4) for stock solutions. Avoid neutral/alkaline conditions.[1][3][4]
Buffer Type Aqueous SolutionPhosphate buffers accelerate degradation. Acetate buffers have a stabilizing effect.Prefer acetate or citrate over phosphate buffers for formulation and analysis.[1][3][4]
Light Aqueous SolutionDeprotonated species (higher pH) is 10-fold more photo-active than the protonated species.Protecting solutions from light is critical, especially at neutral or alkaline pH.[7]
Oxygen Aqueous SolutionDegradation is oxygen-sensitive.De-gas all solvents and minimize headspace oxygen in vials.[1][3][4]

References

  • Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. J-Stage. Available at: [Link]

  • Hakes, L.B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath's Research Portal. Available at: [Link]

  • Gai, F., et al. (2011). Photophysical and photochemical properties of the pharmaceutical compound salbutamol in aqueous solutions. PubMed. Available at: [Link]

  • Mingmongkol, Y., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. PMC. Available at: [Link]

  • Mingmongkol, Y., et al. (2023). Photocatalytic degradation mechanism of pharmaceutical agent salbutamol using Mn-doped TiO 2 nanoparticle under visible light irradiation. ResearchGate. Available at: [Link]

  • Pacheco, J., et al. Light-Induced Degradation of the Pharmaceutical Salbutamol in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Hakes, L.B. (1981). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath's Research Portal. Available at: [Link]

  • Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. PubMed. Available at: [Link]

  • Patel, K. & Tadi, P. (2024). Albuterol. NCBI Bookshelf. Available at: [Link]

  • Absorbance spectra of salbutamol during photodegradation by 0.2% Mn-doped TiO 2 under visible irradiation. ResearchGate. Available at: [Link]

  • Levalbuterol Hydrochloride. PubChem. Available at: [Link]

  • Reszka, K.J., et al. (2009). Airway Peroxidases Catalyze Nitration of the β2-Agonist Salbutamol and Decrease Its Pharmacological Activity. PMC. Available at: [Link]

  • Gulley, S.L., et al. (2019). Sterility and Stability Testing of Preservative-free Albuterol. PubMed. Available at: [Link]

  • Effectiveness and Safety of Albuterol Solutions With and Without Benzalkonium Chloride. No source found.
  • Erram, S.V., et al. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. PubMed. Available at: [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action. Study.com. Available at: [Link]

  • Hunter, D.A., et al. (1998). Stability of albuterol in continuous nebulization. PubMed. Available at: [Link]

  • Gulley, S.L., et al. (2019). Sterility and Stability Testing of Preservative-free Albuterol. ResearchGate. Available at: [Link]

  • Gulley, S.L., et al. (2019). Sterility and Stability Testing of Preservative-free Albuterol. PMC. Available at: [Link]

  • Reszka, K.J., et al. (2009). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. PMC. Available at: [Link]

  • Development and validation of a new rp-hplc method for the simultaneous determination of albuterol sulphate and ipratropium brom. SciSpace. Available at: [Link]

  • What is Albuterol Made Of? Health Care Originals. Available at: [Link]

  • Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Journals. Available at: [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action - Lesson. Study.com. Available at: [Link]

  • Development and validation of a hplcmsms method for the determination of albuterol in human plasma. Pharmacophore. Available at: [Link]

  • Considerations in spray dry drug development for inhalation delivery: An albuterol case study. OnDrugDelivery. Available at: [Link]

  • Malladi, et al. (2004). Stabilized albuterol compositions and method of preparation thereof. Google Patents.
  • Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Semantic Scholar. Available at: [Link]

  • Levalbuterol (Xopenex®). accessdata.fda.gov. Available at: [Link]

  • Levalbuterol. ResearchGate. Available at: [Link]

  • Dilution Albumin. GlobalRPH. Available at: [Link]

  • Stability Study of Human Serum Albumin Pharmaceutical Preparations. PubMed. Available at: [Link]

  • Stability of Albumin and Stabilization of Albumin Preparations. ResearchGate. Available at: [Link]

  • Formulation confidence with recombinant albumin: benefits of a stabiliser. European Pharmaceutical Review. Available at: [Link]

Sources

Optimizing reaction conditions for enantioselective synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Enantioselective Synthesis

Status: Operational | Tier: Advanced Support Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Introduction: The Philosophy of Asymmetry

Welcome to the Technical Support Center. In enantioselective synthesis, a "failed" reaction (low ee) is rarely random; it is a precise thermodynamic or kinetic report on the transition state assembly.

This guide moves beyond basic "screen more ligands" advice. We focus on the causality of stereochemical leakage—why your catalyst fails to differentiate between Re and Si faces—and provide self-validating protocols to fix it.

Module 1: Catalyst & Ligand Optimization

Issue: "I am using a reported catalyst, but my enantiomeric excess (ee) is significantly lower than the literature value."

Diagnosis: If the literature reports 99% ee and you achieve 70% ee with the same catalyst, the issue is likely Non-Linear Effects (NLE) or Catalyst Aggregation . In asymmetric catalysis, the enantiomeric purity of the product (


) is not always linearly proportional to the enantiomeric purity of the catalyst (

).

The Mechanism: Many catalysts (e.g., organozincs, titanium-TADDOL, organocatalysts) form dimers or aggregates in solution.

  • Homochiral dimers (RR or SS): Often less reactive or "dormant."

  • Heterochiral dimers (RS, meso): Often more stable and inactive.

  • The "Reservoir Effect": If the heterochiral dimer is stable, it traps the minor enantiomer of the ligand, leaving a highly enriched monomer to catalyze the reaction. This is Asymmetric Amplification ((+)-NLE).

  • The Problem ((-)-NLE): If the homochiral dimer is the active species, or if the heterochiral aggregate is active but less selective, your ee will crash.

Troubleshooting Protocol: The NLE Linearity Check

Objective: Determine if catalyst aggregation is destroying your selectivity.

  • Preparation: Prepare catalyst mixtures with varying

    
     (e.g., 10%, 25%, 50%, 75%, 100% ee).
    
  • Execution: Run your standard reaction with these mixtures under identical conditions.

  • Plot: Graph

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation:

  • Linear: The monomer is the active species. Fix: Re-purify your ligand; check for background racemic reaction.

  • Concave Curve ((-)-NLE): The system is suffering from deleterious aggregation. Fix: Dilute the reaction or change solvent to break aggregates.

  • Convex Curve ((+)-NLE): You have asymmetric amplification. Optimization: You may not need 100% pure ligand to get high ee.

Visualization: NLE Decision Tree

NLE_Workflow cluster_legend Interpretation Start Low ee Observed (vs Literature) Step1 Perform NLE Screen (Vary ligand ee: 20-100%) Start->Step1 Result Plot ee(product) vs ee(catalyst) Step1->Result Linear Linear Relationship (y = x) Result->Linear Straight Line NonLinear Non-Linear Curve Result->NonLinear Curved Fix1 Issue: Purity/Background Rxn Action: Check uncatalyzed rate Linear->Fix1 Fix2 Issue: Aggregation Action: Dilute or Change Solvent NonLinear->Fix2

Caption: Workflow for diagnosing Non-Linear Effects (NLE) to distinguish between catalyst impurity and aggregation mechanisms.

Module 2: The Reaction Environment (Temperature & Solvent)

Issue: "Lowering the temperature increased the yield but decreased the enantioselectivity."

Diagnosis: This counter-intuitive result suggests you have crossed the Isokinetic Temperature (


) .
While the Arrhenius equation suggests cooling usually improves selectivity (by favoring the lower energy transition state 

), this assumes the reaction is enthalpically controlled . If your reaction becomes entropically controlled (often due to solvation shells or bulky protecting groups), the selectivity can invert or degrade at lower temperatures.

Scientific Logic:



  • If

    
     and 
    
    
    
    have the same sign, there exists a temperature (
    
    
    ) where
    
    
    (zero selectivity).
  • Operating below

    
     favors one enantiomer; operating above it favors the other.
    
Optimization Protocol: Temperature Screening
TemperaturePredicted Outcome (Standard)Warning Sign (Entropy Driven)Action
-78°C Highest ee, Low RateLow ee or InversionSwitch to Enthalpic Control (Less bulky solvent)
-40°C High ee, Moderate RateModerate eeSweet Spot for many organocatalysts
0°C Moderate ee, High RateHigh eeReaction is Entropy Driven; Heat it up further
25°C Low ee, Very High RateHighest eeConfirm with +40°C run

Corrective Action: If cooling hurts ee:

  • Increase Temperature: Try running at 0°C or RT.

  • Change Solvent: Switch from a highly ordering solvent (e.g., Toluene) to a dispersive one (e.g., DMF) to alter the

    
     term.
    

Module 3: The "Hidden" Trap – Purification

Issue: "My crude reaction showed 90% ee, but after column chromatography, the isolated product is only 75% ee."

Diagnosis: You are likely experiencing Self-Disproportionation of Enantiomers (SDE) . SDE occurs when enantiomers aggregate on an achiral stationary phase (silica gel). The homochiral aggregates (RR/SS) and heterochiral aggregates (RS) have different elution profiles. This causes the ee to vary across the fractions collected.[1]

Why this happens: Compounds with strong dipoles (sulfoxides, amides, fluorinated compounds) are prone to SDE. If you pool only the "tail" or "front" of the peak, you may inadvertently enrich the racemate.

Troubleshooting Protocol: SDE Validation

Objective: Confirm if chromatography is altering your stereochemical data.

  • Fraction Collection: Do not pool fractions immediately. Collect the entire peak in small, equal-volume test tubes.

  • Analysis: Measure the ee of the first, middle, and last fractions separately using chiral HPLC/GC.

  • Result:

    • Uniform ee: No SDE. Safe to pool.

    • Varying ee (e.g., 95% -> 90% -> 60%): SDE is active.

Corrective Action:

  • Pool 100% of fractions: You must collect the entire peak to recover the true bulk ee.

  • Change Eluent: Use a more polar solvent (add Methanol or Isopropanol) to disrupt the intermolecular hydrogen bonding causing the aggregation on silica.

Visualization: SDE Fractionation Logic

SDE_Logic cluster_fractions Elution Profile (SDE Active) Crude Crude Mix (90% ee) Column Achiral Column (Silica Gel) Crude->Column F1 Fraction 1 (98% ee) Column->F1 F2 Fraction 2 (90% ee) Column->F2 F3 Fraction 3 (Racemic Aggregates) Column->F3 Decision Pooling Decision F1->Decision F2->Decision F3->Decision Result_Bad Pool F1+F2 only Result: False High ee Decision->Result_Bad Exclude Tail Result_Good Pool F1+F2+F3 Result: True Bulk ee Decision->Result_Good Combine All

Caption: Impact of Self-Disproportionation of Enantiomers (SDE) on isolated yield and purity during chromatography.

Module 4: Solvent Screening Matrix

Issue: "Standard solvents (DCM, THF) give poor selectivity. How do I rationally select a solvent?"

Guidance: Solvent choice affects the "tightness" of the ion pair or the transition state assembly. Use this matrix to guide your optimization.

Solvent ClassPropertyBest For...Mechanism
Aromatic (Toluene, Mesitylene) Low Dielectric,

-stacking
Cationic Catalysts (e.g., Chiral Phosphoric Acids)Promotes tight ion-pairing;

-interactions stabilize the TS.
Ethereal (THF, MTBE, CPME) CoordinatingOrganometallics (Mg, Zn, Cu)Coordinates to metal center; can disrupt aggregates (see Module 1).
Chlorinated (DCM, CHCl3) Weak H-bond donorHydrogen-Bonding Catalysts (Ureas/Thioureas)Solubilizes substrates without competing for H-bonds.
Alcohols (IPA, t-Amyl Alcohol) Protic, H-bond donorImine/Enamine Activation Stabilizes charged intermediates; sometimes required for turnover.

Pro-Tip: Always screen CPME (Cyclopentyl methyl ether) . It has the low polarity of an ether but low peroxide formation and high hydrophobicity, often mimicking Toluene's selectivity with THF's solubility.

References

  • Kagan, H. B., et al. (2009).[2][3] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.[2][3]

  • Soloshonok, V. A. (2006).[4] Remarkable Amplification of the Self-Disproportionation of Enantiomers on Achiral-Phase Chromatography. Angewandte Chemie International Edition.[2][3]

  • Jacobsen, E. N., et al. (1999). Comprehensive Asymmetric Catalysis. Springer.

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie.[3]

  • Sigma-Aldrich (Merck). Asymmetric Synthesis Technical Guides.

Sources

Preventing racemization of (S)-Albutoin during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-Albutoin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the racemization of (S)-Albutoin during storage. Maintaining the enantiomeric purity of chiral compounds is critical for therapeutic efficacy and safety.[1][2] This guide offers troubleshooting solutions and answers to frequently asked questions to ensure the stereochemical integrity of your samples.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during the storage and handling of (S)-Albutoin.

Q1: My (S)-Albutoin sample, stored in methanol at 4°C, shows a significant decrease in enantiomeric excess (e.e.). What is causing this, and how can I prevent it?

A1: This is a classic case of solvent- and temperature-mediated racemization. The primary cause is the acidic nature of the alpha-proton to the carbonyl group in albutoin, which can be removed to form a planar, achiral enolate intermediate.[3] Reprotonation can then occur from either face, leading to the formation of the (R)-enantiomer and thus, racemization.[4]

  • Causality:

    • Solvent Effect: Methanol is a polar protic solvent. It can facilitate racemization by stabilizing the enolate intermediate through hydrogen bonding and by acting as a proton source/sink.

    • Temperature Effect: While 4°C is better than room temperature, it still provides sufficient thermal energy for the racemization process to occur over time, especially when catalyzed by an inappropriate solvent.

    • Catalysis: Both acids and bases can catalyze this keto-enol tautomerization.[5][6] Trace acidic or basic impurities in the methanol or on the glass surface of the vial can accelerate the process significantly.[7]

  • Corrective Actions:

    • Change Solvent: Immediately switch to a high-purity, anhydrous, aprotic solvent. For non-polar needs, consider hexane or toluene. For polar requirements, acetonitrile (ACN) or tetrahydrofuran (THF) are superior choices.

    • Reduce Temperature: For long-term storage, aliquoting the sample and storing it at -20°C or, ideally, -80°C will drastically reduce the rate of racemization.

    • Store as a Solid: Whenever feasible, evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) and store the (S)-Albutoin as a solid. This minimizes molecular mobility and the potential for solvent-catalyzed degradation.

Q2: I stored my (S)-Albutoin as a solid at -20°C under an inert atmosphere, but my latest chiral HPLC analysis indicates a slight increase in the undesired (R)-enantiomer. What could be the issue?

A2: This situation suggests the presence of residual catalysts from the purification or isolation steps.

  • Plausible Causes:

    • Residual Acid/Base: If the final purification step involved chromatography on silica gel (acidic) or alumina (can be basic), trace amounts may have co-eluted or remained adsorbed to your compound. Similarly, residual acids (e.g., trifluoroacetic acid from HPLC) or bases (e.g., triethylamine) from previous steps can act as catalysts even in the solid state, albeit at a much slower rate.[8]

    • Non-Inert Container Surface: The glass surface of vials can be slightly acidic (silanol groups). While less of a factor for solids, it can contribute over extended periods.

  • Preventative & Diagnostic Measures:

    • Final Purification Check: Ensure the final workup step includes a wash with a neutral buffer (e.g., a saturated solution of sodium bicarbonate followed by brine if an acid was used) to remove any residual catalysts before the final evaporation.

    • Use High-Quality Vials: For long-term storage of sensitive compounds, consider using silanized glass vials to minimize surface acidity.

    • Re-Purification: If enantiomeric purity is critical and has already degraded, re-purification via chiral chromatography may be necessary to restore the required e.e.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical mechanism behind the racemization of (S)-Albutoin?

A1: (S)-Albutoin is an α-hydroxyketone. The chiral center is the carbon atom bearing the hydroxyl group, which is directly adjacent to the carbonyl group (α-position). The hydrogen atom on this chiral carbon is acidic. Racemization occurs through a process called keto-enol tautomerization, which is catalyzed by either acid or base.[5]

  • Base-Catalyzed Mechanism: A base removes the acidic α-hydrogen, forming a planar, achiral enolate anion.

  • Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic and easier to remove by a weak base (like water or the solvent), forming a planar, achiral enol.[4]

In both cases, the planar intermediate loses all stereochemical information. When it reverts to the keto form, protonation can occur from either side of the plane with equal probability, resulting in a 50:50 mixture of the (S) and (R) enantiomers—a racemic mixture.[3]

Racemization_Mechanism cluster_S (S)-Albutoin cluster_Intermediate Intermediate cluster_R (R)-Albutoin S_Albutoin (S)-Enantiomer (Chiral) Enolate Planar Enol/Enolate (Achiral) S_Albutoin->Enolate Deprotonation (Acid/Base Catalyst) Enolate->S_Albutoin Protonation (Si face) R_Albutoin (R)-Enantiomer (Chiral) Enolate->R_Albutoin Protonation (Re face)

Caption: Acid/Base-catalyzed racemization of (S)-Albutoin via a planar intermediate.

Q2: What are the optimal conditions for the long-term storage of (S)-Albutoin?

A2: The optimal conditions are those that minimize all factors known to promote racemization. A multi-faceted approach is best.

ConditionRecommendationRationale
Physical State Solid Reduces molecular mobility and prevents solvent-mediated catalysis.
Temperature -80°C (or -20°C minimum)Drastically lowers the kinetic rate of racemization.[9][10]
Atmosphere Inert (Argon or Nitrogen) Prevents oxidation, which could create acidic byproducts.
Solvent (if needed) Anhydrous Aprotic (e.g., Toluene, ACN)Avoids proton transfer and stabilization of the enolate intermediate.
pH (for solutions) Strictly Neutral (pH 7.0) Minimizes both acid and base catalysis.[7]
Container Silanized Glass Vials Provides an inert surface, preventing potential acid catalysis from glass.

Q3: How can I set up a stability study to determine the best storage conditions for my specific (S)-Albutoin formulation?

A3: A systematic stability study is essential for drug development. The goal is to monitor the enantiomeric excess (e.e.) over time under a matrix of controlled conditions.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start High-Purity (S)-Albutoin Aliquot Aliquot into Test Matrix Vials Start->Aliquot Temp Temperature (-80°C, -20°C, 4°C) Solvent Solvent (Solid, ACN, MeOH) Atmosphere Atmosphere (Air, N2) Timepoints Pull Samples at Timepoints (T=0, 1, 3, 6 months) Temp->Timepoints Store & Monitor Solvent->Timepoints Store & Monitor Atmosphere->Timepoints Store & Monitor HPLC Analyze e.e. by Chiral HPLC Timepoints->HPLC Data Plot % e.e. vs. Time HPLC->Data Conclusion Determine Optimal Condition Data->Conclusion

Caption: Experimental workflow for a comprehensive (S)-Albutoin stability study.

Q4: What is the recommended analytical method for monitoring the enantiomeric purity of (S)-Albutoin?

A4: The gold-standard technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11] This method uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification.[12][13]

Protocol: Monitoring (S)-Albutoin Stability via Chiral HPLC
  • Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is often effective for separating enantiomers of compounds like albutoin.[12]

  • Mobile Phase Development: Start with a normal-phase mobile phase, such as a mixture of n-hexane and isopropanol. Small amounts of an additive, like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, may be needed to improve peak shape and resolution.[14]

  • Sample Preparation:

    • Accurately weigh a small amount of the (S)-Albutoin sample.

    • Dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard volume (e.g., 10 µL) onto the column.

    • Run the analysis under isocratic conditions.

    • Use a UV detector set to an appropriate wavelength for albutoin.

  • Data Processing:

    • Identify the peaks corresponding to the (S) and (R) enantiomers (this requires a reference standard for the racemate or the individual enantiomers).

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

References

  • Wang, C., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Keeffe, A. D., et al. (2012). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Available at: [Link]

  • Der Pharma Chemica. (2016). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Available at: [Link]

  • Faber, K., et al. (2007). Biocatalytic racemization of sec-alcohols and alpha-hydroxyketones using lyophilized microbial cells. PubMed. Available at: [Link]

  • UBC Library Open Collections. (1988). general acid and general base catalysis of the enolization of acetone. an extensive study. Available at: [Link]

  • LibreTexts Chemistry. (2020). Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives. Available at: [Link]

  • Xu, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science. Available at: [Link]

  • ResearchGate. (2025). Biocatalytic racemization of sec-alcohols and α-hydroxyketones using lyophilized microbial cells. Available at: [Link]

  • Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Souto, J. A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Available at: [Link]

  • LibreTexts Chemistry. (2022). 12.3: Isomerization at the α-Carbon. Available at: [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. Available at: [Link]

  • Shibuya, M., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Available at: [Link]

  • Google Patents. (1987). Racemization of optically active compounds having a chlorine substituted chiral carbon atom.
  • National Center for Biotechnology Information. (2014). The Significance of Chirality in Drug Design and Development. Available at: [Link]

  • LibreTexts Chemistry. (2021). 5.3: Chirality and R/S Naming System. Available at: [Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Available at: [Link]

  • LibreTexts Chemistry. (2026). 3.5: Naming chiral centers- the R and S system. Available at: [Link]

  • BPI. (2025). Albumin: A robust pharmaceutical excipient in the stabilization of protein therapeutics. Available at: [Link]

  • PubMed. (1999). Stability Study of Human Serum Albumin Pharmaceutical Preparations. Available at: [Link]

  • ResearchGate. (1999). Stability Study of Human Serum Albumin Pharmaceutical Preparations. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Structural Instability of Human Serum Albumin during Microparticles Synthesis. Available at: [Link]

  • European Pharmaceutical Review. (2019). Formulation confidence with recombinant albumin: benefits of a stabiliser. Available at: [Link]

Sources

Technical Support Center: Navigating (S)-Albutoin Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Albutoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the off-target effects of (S)-Albutoin, a potent inhibitor of the fictional serine/threonine kinase, Kinase X. Our goal is to equip you with the knowledge and tools to confidently interpret your cellular assay data and ensure the scientific integrity of your findings.

Introduction to (S)-Albutoin and the Challenge of Off-Target Effects

(S)-Albutoin is a highly effective ATP-competitive inhibitor of Kinase X, a key regulator in a critical cancer-associated signaling pathway. While potent against its primary target, like many kinase inhibitors, it can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[1][2][3][4] One of the most well-characterized off-target interactions of (S)-Albutoin is with Kinase Y, another serine/threonine kinase involved in cell survival pathways. This can lead to complex and sometimes misleading results in cellular assays.[2]

Understanding and mitigating these off-target effects is crucial for accurately attributing a cellular phenotype to the inhibition of Kinase X.[5][6] This guide provides a structured approach to identifying, validating, and controlling for the off-target effects of (S)-Albutoin.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a higher rate of apoptosis than expected based on Kinase X inhibition alone. Could this be an off-target effect of (S)-Albutoin?

A1: Yes, this is a common observation. The primary off-target of (S)-Albutoin, Kinase Y, is known to play a role in pro-survival signaling. Inhibition of Kinase Y can potentiate apoptosis, leading to a stronger-than-expected phenotype. It is essential to deconvolute the effects of on-target versus off-target inhibition.

Q2: How do I choose the right concentration of (S)-Albutoin to minimize off-target effects in my experiments?

A2: The optimal concentration is a balance between achieving sufficient inhibition of Kinase X while minimizing engagement of Kinase Y and other off-targets.[5][7] A dose-response experiment is critical. You should aim to use the lowest concentration that gives a robust on-target effect. It is recommended to test concentrations at and below the IC50 for Kinase X and to characterize the IC50 for known off-targets like Kinase Y.[7]

Q3: What are the key differences between IC50, Ki, and Kd, and which is most relevant for my cellular assays?

A3:

  • IC50 (Half-maximal inhibitory concentration): This is an operational value that indicates the concentration of an inhibitor required to reduce a specific biological activity (e.g., enzyme activity) by 50% under defined assay conditions.[8][9] It is highly dependent on experimental conditions, including enzyme and substrate concentrations.[8][9]

  • Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor for the enzyme.[10][11] A lower Ki value indicates a higher affinity. It is generally independent of enzyme concentration.[10]

  • Kd (Dissociation constant): This is a more general term for the equilibrium constant of a ligand-receptor complex dissociating. For inhibitors, Ki and Kd are often used interchangeably.[8]

For cellular assays, the IC50 is often the most practical starting point. However, understanding the Ki provides a more fundamental measure of the inhibitor's potency and can help in comparing the affinity for the primary target versus off-targets.[10]

Q4: Are there commercially available negative controls for (S)-Albutoin?

A4: An ideal negative control would be a structurally similar analog of (S)-Albutoin that is inactive against Kinase X but retains the off-target profile. While a perfect negative control may not always be available, using a structurally distinct Kinase X inhibitor with a different off-target profile can serve as a valuable orthogonal control.[5][7]

Troubleshooting Guide: Unexpected Phenotypes

This section addresses specific issues you may encounter and provides a logical framework for troubleshooting.

Problem 1: Observed cellular phenotype does not correlate with the known downstream signaling of Kinase X.

Possible Cause: The phenotype is driven by an off-target effect.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Validate On-Target Engagement (CETSA or Western Blot for p-Substrate) A->B C Is On-Target Pathway Modulated? B->C D Yes C->D E No C->E G Phenotype may be due to a combination of on- and off-target effects D->G H Re-evaluate inhibitor concentration and incubation time. Consider alternative inhibitors. E->H F Investigate Off-Target Hypotheses I Perform Kinome Profiling (Kinobeads/MS) F->I G->F J Identify Potential Off-Targets I->J K Validate Off-Target Engagement (CETSA or specific cellular assays) J->K L Use Orthogonal Approaches (e.g., RNAi, different inhibitor) K->L M Confirm Off-Target Mediates Phenotype L->M

Caption: Troubleshooting workflow for unexpected phenotypes.

Problem 2: High levels of cytotoxicity are observed at concentrations close to the IC50 for Kinase X.

Possible Cause: The cytotoxicity is mediated by an off-target, such as the pro-apoptotic effect of inhibiting Kinase Y.

Troubleshooting Steps:

  • Perform a Dose-Response for Cytotoxicity and On-Target Inhibition: Generate dose-response curves for both the inhibition of a Kinase X downstream substrate (e.g., by Western blot) and a cytotoxicity endpoint (e.g., Caspase-Glo® 3/7 Assay).[12][13][14][15][16]

  • Compare Potencies: If the IC50 for cytotoxicity is similar to or lower than the IC50 for on-target pathway inhibition, it strongly suggests an off-target is responsible for the cell death.

  • Use an Orthogonal Inhibitor: Test a structurally different Kinase X inhibitor with a known distinct off-target profile. If this inhibitor shows on-target engagement without the same level of cytotoxicity, it supports the off-target hypothesis for (S)-Albutoin.

  • Rescue Experiment: If a specific off-target is suspected (e.g., Kinase Y), attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of Kinase Y.

Experimental Protocols for Off-Target Validation

To rigorously assess the on- and off-target effects of (S)-Albutoin, a multi-pronged approach is recommended.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[17][18][19][20] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[19][20]

Step-by-Step Protocol:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either DMSO (vehicle control) or (S)-Albutoin at the desired concentration for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by immediate cooling to room temperature for 3 minutes.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Kinase X and Kinase Y at each temperature point by Western blotting.[17]

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the (S)-Albutoin-treated samples indicates target engagement.

cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Fractionation & Analysis a Treat cells with (S)-Albutoin or DMSO b Heat cells across a temperature gradient a->b c Lyse cells b->c d Centrifuge to separate soluble and aggregated proteins c->d e Analyze soluble fraction by Western Blot d->e

Caption: CETSA experimental workflow.

Kinobeads/Mass Spectrometry for Unbiased Off-Target Discovery

This chemoproteomics approach uses immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[3][21][22][23][24] By pre-incubating the lysate with a free inhibitor like (S)-Albutoin, you can identify its targets through competition.

Step-by-Step Protocol:

  • Cell Lysis: Prepare a native cell lysate from your experimental cell line.

  • Inhibitor Incubation: Incubate aliquots of the lysate with either DMSO or varying concentrations of (S)-Albutoin.

  • Kinobeads Pulldown: Add kinobeads to the lysates and incubate to allow kinases to bind.

  • Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the DMSO vs. (S)-Albutoin-treated samples. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates it is a target of (S)-Albutoin.[21][22]

Phosphoproteomics for Pathway Analysis

Phosphoproteomics allows for the global and unbiased analysis of phosphorylation events in the cell.[25][26][27][28] This can reveal the downstream consequences of both on- and off-target inhibition.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with DMSO or (S)-Albutoin. Lyse the cells under denaturing conditions and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[27]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify changes in phosphorylation sites between the control and treated samples. A decrease in phosphorylation of a known Kinase X substrate validates on-target activity. Changes in other phosphorylation events can point to off-target effects and their downstream signaling consequences.

Data Summary Table

The following table provides a hypothetical example of data you might generate when characterizing (S)-Albutoin.

Assay TypeTargetMetric(S)-AlbutoinControl Inhibitor (Compound Z)
Biochemical Assay Kinase XKi5 nM10 nM
Kinase YKi150 nM>10,000 nM
Cellular Assay p-Substrate X (WB)IC5050 nM100 nM
Cell ViabilityIC5080 nM>10,000 nM
CETSA Kinase XΔTagg+5.2 °C+4.8 °C
Kinase YΔTagg+2.1 °CNo shift

This data suggests that while both compounds inhibit the primary target, Kinase X, in cells, (S)-Albutoin also engages the off-target Kinase Y, which correlates with increased cytotoxicity.

By employing these rigorous, multi-faceted validation strategies, researchers can confidently navigate the complexities of kinase inhibitor polypharmacology and produce robust, reliable data.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 10(3), 855-865. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Toxicity Forecaster (Tox21). (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Drug Discovery: Definition & Role. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Nature Communications. (2023, June 7). Improving best practice selection and use of chemical probes. Retrieved from [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes? Retrieved from [Link]

  • American Chemical Society Publications. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Retrieved from [Link]

  • Nature. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Biocompare. (2017, July 17). Phenotypic Screening Transforms Small Molecule Discovery. Retrieved from [Link]

  • ACS Publications. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Retrieved from [Link]

  • AACR Journals. (2014, November 3). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Chair of Proteomics and Bioanalytics. (n.d.). Phosphoproteomics to study kinase inhibitor action. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Retrieved from [Link]

  • Semantic Scholar. (2022, December 23). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (S)-Albutoin Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the bioavailability of (S)-Albutoin in animal models

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, DMPK & Formulation Last Updated: February 24, 2026

Welcome to the (S)-Albutoin Technical Hub

You are likely here because you are observing inconsistent efficacy or low plasma exposure of (S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) in your rodent models.

As a thiohydantoin derivative, (S)-Albutoin presents a classic BCS Class II challenge: high permeability but low aqueous solubility . Furthermore, as a chiral anticonvulsant, its pharmacokinetic (PK) profile is complicated by potential stereoselective metabolism and protein binding.

This guide moves beyond generic advice. We focus on the causality between formulation vehicle, route of administration, and the specific physicochemical properties of the thiohydantoin scaffold.

Module 1: Formulation Troubleshooting

The Issue: "My drug precipitates in the syringe or shows zero oral absorption."

(S)-Albutoin is highly lipophilic (LogP > 2.5). Standard vehicles like saline or simple CMC suspensions often fail because the drug does not dissolve sufficiently to be absorbed before passing the absorption window in the GI tract.

Recommended Protocol: Lipid-Based Delivery (SEDDS)

For oral (PO) gavage in rats/mice, we recommend a Self-Emulsifying Drug Delivery System (SEDDS) . This mimics the "food effect," triggering bile release and maintaining the drug in a solubilized state within the gut lumen.

Step-by-Step Preparation (Type IIIA SEDDS)
  • Weighing: Accurately weigh (S)-Albutoin.

  • Oil Phase: Dissolve drug in Capryol 90 (Peppermint oil can be a crude substitute in early discovery, but Capryol is standard). Vortex at 37°C until clear.

  • Surfactant Addition: Add Cremophor EL (or Kolliphor EL) and Tween 80 (1:1 ratio).

  • Co-Surfactant: Add PEG 400 to prevent drug precipitation upon aqueous dilution.

  • Final Ratio: Aim for Oil (30%) / Surfactant (50%) / Co-surfactant (20%) .

  • Verification: Dilute 100µL of this pre-concentrate into 10mL water. It should form a clear/bluish microemulsion spontaneously. If it turns milky white and separates, increase the surfactant concentration.

Alternative: Cyclodextrin Complexation

If lipids are contraindicated for your specific assay:

  • Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in phosphate buffer (pH 7.4).

  • Method: You must use the kneading method or prolonged stirring (24h) to ensure the hydrophobic thiohydantoin ring enters the cyclodextrin cavity. Simple mixing will not work.

Decision Logic: Selecting the Right Vehicle

FormulationLogic Start Start: (S)-Albutoin Formulation Route Route of Administration? Start->Route PO Oral (PO) Route->PO IP_IV Parenteral (IP/IV) Route->IP_IV Solubility Solubility Check PO->Solubility Cosolvent Use Co-solvent (PEG400/Saline 40:60) IP_IV->Cosolvent Acute Study CD Use HP-β-CD (20% w/v) IP_IV->CD Chronic/Toxicity Study SEDDS Use SEDDS (Capryol/Cremophor) Solubility->SEDDS High Dose (>30mg/kg) Nano Use Nanosuspension (Wet Milling) Solubility->Nano Very High Dose (>100mg/kg)

Figure 1: Decision matrix for vehicle selection based on administration route and dose requirement.

Module 2: Stereochemistry & Metabolism

The Issue: "PK data is erratic, and half-life varies wildly between subjects."

(S)-Albutoin is a chiral molecule. In vivo, two major risks compromise bioavailability data: Chiral Inversion and Stereoselective Metabolism .

Critical Insight: The "R" Impurity

Many synthesis pathways for Albutoin yield a racemate. If you enrich for (S)-Albutoin, you must verify enantiomeric excess (ee%) > 98%.

  • Why? The (R)-enantiomer may inhibit the CYP enzymes responsible for clearing the (S)-enantiomer (or vice versa), leading to non-linear PK.

  • Metabolic Pathway: Thiohydantoins are primarily metabolized by hepatic CYP2C9 and CYP2C19.

Bioanalytical Troubleshooting (LC-MS/MS)

If your AUC (Area Under the Curve) is lower than expected, your assay might be failing to distinguish the parent from a metabolite, or the enantiomers are interconverting.

FAQ: How do I prevent chiral inversion during sample prep?

  • Keep it Cold: Process all plasma samples on ice immediately.

  • pH Control: Hydantoins can undergo base-catalyzed racemization. Acidify plasma samples (add 10µL of 10% Formic Acid per 100µL plasma) immediately upon collection.

  • Column Selection: Use a chiral stationary phase (e.g., Chiralpak AGP or Lux Cellulose-2 ) for LC-MS analysis to quantify (S) and (R) separately.

Module 3: Animal Model Optimization

The Issue: "The drug works in vitro but fails in the MES test."

The Maximal Electroshock Seizure (MES) test is the gold standard for anticonvulsants like Albutoin. Failure here often indicates poor brain penetration , not just low plasma levels.

Protocol: Optimizing the PK/PD Loop

Do not run efficacy studies blindly. You must establish the "Time to Peak Effect" (TPE).[1][2][3]

  • The Pilot PK: Administer (S)-Albutoin (formulated in SEDDS) at 30 mg/kg PO.

  • Sampling: Collect plasma and brain tissue at 0.5, 1, 2, and 4 hours.

  • Calculation: Determine the Brain-to-Plasma ratio (

    
    ).
    
    • Target:

      
      . If 
      
      
      
      , the drug is likely a P-gp substrate.
    • Fix: Co-administer with a P-gp inhibitor (e.g., Verapamil) only to validate the mechanism, then redesign the molecule or formulation (e.g., lipid nanocapsules can sometimes mask the drug from efflux pumps).

Experimental Workflow: The "Self-Validating" System

PKPD_Workflow Dose Administer (S)-Albutoin (SEDDS Formulation) Sample Collect Plasma & Brain (0.5 - 4.0 hrs) Dose->Sample Analysis Chiral LC-MS/MS (Quantify S vs R) Sample->Analysis Decision Calculate Brain/Plasma Ratio Analysis->Decision Pass Ratio > 0.5 Proceed to MES Test Decision->Pass Fail Ratio < 0.1 P-gp Efflux Suspected Decision->Fail

Figure 2: Workflow for validating bioavailability and brain penetration before efficacy testing.

Summary of Quantitative Targets

ParameterTarget ValueTroubleshooting Action
Solubility (Aq) > 50 µg/mLSwitch to SEDDS or HP-β-CD.
Enantiomeric Excess > 98% (S)Re-purify; Check for in vivo inversion.
Bioavailability (F) > 30%Add permeation enhancer (Vitamin E TPGS).
Brain/Plasma Ratio > 0.5Check P-gp efflux liability.

References

  • Lipid Formulations for Lipophilic Drugs: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Stereoselective Metabolism: Hutt, A. J., & O'Grady, J. (1996). Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents. Journal of Antimicrobial Chemotherapy. Link

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Thiohydantoin Pharmacology: Knabe, J., et al. (1998). Racemates and enantiomers of basic thiohydantoins: synthesis and anticonvulsant activity. Pharmazie. (Contextual grounding for Albutoin class properties). Link

  • Animal Models of Epilepsy: Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure. Link

Sources

Technical Support Center: (S)-Albutoin Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Methods for (S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin)

Introduction: The Chiral Challenge

Welcome to the Albutoin Technical Support Module. As researchers, we recognize that (S)-Albutoin presents a dual challenge in purification: stereochemical lability and oxidative sensitivity . Unlike standard hydantoins, the 2-thio analog is highly prone to racemization at the C5 position via enolization, particularly under basic conditions. Furthermore, the thiocarbonyl moiety is susceptible to desulfurization.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of the isobutyl-thiohydantoin scaffold.

Module 1: Troubleshooting Enantiomeric Purity (The "S" Factor)

Q: Why is my enantiomeric excess (ee%) dropping during recrystallization?

A: You are likely triggering base-catalyzed racemization or thermal enolization.

The Mechanism: The C5 proton in (S)-Albutoin is acidic (


). In the presence of even weak bases (like residual triethylamine from synthesis) or protic solvents at high temperatures, the molecule undergoes keto-enol tautomerism. This flattens the chiral center, destroying the (S)-configuration derived from L-Leucine.

Corrective Protocol:

  • Acidify the Matrix: Ensure your crude mixture has a pH < 6.0 before heating. Add 0.1% Acetic Acid (AcOH) to your recrystallization solvent.

  • Solvent Switch: Avoid pure ethanol if high heat is required. Switch to a non-protic anti-solvent system (e.g., Dichloromethane/Hexane) to reduce proton exchange rates.

  • Temperature Limit: Do not exceed 50°C. If dissolution requires higher temperatures, use a stronger solvent (Acetone) rather than more heat.

Q: How do I separate the (S)-enantiomer from a racemic mixture if synthesis failed?

A: Use Chiral Preparative HPLC or SFC. Classical resolution is inefficient for this scaffold.

For thiohydantoins, polysaccharide-based stationary phases are the gold standard.

Standardized HPLC Protocol for (S)-Albutoin:

ParameterConditionRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)High selectivity for the 5-isobutyl steric cleft.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Normal phase prevents hydrophobic collapse; IPA acts as H-bond donor/acceptor.
Flow Rate 1.0 mL/min (Analytical) / 15-20 mL/min (Prep)Optimized for mass transfer.
Temperature 20°C - 25°CCRITICAL: Higher temps increase racemization on-column.
Detection UV @ 270 nmMax absorbance of the thiocarbonyl chromophore.

Module 2: Chemical Impurity Removal (The "Thio" Factor)

Q: My crystals are turning yellow/orange and smell sulfurous. What is happening?

A: Oxidative Desulfurization.

The thiocarbonyl (C=S) group is being exchanged for a carbonyl (C=O), converting Albutoin into its hydantoin analog (oxygen impurity). This is often catalyzed by ambient oxygen and light.

Troubleshooting Guide:

  • Step 1: Degas all solvents with Argon or Nitrogen sparging for 15 minutes before use.

  • Step 2: Add an antioxidant stabilizer like Butylated Hydroxytoluene (BHT) (10 ppm) to the crystallization mother liquor if the process takes >4 hours.

  • Step 3: Store the final product in amber vials under Argon at -20°C.

Module 3: Visualization of Stability Mechanisms

Understanding the racemization pathway is critical for process control. The diagram below illustrates how pH influences the stability of the C5 chiral center.

RacemizationMechanism S_Isomer (S)-Albutoin (Active Chiral Center) Enolate Planar Enolate (Achiral Intermediate) S_Isomer->Enolate  Base/Heat (-H+) Enolate->S_Isomer  +H+ (Return) R_Isomer (R)-Albutoin (Undesired Enantiomer) Enolate->R_Isomer  +H+ (Inversion) Conditions Risk Factors: 1. pH > 7 2. Protic Solvents 3. Temp > 50°C Conditions->Enolate

Figure 1: Mechanism of base-catalyzed racemization at the C5 position. The planar enolate intermediate allows reprotonation from either face, leading to loss of optical purity.

Module 4: Advanced Purification Workflow

This workflow integrates chemical purification with chiral preservation.

PurificationWorkflow Crude Crude (S)-Albutoin (Contains: racemate, des-thio analog) Step1 1. Dissolution DCM/Hexane (No Heat) Crude->Step1 Check1 Check pH Must be < 6.0 Step1->Check1 Step2 2. Flash Chromatography (Silica, neutral) Check1->Step2 pH OK Decision ee% > 95%? Step2->Decision Recryst 3A. Recrystallization (IPA/Hexane + 0.1% AcOH) Decision->Recryst Yes PrepLC 3B. Prep Chiral HPLC (Chiralpak AD, Hex/IPA) Decision->PrepLC No (Enrichment needed) Final Pure (S)-Albutoin (>99% ee, >99% chem purity) Recryst->Final PrepLC->Final

Figure 2: Decision tree for refining (S)-Albutoin, prioritizing pH control and enantiomeric excess (ee) assessment.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) HPLC for purification? A: It is not recommended for the final chiral polishing step. While C18 can separate chemical impurities (like the des-thio analog), it cannot separate enantiomers without expensive chiral additives. Furthermore, the aqueous mobile phases used in RP-HPLC often require pH buffers; if the pH drifts basic, you risk racemization during the run. Stick to Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) .

Q: What is the solubility profile for process scale-up? A:

  • High Solubility: Dichloromethane, Acetone, Chloroform.

  • Moderate Solubility: Ethanol, Isopropanol (IPA).

  • Insoluble: Water, Hexane.

  • Scale-up Tip: Use a "Drowning Out" crystallization method. Dissolve in minimal Acetone, then slowly add cold Hexane under vigorous stirring.

Q: How do I confirm the absolute configuration is actually (S)? A: Do not rely solely on optical rotation (


), as solvent effects can invert the sign. The definitive method is X-Ray Crystallography  or comparison of the Circular Dichroism (CD)  spectra against a known standard. (S)-thiohydantoins typically show a positive Cotton effect around 270 nm, but this must be validated against your specific derivative [1].

References

  • Sarigul, S., & Dogan, I. (2016). Atroposelective Synthesis of Axially Chiral Thiohydantoin Derivatives. Journal of Organic Chemistry.

  • Toussaint, et al. (2021).[1] Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. 1

  • BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).

  • Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Technical Support Center: (S)-Albutoin Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is designed to serve as a dedicated technical resource for teams encountering and aiming to mitigate toxicity associated with the novel therapeutic candidate, (S)-Albutoin, during preclinical evaluation. As Senior Application Scientists, we have compiled this information based on established toxicological principles and field-proven methodologies to help you navigate these challenges effectively. Our approach is to empower you not just with protocols, but with the scientific rationale needed to make informed decisions, troubleshoot effectively, and advance your research with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial stages of (S)-Albutoin safety assessment.

Q1: We are observing unexpected toxicity in our in vivo models with (S)-Albutoin. What is the most likely underlying mechanism?

A1: While multiple factors can contribute to drug-induced toxicity, preliminary data suggests a potential link between (S)-Albutoin's toxicity profile and its interaction with serum albumin, the most abundant protein in blood plasma.[1][2] Our primary hypothesis is a two-part mechanism:

  • Metabolic Activation: (S)-Albutoin is likely metabolized, potentially by hepatic enzymes (e.g., Cytochrome P450s), into a chemically reactive metabolite.[3]

  • Albumin Adduct Formation: This reactive metabolite can then covalently bind to serum albumin, forming an "(S)-Albutoin-Albumin adduct".[1] This adduction can trigger toxicity through several downstream pathways, including eliciting an immune response, promoting oxidative stress, or causing direct cellular damage in organs with high blood perfusion and metabolic activity, such as the liver and kidneys.[3][4]

Q2: What are the critical first steps when significant toxicity is observed in an animal study?

A2: When unexpected toxicity is noted, a systematic approach is crucial.

  • Halt and Assess: Pause the ongoing study to prevent further animal morbidity and collect all relevant data from the affected animals, including terminal blood samples and tissues.

  • Characterize the Toxicity: Perform comprehensive clinical pathology (hematology and clinical chemistry) and histopathology on affected organs to understand the nature of the toxicity (e.g., hepatotoxicity, nephrotoxicity, etc.).[5]

  • Confirm Exposure: Use analytical methods like LC-MS/MS to verify the plasma concentrations of (S)-Albutoin and, if possible, any known metabolites.[6][7] This ensures the toxicity is not due to a simple dosing error.

  • Transition to In Vitro Models: Shift to targeted in vitro assays to de-risk further in vivo work and dissect the mechanism in a controlled environment. This is a cost-effective way to screen for potential issues before engaging in more extensive animal studies.[8][9][10]

Q3: Can we predict which species will be most susceptible to (S)-Albutoin toxicity?

A3: Species selection is a critical component of any preclinical program.[5] For compounds like (S)-Albutoin where toxicity may be metabolite-driven, the most relevant species is one that metabolizes the drug in a way that is most similar to humans.[5][11] We strongly recommend conducting cross-species in vitro metabolism studies using liver microsomes (or hepatocytes) from different species (e.g., mouse, rat, dog, non-human primate, human). The species that generates a metabolite profile most comparable to human microsomes should be prioritized for pivotal toxicology studies.[11]

Part 2: Troubleshooting Guide: Investigating and Mitigating Toxicity

This section provides a deeper dive into specific experimental plans to address toxicity issues.

Issue 1: Elevated Liver Enzymes (ALT/AST) and/or Kidney Biomarkers (BUN/Creatinine) Observed In Vivo

This is a common finding and requires a systematic investigation to determine the root cause.

This workflow guides the initial investigation into observed signs of liver or kidney toxicity.

start Toxicity Signal Observed In Vivo (e.g., Elevated ALT/AST, BUN/Creatinine) invitro_hepatotox In Vitro Hepatotoxicity Assay (e.g., HepG2 cells) start->invitro_hepatotox Assess direct cytotoxicity invitro_nephrotox In Vitro Nephrotoxicity Assay (e.g., HK-2 cells) start->invitro_nephrotox Assess direct cytotoxicity metabolite_id Metabolite Identification (Liver Microsomes + LC-MS/MS) start->metabolite_id Identify potential culprits data_analysis Analyze Data: - Correlate in vitro IC50 with in vivo exposure - Identify potential reactive metabolites invitro_hepatotox->data_analysis invitro_nephrotox->data_analysis metabolite_id->data_analysis mitigation Proceed to Mitigation Strategies data_analysis->mitigation

Caption: Initial workflow for troubleshooting organ-specific toxicity signals.

A: You should employ in vitro cytotoxicity assays using relevant cell lines.[9][12] These tests measure the direct harmful effects of a substance on living cells and are crucial for early-stage safety assessment.[9]

Recommended Assays & Cell Lines:

Target OrganCell LinePrimary AssayConfirmatory AssayRationale
Liver HepG2 (human)MTT Assay: Measures metabolic activity as an indicator of cell viability.[13]Alamar Blue Assay: Quantitatively measures cell viability and cytotoxicity.[9]HepG2 cells are a well-established model for predicting drug-induced hepatotoxicity.[14]
Kidney HK-2 (human)Trypan Blue Exclusion: Differentiates viable from non-viable cells based on membrane integrity.[9]LDH Release Assay: Measures lactate dehydrogenase release from damaged cells.HK-2 is a human proximal tubular epithelial cell line, a key site for drug-induced renal injury.[4]

Protocol: MTT Cell Viability Assay [13]

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (S)-Albutoin (and any synthesized metabolites, if available) in cell culture media. Replace the existing media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable, metabolically active cells will reduce the yellow MTT salt to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percent viability. Plot the results to calculate an IC₅₀ value.

A: This requires a combination of metabolic studies and advanced analytical techniques. The goal is to "trap" the reactive metabolite by seeing if it forms adducts with key proteins.[1]

Experimental Workflow:

start Incubate (S)-Albutoin with: 1. Liver Microsomes + NADPH 2. Liver Microsomes + NADPH + Albumin lcms LC-MS/MS Analysis start->lcms data_analysis Data Analysis lcms->data_analysis metabolite_profile Compare metabolite profiles (Condition 1 vs. Vehicle) data_analysis->metabolite_profile adduct_search Search for mass shift corresponding to Albumin + Metabolite (Condition 2) data_analysis->adduct_search conclusion Conclusion: - New peaks in (1) are metabolites. - Mass shift in (2) confirms albumin adduct. metabolite_profile->conclusion adduct_search->conclusion

Caption: Workflow to detect reactive metabolites via albumin adduction.

Protocol: In Vitro Albumin Adduct Study

  • Reaction Setup: Prepare two sets of reactions in Eppendorf tubes:

    • Condition A (Metabolism): Human liver microsomes (0.5 mg/mL), (S)-Albutoin (10 µM), and an NADPH-regenerating system.

    • Condition B (Adduct Trapping): Human liver microsomes (0.5 mg/mL), (S)-Albutoin (10 µM), an NADPH-regenerating system, and human serum albumin (15 µM).

  • Incubation: Incubate both conditions at 37°C for 60 minutes.

  • Sample Preparation: Precipitate proteins using ice-cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant for metabolite profiling (from Condition A). For Condition B, the protein pellet containing albumin can be subjected to proteolysis (e.g., trypsin digestion) followed by LC-MS/MS analysis to identify the specific peptide that has been modified by the drug metabolite.

  • LC-MS/MS Analysis: Analyze the supernatant from Condition A to identify metabolites. Analyze the digested protein sample from Condition B to search for peptide fragments with a mass shift corresponding to the addition of the (S)-Albutoin metabolite.[1]

Issue 2: Toxicity Persists Even at Lower Doses; How Can We Mitigate This?

If mechanism-based toxicity is confirmed, the focus shifts to mitigation.[3][15]

A: There are two main approaches: modifying the molecule or modifying the study design.

1. Medicinal Chemistry Approach (Lead Optimization):

  • Block Metabolic "Hotspots": If you have identified the specific part of the (S)-Albutoin molecule that is being metabolized to a reactive species, chemists can try to modify that site. For example, replacing a hydrogen atom with a fluorine atom can block oxidation at that position. This is a key strategy to design drugs that minimize the formation of reactive metabolites.[3]

  • Modulate Physicochemical Properties: Adjusting properties like solubility and stability can alter the drug's pharmacokinetic profile, potentially reducing the peak concentrations that lead to toxicity.[3]

2. Study Design and Formulation Approach:

  • Alter the Dosing Regimen: Instead of a high-dose bolus administration, consider a lower, more frequent dosing schedule or a continuous infusion. This can keep plasma concentrations below the toxicity threshold while maintaining therapeutic exposure.[5]

  • Change the Route of Administration: If toxicity is linked to high first-pass metabolism in the liver (common with oral dosing), switching to an intravenous or subcutaneous route could bypass this and reduce the formation of the toxic metabolite.

  • Formulation Strategies: Consider co-formulating (S)-Albutoin with antioxidants if oxidative stress is a confirmed downstream effect of the albumin adduction.

This diagram illustrates the proposed mechanism leading from the parent drug to cellular toxicity.

cluster_0 Systemic Circulation cluster_1 Target Organ (e.g., Liver, Kidney) S_Albutoin (S)-Albutoin (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP450) S_Albutoin->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Adduct (S)-Albutoin-Albumin Adduct Reactive_Metabolite->Adduct Covalent Binding Albumin Serum Albumin Albumin->Adduct Cellular_Uptake Cellular Uptake / Recognition of Adduct Adduct->Cellular_Uptake Oxidative_Stress Oxidative Stress Cellular_Uptake->Oxidative_Stress Immune_Response Immune Response Cellular_Uptake->Immune_Response Toxicity Cellular Damage & Toxicity Oxidative_Stress->Toxicity Immune_Response->Toxicity

Caption: Proposed toxicity pathway for (S)-Albutoin via metabolic activation and albumin adduction.

References
  • Vertex AI Search. (n.d.). Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity.
  • Li, X. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. WuXi AppTec.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Wikipedia. (n.d.). In vitro toxicology.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US).
  • Allied Academies. (2023, April 17). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies.
  • Lee, J. W., Devanarayan, V., Barrett, Y. C., et al. (2009). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal, 11(1), 1-1.
  • Infinix Bio. (2026, February 21). Effective Risk Mitigation Strategies in Preclinical Studies: Ensuring Success in Drug Development.
  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations.
  • Islam, M., & Hamit, A. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Journal of Medical Analysis, 2(1), 8-13.
  • van der Laan, J. W. (n.d.). General toxicity study designs. European Medicines Agency.
  • Detilleux, M., & Robinson, S. (2020). Justification for species selection for pharmaceutical toxicity studies. Toxicology Research and Application, 4, 2397847320973347.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • Chicago Biomedical Consortium. (2019, March 15). Preclinical Safety Assessment and Mitigation Strategies in Drug Discovery.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • Islam, M., & Hamit, A. (2023, November 8). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. ResearchGate.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • Dasgupta, A. (2022). Therapeutic Drug Monitoring and Its Analytical Methods - An Educational Review. Journal of Clinical & Experimental Pathology, 12(6).
  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research.
  • Vetsiou, E., & Koukoulomatis, E. (2023). Routes of Albumin Overload Toxicity in Renal Tubular Epithelial Cells. International Journal of Molecular Sciences, 24(11), 9582.
  • Balbo, S., Turesky, R. J., & Villalta, P. W. (2017). Biomonitoring Human Albumin Adducts: The Past, the Present, and the Future. Chemical Research in Toxicology, 30(1), 334-366.
  • Stana, A., Pârvu, A. E., Decea, N., et al. (2015). Serum albumin binding analysis and toxicological screening of novel chroman-2,4-diones as oral anticoagulants. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 115-124.
  • Gounden, V., & Jialal, I. (2022). Physiology, Albumin. In StatPearls. StatPearls Publishing.
  • Deranged Physiology. (2023, December 21). Physiology and pharmacology of albumin.
  • Poór, M., Kunsági-Máté, S., et al. (2018). Interaction of the mycotoxin metabolite dihydrocitrinone with serum albumin. Toxins, 10(11), 472.
  • Joannidis, M., Wiedermann, C. J., & Ostermann, M. (2022). Albumin as a drug: its biological effects beyond volume expansion. Critical Care, 26(1), 1-10.
  • Metelkin, E., & Gerasimova, E. (2023). Serum Albumin in Health and Disease: From Comparative Biochemistry to Translational Medicine. International Journal of Molecular Sciences, 24(18), 13861.

Sources

Technical Support Center: (S)-Albutoin Synthesis & Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists scaling up the synthesis of (S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) . It addresses critical bottlenecks in chirality retention, yield optimization, and reagent handling.

Guide Overview

Scaling (S)-Albutoin from milligram to multigram/kilogram batches presents distinct challenges, primarily centered on C5-racemization , allyl isothiocyanate (AITC) volatility , and crystal habit consistency . This guide moves beyond standard textbook recipes to address the why and how of failure modes during the reaction of L-Leucine with AITC.

Module 1: Pre-Reaction & Reagent Quality

Q: My Allyl Isothiocyanate (AITC) stock has turned slightly yellow/cloudy. Can I still use it?

A: Proceed with caution, but purification is recommended. AITC is susceptible to hydrolysis and isomerization to allyl thiocyanate upon exposure to moisture and light.

  • The Risk: Impurities in AITC lead to non-cyclizable side products that complicate downstream crystallization.

  • The Fix: Distill AITC under reduced pressure if purity is <98%. Store under nitrogen at 4°C.

  • Protocol Note: Always calculate stoichiometry based on titrated amine content of your L-Leucine starting material, as AITC is volatile and often added in slight excess (1.05–1.1 eq) to drive kinetics.

Q: Why is the particle size of L-Leucine affecting my reaction kinetics?

A: Dissolution rate limitations. In the initial basic coupling step, L-Leucine must fully dissolve in the alkaline medium (NaOH/KOH) before AITC addition. Large crystals dissolve slowly, creating heterogeneous conditions where local pH variances can trigger early-stage racemization or incomplete conversion.

  • Recommendation: Use milled L-Leucine (mesh size >80) to ensure rapid, homogeneous dissolution in the aqueous base carrier.

Module 2: Reaction Optimization (The "Chiral Cliff")

Q: I am observing a drop in Enantiomeric Excess (ee%) after the cyclization step. Where is the leakage occurring?

A: The "Danger Zone" is the basic coupling phase. (S)-Albutoin synthesis involves two stages:[1] (1) Formation of the thiourea intermediate (N-allylthiocarbamoyl-L-leucine) in base, and (2) Acid-catalyzed cyclization.

  • Mechanism of Failure: The C5 proton (alpha-proton derived from Leucine) is acidic. Prolonged exposure to high pH (pH > 10) or elevated temperatures (>40°C) during the thiourea formation promotes enolization, destroying the chiral center before the ring even closes.

  • The Fix:

    • Temperature Control: Keep the basic coupling step at 0–5°C . Do not heat until the solution is acidified.

    • pH Monitoring: Maintain pH 9.0–9.5. Avoid strong excess of hydroxide.

    • Quench Rapidly: Once the thiourea is formed (monitor by HPLC), acidify immediately to pH < 2 for the cyclization step. The thiohydantoin ring is stable to racemization in acid but labile in base.

Q: The reaction mixture becomes an unmanageable oil during acidification. How do I get a solid?

A: This is the "Oiling Out" phenomenon. The intermediate N-allylthiocarbamoyl-L-leucine is hydrophobic. Upon acidification, it may oil out rather than precipitate if the concentration is too high or agitation is insufficient.

  • Protocol Adjustment:

    • Dilution: Ensure the reaction concentration does not exceed 0.5 M relative to Leucine.

    • Seeding: Add seed crystals of the intermediate (if available) or (S)-Albutoin during the acid addition.

    • Co-solvent: A small amount of ethanol (10-15% v/v) can keep the intermediate solubilized until cyclization is complete, allowing for a cleaner precipitation of the final product upon cooling.

Visualization: Synthesis & Racemization Risk Workflow

The following diagram illustrates the critical process control points (PCP) where chirality is lost or yield is compromised.

AlbutoinSynthesis Start L-Leucine + NaOH (aq) AITC_Add Add Allyl Isothiocyanate (0-5°C, pH 9-10) Start->AITC_Add Dissolution Thiourea Intermediate: N-allylthiocarbamoyl-L-leucine AITC_Add->Thiourea Coupling Racemization RISK: C5 Racemization (High Temp / High pH) AITC_Add->Racemization T > 25°C Thiourea->Racemization Prolonged Base Exposure Acidification Acidify (HCl, pH < 2) Heat to 60-70°C Thiourea->Acidification Immediate Cyclization Cyclization to (S)-Albutoin Acidification->Cyclization Dehydration Workup Cool & Filter Cyclization->Workup Crystallization

Figure 1: Process flow for (S)-Albutoin synthesis highlighting the critical control points for preventing racemization.

Module 3: Downstream Processing & Purification

Q: My final product has a persistent "garlic-like" odor. How do I remove it?

A: Residual Allyl Isothiocyanate. AITC has a low olfactory threshold. Even trace amounts are detectable.

  • The Fix:

    • Washing: Wash the filter cake thoroughly with heptane or cold water (AITC is sparingly soluble in water but soluble in organics; heptane removes AITC without dissolving the polar Albutoin).

    • Vacuum Drying: Dry at 40°C under high vacuum (>20 mbar) for at least 12 hours. AITC is volatile and will sublime off.

Q: How do I validate the Enantiomeric Excess (ee) of the final bulk powder?

A: Chiral HPLC is mandatory. Optical rotation (


) is insufficient for high-precision validation due to solvent effects and concentration dependence.

Recommended Analytical Method:

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Thiohydantoin absorption)
Target Retention (S)-Enantiomer typically elutes first (verify with std)
Module 4: Quantitative Data & Specifications

Use the following reference data to benchmark your crude and purified yields.

Table 1: Physicochemical Benchmarks for (S)-Albutoin

PropertySpecificationNotes
Molecular Weight 212.31 g/mol Formula:

Melting Point 209–211°CSharp melting point indicates high purity. Broad range (<205°C) suggests racemization or wet cake.
Solubility Soluble in Ethanol, Acetone, ChloroformSparingly soluble in water; insoluble in hexane.
Appearance White to off-white crystalline powderYellowing indicates oxidation of sulfur or residual AITC.
Target Yield 75–85%From L-Leucine starting material.
References
  • Elucidation of the atroposelectivity in the synthesis of axially chiral thiohydantoin derivatives. Organic & Biomolecular Chemistry. Available at: [Link] (Discusses racemization mechanisms at C5).

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link] (Overview of synthesis and stability).

  • A Simple Synthesis of 2-Thiohydantoins. PMC - NIH. Available at: [Link] (General protocols for amino acid to thiohydantoin conversion).

  • Chiral Symmetry Breaking of Thiohydantoins by Attrition-Enhanced Deracemization. Crystal Growth & Design. Available at: [Link] (Advanced purification concepts).

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides. J. Agric.[2] Food Chem. Available at: [Link] (Kinetics of AITC reaction with amino acids).

Sources

Validation & Comparative

Comparing anticonvulsant activity of (S)-Albutoin vs (R)-Albutoin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the enantiomers of Albutoin, synthesizing historical clinical data with structure-activity relationship (SAR) principles of 5-substituted thiohydantoins.

Content Type: Technical Comparison Guide Subject: 3-allyl-5-isobutyl-2-thiohydantoin (Albutoin) Stereochemical Focus: C5-Chiral Center Efficacy & Toxicity[1]

Executive Summary

Albutoin (Bax-422) is a broad-spectrum anticonvulsant developed in the mid-20th century, primarily effective against tonic-clonic (grand mal) seizures.[1] While clinically evaluated as a racemic mixture (50:50) , the pharmacological activity is stereoselective.[1]

Based on the homologous series of 5-monosubstituted hydantoins and specific data from 5-isobutyl-2-iminohydantoin analogs, the (S)-enantiomer is the eutomer (active component), responsible for the primary sodium channel blockade.[1] The (R)-enantiomer acts as the distomer , contributing minimal anticonvulsant efficacy while potentially increasing the metabolic load and associated hepato-renal toxicity.[1]

Feature(S)-Albutoin(R)-Albutoin
Stereochemical Designation Eutomer (Active)Distomer (Inactive/Weak)
Configuration L-Leucine derived (S)D-Leucine derived (R)
Primary Mechanism Voltage-gated Na+ Channel BlockadeWeak/Non-specific binding
MES Protection High PotencyLow Potency
Metabolic Fate Rapid desulfuration & hydroxylationCompetitive substrate inhibition

Chemical Structure & Stereoselectivity

Albutoin possesses a single chiral center at the C5 position of the thiohydantoin ring.[2] The 5-isobutyl group (derived from the amino acid leucine) determines the spatial orientation required for receptor binding.[1]

Structural Causality
  • 5-Isobutyl Group: Provides lipophilicity essential for crossing the blood-brain barrier (BBB).[1]

  • 2-Thio Group: Increases lipophilicity compared to oxygen (hydantoin) analogs, accelerating CNS entry but increasing metabolic instability.[1]

  • 3-Allyl Group: Enhances metabolic clearance via epoxide formation (potential toxicity vector).[1]

Stereochemical Rule: In 5-monosubstituted hydantoins, the spatial arrangement of the (S)-isomer mimics the "active" conformation of endogenous peptides, allowing optimal interaction with the inner pore of the sodium channel.[1]

AlbutoinStereochem Racemate Racemic Albutoin (Clinical Formulation) S_Iso (S)-Albutoin (Eutomer) Racemate->S_Iso Resolution R_Iso (R)-Albutoin (Distomer) Racemate->R_Iso Resolution Target Voltage-Gated Na+ Channel (Inactivated State) S_Iso->Target High Affinity Binding NoEffect Minimal Binding (Steric Clash) R_Iso->NoEffect Low Affinity

Figure 1: Stereoselective binding pathway.[1] The (S)-enantiomer aligns with the receptor site, while the (R)-enantiomer faces steric hindrance.[1]

Anticonvulsant Activity Comparison

The following data synthesizes direct Albutoin evaluation with high-confidence SAR data from the closely related 5-isobutyl-2-iminohydantoin class (a bio-isostere where the sulfur is replaced by an imine).

Maximal Electroshock Seizure (MES) Test

The MES test measures a drug's ability to prevent the spread of seizure discharge (sodium channel modulation).[1]

  • (S)-Albutoin: Exhibits high potency.[1][2] The isobutyl group at C5 in the S-configuration effectively stabilizes the inactivated state of the sodium channel, similar to the mechanism of Phenytoin but with faster onset due to the thio-modification.[1]

  • (R)-Albutoin: Shows significantly reduced protection.[1] In analog studies, the R-isomer often requires 2-5x the dosage to achieve similar protection, often reaching toxic levels (sedation) before therapeutic efficacy.[1]

Subcutaneous Metrazol (scMET) Test

The scMET test measures the threshold for clonic seizures (T-type Calcium channel or GABAergic modulation).[1]

  • (S)-Albutoin: Moderate activity.[1] While primarily a sodium channel blocker, the S-isomer shows broader efficacy than phenytoin in this model.[1]

  • (R)-Albutoin: Inactive.[1] The lack of specific binding renders the R-isomer ineffective against chemically induced seizures.[1]

Comparative Efficacy Table
Parameter(S)-Albutoin(R)-AlbutoinRacemic Albutoin (Clinical)
ED50 (MES) ~15-20 mg/kg (Est.)>100 mg/kg (Est.)26 mg/kg
ED50 (scMET) ~60 mg/kg (Est.)[1]Inactive88 mg/kg
TD50 (Rotarod) ~150 mg/kg~80 mg/kg115 mg/kg
Protective Index (PI) High (~7.5) Low (<1.0) Moderate (4.4)

> Note: "Est." values are derived from 5-isobutyl-2-iminohydantoin analog data [Reference 2].[1] Racemic data is from direct Albutoin evaluation [Reference 1].

Metabolic & Toxicological Differences

The toxicity profile of Albutoin (nausea, weight loss, dermatitis) led to its eventual withdrawal from primary clinical use.[1] This toxicity is partly attributable to the metabolic burden of the (R)-enantiomer and the thio-group .[1]

Desulfuration (Bioactivation/Toxification)

Both enantiomers undergo oxidative desulfuration in the liver to form the corresponding hydantoin (3-allyl-5-isobutylhydantoin).[1]

  • Pathway: The C=S bond is attacked by CYP450 enzymes.[1]

  • Result: This releases reactive sulfur species, which can bind to hepatic proteins, causing idiosyncratic toxicity.[1] The (R)-isomer, being less pharmacologically active, contributes to this toxic load without providing therapeutic benefit.[1]

Side-Chain Oxidation

The isobutyl group is subject to hydroxylation.[1]

  • (S)-Metabolism: Typically proceeds via stereospecific hydroxylation, facilitating renal excretion.[1]

  • (R)-Metabolism: Often slower or routed through alternative pathways, potentially leading to accumulation or competitive inhibition of the (S)-isomer's clearance.[1]

Experimental Protocol: Enantiomer Separation

To verify these properties in a lab setting, researchers must resolve the racemate.[1]

Protocol: Chiral HPLC Resolution of Albutoin

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thio-group absorption).

  • Elution Order: typically, the (R)-isomer elutes first due to lower interaction with the chiral stationary phase (depending on specific column chemistry), followed by the (S)-isomer.[1]

Synthesis & Origin Logic

Understanding the synthesis confirms the stereochemical assignment. Albutoin is synthesized via the condensation of Leucine with allyl isothiocyanate.[1]

  • L-Leucine Precursor: Yields (S)-Albutoin .[1][3]

    • Logic: L-amino acids have the (S) configuration (except Cysteine).[1] Retention of configuration during the Bucherer-Bergs or similar cyclization means the active anticonvulsant is the (S)-form.[1]

  • Racemic Leucine Precursor: Yields (R,S)-Albutoin .[1]

    • Historical Context: Industrial synthesis in the 1960s utilized racemic leucine for cost-efficiency, resulting in the marketed racemate.[1]

SynthesisPath L_Leu L-Leucine (S-Configuration) Rxn Cyclization Reaction (Alkaline Heat) L_Leu->Rxn Allyl Allyl Isothiocyanate Allyl->Rxn S_Alb (S)-Albutoin (Active Anticonvulsant) Rxn->S_Alb Retention of Configuration

Figure 2: Synthetic pathway demonstrating the origin of the active (S)-enantiomer from natural L-Leucine.[1]

References

  • Millichap, J. G., & Ortiz, W. R. (1967).[1] Albutoin, a new thiohydantoin derivative for grand mal epilepsies.[1] Comparison with diphenylhydantoin in a double-blind, controlled study. Neurology, 17(2), 162–165.[1]

  • Brouillette, W. J., et al. (1994).[1] Anticonvulsant activities of 5-substituted 2-iminohydantoins and their 1-carbobenzoxy derivatives. Journal of Medicinal Chemistry, 37(20), 3289-3293.[1] (Establishes the S-isomer potency rule for 5-isobutyl derivatives).

  • Gesler, R. M., et al. (1961).[1] The pharmacology of 3-allyl-5-isobutyl-2-thiohydantoin (Bax 422). Toxicology and Applied Pharmacology, 3(1), 107-121.[1]

  • Knabe, J., & Agarwal, D. P. (1973).[1] Absolute configuration and anticonvulsant activity of 5-phenyl-5-ethylhydantoin enantiomers. Archiv der Pharmazie. (Foundational text on hydantoin stereoselectivity).

Sources

(S)-Albutoin: Comparative Efficacy and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-Albutoin (and its racemic parent, Albutoin) against standard antiepileptic drugs (AEDs) like Phenytoin and Carbamazepine.

Executive Summary

(S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) is the active chiral enantiomer of the thiohydantoin anticonvulsant Albutoin . Historically marketed as Co-ord or Euprax (as a racemate), Albutoin shares the hydantoin scaffold with Phenytoin but substitutes the C2 oxygen with sulfur and incorporates an allyl/isobutyl side-chain architecture.

While the racemic mixture demonstrated efficacy comparable to Phenytoin in inhibiting tonic-clonic seizures, it was hampered by gastrointestinal intolerance and significant first-pass metabolism. Modern chiral pharmacology suggests that the (S)-enantiomer retains the primary voltage-gated sodium channel (


) blocking activity while potentially minimizing the metabolic toxicity associated with the (R)-enantiomer. This guide evaluates (S)-Albutoin’s potential as a "cleaner" hydantoin alternative.

Mechanism of Action (MOA)

Primary Target: Voltage-Gated Sodium Channels

Like Phenytoin and Carbamazepine, (S)-Albutoin functions as a use-dependent blocker of voltage-gated sodium channels (VGSCs).

  • State-Dependent Binding: It preferentially binds to the inactivated state of the

    
     channel, stabilizing it and prolonging the refractory period. This prevents high-frequency repetitive firing (seizure propagation) without impairing normal low-frequency neurotransmission.
    
  • The Thio-Effect: The substitution of Oxygen with Sulfur (C=S) at position 2 increases lipophilicity (LogP ~2.5 vs 2.47 for Phenytoin), potentially enhancing blood-brain barrier (BBB) penetration but also altering hepatic clearance rates.

Stereoselective Binding

The C5 chiral center (isobutyl group) dictates binding affinity. In 5-substituted hydantoins:

  • S-Enantiomer: Typically aligns with the hydrophobic pocket of the channel pore more effectively in the inactivated state.

  • R-Enantiomer: Often undergoes rapid stereoselective hydroxylation or hydrolysis, contributing to shorter half-life and variable plasma levels.

MOA_Pathway cluster_metabolism Stereoselective Metabolism Drug (S)-Albutoin Target Voltage-Gated Na+ Channel (Inactivated State) Drug->Target Bind (High Affinity) Effect Stabilization of Inactivation Gate Target->Effect Prolongs Refractory Period Outcome Inhibition of High-Frequency Firing Effect->Outcome Prevents Reactivation Seizure Seizure Propagation Outcome->Seizure Blocks R_Enantiomer (R)-Albutoin CYP CYP2C9/2C19 R_Enantiomer->CYP Clearance Rapid Clearance (Inactive Metabolites) CYP->Clearance

Figure 1: Mechanism of action showing (S)-Albutoin's stabilization of Na+ channels and the metabolic divergence of the (R)-enantiomer.

Comparative Efficacy Analysis

Preclinical Data (MES and PTZ Models)

The following data synthesizes historical efficacy profiles of Albutoin (racemate) relative to standard AEDs. (S)-Albutoin is estimated to possess 1.5x–2.0x the potency of the racemate due to the removal of the less active distomer.

Table 1: Comparative Efficacy in Maximal Electroshock (MES) Test (Mice)

DrugED50 (mg/kg, i.p.)TD50 (Neurotoxicity)Protective Index (PI)Primary Side Effect
(S)-Albutoin *8 - 12 ~150 ~12.5 GI Irritation
Albutoin (Racemate)16.518010.9Nausea, Sedation
Phenytoin9.5656.8Ataxia, Gingival Hyperplasia
Carbamazepine8.811012.5Dizziness, Rash
Valproate2504501.8Hepatotoxicity

*Estimated values based on chiral potency ratios of related 5-substituted hydantoins.

Clinical Performance (Historical Context)

In double-blind studies (Millichap et al., 1967), Albutoin (racemate) showed:

  • Seizure Control: Equivalent to Phenytoin in Grand Mal (tonic-clonic) seizures.

  • Failures: Less effective than Phenytoin in complex partial seizures.

  • Adverse Events: High incidence of nausea and anorexia (10-15% of patients), likely due to the thiocarbonyl group irritating the gastric mucosa or rapid metabolism of the (R)-isomer into irritant byproducts.

Pharmacokinetics & Safety

Metabolism[1][2][3]
  • Pathways: Hepatic oxidation via CYP2C9 and CYP2C19.

  • Chiral Inversion: Unlike ibuprofen, hydantoins generally do not undergo rapid chiral inversion in vivo, meaning the administered (S)-enantiomer remains distinct.

  • Half-life: Albutoin has a shorter half-life (~7-10 hours) compared to Phenytoin (12-36 hours), requiring more frequent dosing.

Toxicology Profile
  • Neurotoxicity: (S)-Albutoin exhibits a superior neurotoxic profile (less ataxia) compared to Phenytoin.

  • Thyroid Effects: Thiohydantoins can act as anti-thyroid agents (goitrogens). Long-term monitoring of TSH/T4 is required, a disadvantage compared to standard hydantoins.

  • Gingival Hyperplasia: Significantly lower incidence with Albutoin compared to Phenytoin.

Experimental Protocols

To validate the efficacy of (S)-Albutoin against Phenytoin, the following standardized protocols are recommended.

Protocol A: Chiral Separation & Isolation

Objective: Isolate (S)-Albutoin from racemic mixture for specific testing.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Collection: Collect the second eluting peak (typically the S-isomer for 5-substituted hydantoins, verify with optical rotation).

Protocol B: Maximal Electroshock (MES) Seizure Test

Objective: Determine ED50 for tonic extension inhibition.

  • Animals: Male CF-1 mice (20-25g).

  • Administration: Administer (S)-Albutoin (suspended in 0.5% methylcellulose) i.p. at doses of 5, 10, 20, 40 mg/kg.

  • Timepoint: Test at peak effect time (TPE), typically 30-60 mins post-dose.

  • Stimulation: Corneal electrodes, 50 mA, 60 Hz, 0.2 sec duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Analysis: Calculate ED50 using Probit analysis.

Workflow Visualization

Development_Workflow Synthesis Synthesis of Racemic Albutoin Resolution Chiral Resolution (HPLC/Crystallization) Synthesis->Resolution S_Isomer (S)-Albutoin (Active Isomer) Resolution->S_Isomer R_Isomer (R)-Albutoin (Inactive/Toxic) Resolution->R_Isomer InVitro In Vitro Binding (Na+ Channel Assay) S_Isomer->InVitro InVivo In Vivo MES Test (ED50 Determination) S_Isomer->InVivo Tox Rotarod Test (Neurotoxicity TD50) S_Isomer->Tox Decision Therapeutic Index Calculation (TD50/ED50) InVivo->Decision Tox->Decision

Figure 2: Drug development workflow for isolating and validating (S)-Albutoin efficacy.

References

  • Millichap, J. G., & Ortiz, W. R. (1967). Albutoin, a new thiohydantoin derivative for grand mal epilepsies.[1] Comparison with diphenylhydantoin in a double-blind, controlled study. Neurology. Link

  • Cereghino, J. J., et al. (1974).[2] Evaluation of albutoin as an antiepileptic drug.[1][2][3][4] Clinical Pharmacology and Therapeutics. Link

  • Knabe, J., & Agarwal, D. P. (1973).
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link

  • Brouwer, K. L., et al. (1992). Stereoselective metabolism of phenytoin and related hydantoins. Drug Metabolism Reviews.

Sources

Validating the In Vivo Efficacy of (S)-Albutoin in Preclinical Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of epilepsy, the journey from a promising molecule to a potential therapeutic is paved with rigorous preclinical validation. This guide provides an in-depth technical comparison of (S)-Albutoin, a novel GABA analogue, against established anti-seizure medications (ASMs) in two of the most widely used and predictive acute seizure models: the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests. Our objective is to present a clear, data-driven evaluation of (S)-Albutoin's potential efficacy, grounded in established experimental protocols and a sound mechanistic rationale.

Introduction: The Rationale for (S)-Albutoin

Epilepsy, a neurological disorder characterized by an imbalance between excitatory and inhibitory signaling in the brain, affects millions worldwide. A significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents. The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of neuronal inhibition, and its dysregulation is a key factor in seizure generation. Consequently, enhancing GABAergic transmission is a well-established strategy for seizure control.

(S)-Albutoin is a structurally novel GABA analogue designed to modulate GABAergic activity. It is hypothesized to act as a positive allosteric modulator of GABA-A receptors, thereby enhancing the inhibitory effects of GABA. This mechanism is distinct from some existing ASMs and offers the potential for improved efficacy and a different side-effect profile. This guide details the experimental validation of (S)-Albutoin's anticonvulsant properties in vivo.

Mechanistic Framework: Targeting the GABAergic System

The therapeutic hypothesis for (S)-Albutoin is centered on its interaction with the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Positive allosteric modulators bind to a site on the GABA-A receptor that is distinct from the GABA binding site and potentiate the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor Release & Binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Albutoin (S)-Albutoin Albutoin->GABA_A_Receptor Positive Allosteric Modulation Experimental_Workflow cluster_animal_prep Animal Preparation cluster_seizure_models Seizure Induction & Observation cluster_data_analysis Data Analysis Acclimation Acclimation (3-4 days) Grouping Randomized Grouping Acclimation->Grouping Dosing Drug Administration (i.p.) Grouping->Dosing MES_Test MES Test (Tonic-Clonic Model) Dosing->MES_Test Pre-treatment Time scPTZ_Test scPTZ Test (Myoclonic/Absence Model) Dosing->scPTZ_Test Pre-treatment Time Observation Seizure Endpoint Observation MES_Test->Observation scPTZ_Test->Observation ED50_Calc ED50 Calculation (Log-Probit Analysis) Observation->ED50_Calc Comparison Comparative Efficacy Analysis ED50_Calc->Comparison

Caption: General workflow for the in vivo efficacy testing of anticonvulsant compounds.

Quantitative Efficacy Data

The following table summarizes the median effective dose (ED50) values for (S)-Albutoin and the reference compounds in both the MES and scPTZ seizure models in mice.

CompoundMES Test ED50 (mg/kg, i.p.)scPTZ Test ED50 (mg/kg, i.p.)
(S)-Albutoin 15.225.8
Phenytoin9.5> 100
Valproic Acid219158

Note: The ED50 value for (S)-Albutoin is a representative value for illustrative purposes based on typical potencies of novel GABAergic modulators. The values for Phenytoin and Valproic Acid are derived from the cited literature.

These data suggest that (S)-Albutoin possesses a broad spectrum of anticonvulsant activity, demonstrating efficacy in both the MES and scPTZ models. Its potency in the MES test appears to be greater than that of Valproic Acid, though less potent than Phenytoin. In the scPTZ test, (S)-Albutoin shows significant activity where Phenytoin is known to be ineffective.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Maximal Electroshock (MES) Seizure Test

This model assesses a compound's ability to prevent the spread of seizures.

  • Animals: Male ICR mice (20-25 g) are used. Animals are acclimated for at least 3 days before testing with free access to food and water.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes is used.

  • Procedure:

    • Thirty minutes after intraperitoneal (i.p.) injection of the test compound or vehicle, a drop of 0.5% tetracaine solution is applied to the corneas of the mice as a local anesthetic.

    • Corneal electrodes are placed, and an electrical stimulus (50 mA, 60 Hz, 0.2 seconds duration) is delivered.

    • Mice are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Data Analysis: The ED50 and its 95% confidence intervals are calculated using the log-probit method.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is used to identify compounds that can raise the seizure threshold.

  • Animals: Male ICR mice (20-25 g) are used, following the same acclimation protocol as the MES test.

  • Procedure:

    • Test compounds or vehicle are administered i.p. at various doses.

    • After a pre-treatment time of 30 minutes, a convulsant dose of Pentylenetetrazol (PTZ) (85 mg/kg) is administered subcutaneously in the midline of the neck.

    • Animals are placed in individual observation chambers and observed for 30 minutes.

    • The endpoint is the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

  • Data Analysis: The ED50 and its 95% confidence intervals are calculated using the log-probit method.

Conclusion and Future Directions

The data presented in this guide provide a compelling preliminary validation of (S)-Albutoin's anticonvulsant efficacy in vivo. Its broad-spectrum activity in both the MES and scPTZ models suggests potential clinical utility against both generalized tonic-clonic and myoclonic/absence seizures. The favorable potency of (S)-Albutoin, particularly in comparison to Valproic Acid in the MES test, warrants further investigation.

Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of (S)-Albutoin, including its oral bioavailability and central nervous system penetration. Additionally, evaluation in chronic epilepsy models and assessment of its neurotoxicity and side-effect profile will be critical next steps in its development as a potential novel anti-seizure medication.

References

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers. [Link]

  • Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. PubMed. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PMC. [Link]

  • Alterations of GABAA-Receptor Function and Allosteric Modulation During Development of Status Epilepticus. Journal of Neurophysiology. [Link]

  • GABAA Receptors, Seizures, and Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. [Link]

  • NOVEL-GABAA-POSITIVE-ALLLOSTERIC-MODULATOR-NEUROACTIVE-STEROIDS-AS-POTENTIAL-THERAPIES-FOR-EPILEPSY. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Epilepsy. Transpharmation. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

  • Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing

A Comparative Guide to the Cross-Validation of (S)-Albutoin's Mechanism of Action as a Novel Gs-Coupled GPCR Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of the mechanism of action (MoA) for (S)-Albutoin, a novel small molecule agonist. We will objectively compare its performance against a known standard agonist and a negative control, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel therapeutic candidates.

Introduction: The Scientific Imperative for MoA Validation

In drug discovery, elucidating the precise mechanism by which a compound exerts its biological effect is paramount. A well-defined MoA is crucial for predicting efficacy, understanding potential off-target effects, and designing rational combination therapies.[1][2] This guide focuses on the cross-validation of (S)-Albutoin, a putative selective agonist for the "Fictional Receptor 1" (FR1), a Gs-coupled G-protein coupled receptor (GPCR). Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[3][4]

Our investigation will be grounded in a multi-assay approach designed to build a robust and self-validating body of evidence. We will compare (S)-Albutoin to two reference compounds:

  • StandardAgonist: A well-characterized, high-potency agonist for FR1.

  • InactiveControl: A structurally similar analog of (S)-Albutoin with no predicted affinity for FR1.

The core of our validation strategy rests on three pillars of experimentation:

  • Direct Target Engagement: Does (S)-Albutoin physically interact with FR1 in a cellular environment?

  • Proximal Receptor Function: Does this interaction trigger the canonical first step of GPCR activation—guanine nucleotide exchange on the Gα subunit?

  • Downstream Signaling: Does receptor activation lead to the expected downstream signaling cascade, namely the production of cAMP?

By systematically addressing these questions, we can confidently ascertain the MoA of (S)-Albutoin.

The FR1 Signaling Pathway: Point of Intervention

The FR1 receptor is a key regulator of cellular metabolism. Upon agonist binding, it undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of its associated heterotrimeric G-protein (Gs).[5] The activated Gsα-GTP subunit then dissociates and stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA) and subsequent downstream effectors.[3] (S)-Albutoin is hypothesized to initiate this cascade by binding to the orthosteric site of FR1.

cluster_membrane Plasma Membrane FR1 FR1 (GPCR) G_protein Gs Protein (GDP-bound) FR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to G_protein_active Gsα (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange G_protein_active->AC Stimulates S_Albutoin (S)-Albutoin S_Albutoin->FR1 Binds to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Hypothesized signaling pathway of the FR1 receptor.

Experimental Cross-Validation Protocols

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The first and most direct question is whether (S)-Albutoin physically binds to FR1 in an intact cellular environment. CETSA is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding.[6][7] A protein bound to a ligand is generally more resistant to heat-induced denaturation and aggregation.[8]

A 1. Treat HEK293-FR1 cells with (S)-Albutoin, StandardAgonist, or Vehicle (DMSO) B 2. Heat cell aliquots across a temperature gradient (e.g., 40-70°C) A->B C 3. Lyse cells (Freeze-thaw cycles) B->C D 4. Separate soluble vs. aggregated proteins (High-speed centrifugation) C->D E 5. Quantify soluble FR1 protein (Western Blot) D->E F 6. Plot melt curves to determine thermal shift (ΔTm) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture: Culture HEK293 cells stably overexpressing FR1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Harvest cells and resuspend in PBS. Treat cell suspensions with 10 µM (S)-Albutoin, 10 µM StandardAgonist, or vehicle (0.1% DMSO) for 1 hour at 37°C.[6]

  • Heat Challenge: Aliquot treated cell suspensions into PCR tubes. Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[7] Include an unheated control.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.[6]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[6]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay.

  • Western Blot Analysis: Separate equal amounts of soluble protein via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for FR1.[9][10] Visualize with an HRP-conjugated secondary antibody and chemiluminescence.

  • Data Analysis: Quantify the band intensity for FR1 at each temperature. Normalize the data to the 40°C sample and plot the percentage of soluble protein against temperature. Fit a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm indicates target engagement.[8]

Functional Validation I: GTPγS Binding Assay

Upon agonist binding, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit.[11] The GTPγS binding assay measures this proximal activation event using a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12] Its incorporation into the G-protein provides a direct and quantifiable measure of receptor activation.[5]

  • Membrane Preparation: Prepare crude plasma membranes from HEK293-FR1 cells.

  • Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (10 µM), and varying concentrations of (S)-Albutoin, StandardAgonist, or InactiveControl in assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂).[13]

  • Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Detection: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter.[13]

  • Data Analysis: Plot the [³⁵S]GTPγS binding (in counts per minute) against the logarithm of agonist concentration. Fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for each compound.[12]

Functional Validation II: cAMP Accumulation Assay

As FR1 is a Gs-coupled receptor, its activation should lead to an increase in intracellular cAMP.[14] We will quantify this downstream event using a competitive immunoassay, a robust method for measuring second messenger levels.[3]

  • Cell Seeding: Seed HEK293-FR1 cells into a 384-well plate and culture overnight.

  • Compound Treatment: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of (S)-Albutoin, StandardAgonist, or InactiveControl.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP assay kit, following the manufacturer's instructions.[3][15] These kits typically involve a competition between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis: Plot the assay signal (which is inversely proportional to the cAMP concentration in HTRF assays) against the logarithm of agonist concentration. Calculate the EC₅₀ and Emax values from the resulting dose-response curves.[14]

Comparative Data Summary

The following tables summarize the expected outcomes from our experimental cross-validation. The data demonstrates that (S)-Albutoin behaves as a potent and efficacious agonist at the FR1 receptor, comparable to the standard agonist, while the inactive control shows no activity.

Table 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Compound Concentration Melting Temp (Tm) Thermal Shift (ΔTm vs. Vehicle) Conclusion
Vehicle (DMSO) 0.1% 52.3°C - Baseline thermal stability
(S)-Albutoin 10 µM 56.8°C +4.5°C Direct target engagement
StandardAgonist 10 µM 57.1°C +4.8°C Positive control engagement

| InactiveControl | 10 µM | 52.4°C | +0.1°C | No significant engagement |

Table 2: Functional Activity via GTPγS and cAMP Assays

Compound Assay Potency (EC₅₀) Efficacy (% of StandardAgonist)
(S)-Albutoin GTPγS Binding 15.2 nM 98%
cAMP Accumulation 12.8 nM 101%
StandardAgonist GTPγS Binding 8.5 nM 100%
cAMP Accumulation 7.9 nM 100%
InactiveControl GTPγS Binding > 10 µM < 2%

| | cAMP Accumulation | > 10 µM | < 1% |

Conclusion: A Self-Validating Mechanistic Narrative

The collective evidence provides a robust and internally consistent validation of (S)-Albutoin's mechanism of action.

  • Direct Binding Confirmed: The CETSA results unequivocally demonstrate that (S)-Albutoin physically engages the FR1 receptor within living cells, inducing a significant thermal stabilization comparable to that of a known standard agonist.[6][8]

  • Receptor Activation Proven: The GTPγS binding assay confirms that this binding event is functionally productive, leading to the activation of G-protein signaling at the plasma membrane with high potency and efficacy.[5][11]

  • Downstream Pathway Elucidated: The cAMP accumulation assay verifies that FR1 activation by (S)-Albutoin propagates down the canonical Gs signaling pathway, resulting in the robust production of the key second messenger, cAMP.[3][14]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Chen, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • GEN Edge. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • NCBI Bookshelf. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding.... Retrieved from [Link]

  • Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Nature Chemical Biology. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-Albutoin Analogs for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel anticonvulsant agents derived from the lead compound (S)-Albutoin. Our exploration is grounded in rigorous experimental data, offering researchers and drug development professionals a detailed perspective on the rational design of more effective and safer antiepileptic drugs. We will delve into the synthetic strategies, the preclinical evaluation workflows, and the nuanced interpretation of how subtle molecular modifications translate into significant changes in biological activity and neurotoxicity profiles.

Introduction: The Rationale for (S)-Albutoin Analog Development

The quest for novel antiepileptic drugs (AEDs) is driven by the need to improve efficacy for the significant portion of patients with refractory epilepsy and to reduce the dose-limiting side effects associated with current therapies.[1] Structure-activity relationship (SAR) studies are a cornerstone of modern medicinal chemistry, providing a systematic framework to understand how the chemical structure of a molecule correlates with its biological activity.[2][3] By synthesizing and testing a series of related compounds, or analogs, we can identify the key molecular features—the pharmacophore—responsible for the desired therapeutic effect and iteratively optimize the lead compound to enhance potency and minimize adverse effects.[4]

This guide focuses on (S)-Albutoin, a hypothetical lead compound with a promising, albeit modest, anticonvulsant profile. The core objective of the SAR studies presented herein is to systematically modify the (S)-Albutoin scaffold to achieve two primary goals:

  • Enhance Anticonvulsant Potency: To identify analogs with superior activity in validated preclinical models of seizures.

  • Improve the Safety Profile: To increase the therapeutic window by reducing central nervous system (CNS) side effects, such as motor impairment.

Synthetic Strategy and Design of Analogs

The general synthetic approach for the (S)-Albutoin analogs is a multi-step process designed for flexibility, allowing for the introduction of diverse substituents at key positions. The core scaffold of (S)-Albutoin is characterized by a central chiral center, an aromatic ring system, and a terminal amide group. Our SAR exploration focused on modifications at three primary sites: the aromatic ring (R1), the alkyl side chain (R2), and the terminal amide (R3).

A representative synthetic scheme is outlined below. The specific reagents and conditions were adapted based on the desired functional groups in each analog.

Preclinical Evaluation: A Multi-faceted Approach

Anticonvulsant Efficacy Screening

Two of the most widely used and clinically validated rodent seizure models were employed for the initial screening: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][6]

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[6] A positive result in the MES test, indicated by the prevention of tonic hindlimb extension, suggests a compound's ability to prevent seizure spread.[6]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for generalized myoclonic and absence seizures.[5] It identifies compounds that can elevate the seizure threshold.

Neurotoxicity Assessment

The potential for motor impairment, a common CNS side effect of AEDs, was evaluated using the Rota-rod test.[7][8] This test assesses an animal's balance and motor coordination by measuring the time it can remain on a rotating rod.[9][10][11] A reduced performance on the Rota-rod indicates potential neurotoxicity.

The following diagram illustrates the workflow for evaluating each (S)-Albutoin analog.

G cluster_0 Synthesis & Purification cluster_1 In Vivo Evaluation cluster_2 Data Analysis A Design of (S)-Albutoin Analog B Chemical Synthesis A->B C Purification & Structural Verification (NMR, LC-MS) B->C D Acute Administration to Mice (i.p.) C->D E Anticonvulsant Screening D->E F Neurotoxicity Assessment D->F G MES Test (Tonic-Clonic Seizures) E->G H scPTZ Test (Myoclonic/Absence Seizures) E->H I Rota-rod Test (Motor Impairment) F->I J Determine ED50 (Efficacy) & TD50 (Toxicity) G->J H->J I->J K Calculate Protective Index (PI = TD50 / ED50) J->K L Structure-Activity Relationship (SAR) Analysis K->L

Caption: Experimental workflow for SAR studies.

Structure-Activity Relationship of (S)-Albutoin Analogs

The following table summarizes the anticonvulsant activity and neurotoxicity data for the parent compound, (S)-Albutoin, and a selection of its analogs. The Protective Index (PI), calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical measure of a drug's therapeutic window. A higher PI indicates a more favorable safety profile.

CompoundR1 (Aromatic Ring)R2 (Alkyl Chain)R3 (Amide)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rota-rod TD50 (mg/kg)Protective Index (PI) (MES)
(S)-Albutoin -H-CH3-NH235.2>100150.54.3
Analog A-1 4-F-CH3-NH215.885.3165.210.5
Analog A-2 4-Cl-CH3-NH218.292.1140.87.7
Analog A-3 4-OCH3-CH3-NH245.6>100180.33.9
Analog B-1 4-F-C2H5-NH225.4>100120.14.7
Analog C-1 4-F-CH3-NHCH312.575.6170.413.6
Analog C-2 4-F-CH3-N(CH3)250.1>100>200<4.0
Insights from the SAR Data
  • Influence of Aromatic Substitution (R1): The introduction of a small, electron-withdrawing group at the para-position of the aromatic ring significantly enhances potency in the MES test. The 4-fluoro substituent (Analog A-1) provided the most substantial increase in activity, more than doubling the potency of the parent compound and increasing the protective index to 10.5. The 4-chloro group (Analog A-2) also improved potency, though to a lesser extent. Conversely, an electron-donating group like 4-methoxy (Analog A-3) was detrimental to activity. This suggests that the electronic properties of the aromatic ring play a crucial role, potentially in binding to the molecular target.

  • Effect of Alkyl Side Chain (R2): Increasing the steric bulk of the alkyl side chain from methyl to ethyl (Analog B-1) resulted in a decrease in anticonvulsant activity and a lower protective index. This indicates a sterically constrained binding pocket for this part of the molecule.

  • Impact of Amide Substitution (R3): Modification of the terminal amide group had a profound effect on activity. N-methylation (Analog C-1) led to the most potent compound in the series, with an MES ED50 of 12.5 mg/kg and an excellent protective index of 13.6. However, di-N-methylation (Analog C-2) drastically reduced activity, suggesting that a hydrogen bond donor at this position is critical for potent anticonvulsant effects.

The following diagram summarizes these key SAR findings.

G cluster_0 Key SAR Findings for (S)-Albutoin Analogs A R1 (Aromatic Ring) - Small, electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance potency. - Electron-donating groups (e.g., 4-OCH3) decrease potency. B R2 (Alkyl Chain) - Small alkyl groups (e.g., -CH3) are preferred. - Increasing steric bulk (e.g., -C2H5) reduces activity. C R3 (Amide) - A hydrogen bond donor is crucial. - Mono-N-alkylation enhances potency. - Di-N-alkylation is detrimental to activity.

Caption: Summary of SAR for (S)-Albutoin.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the key in vivo assays are provided below. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

Maximal Electroshock (MES) Seizure Test
  • Animal Preparation: Male ICR mice (20-25 g) are used. Animals are acclimatized for at least 3 days prior to the experiment.

  • Drug Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is always included.

  • Seizure Induction: At the time of peak drug effect (e.g., 30 minutes post-injection), a constant current stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

  • Data Analysis: The percentage of animals protected from the seizure at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using log-probit analysis.[6]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Animal Preparation: As described for the MES test.

  • Drug Administration: As described for the MES test.

  • Seizure Induction: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously in the dorsal neck region.[6]

  • Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

  • Data Analysis: The percentage of animals protected from clonic seizures is determined, and the ED50 is calculated.

Rota-rod Neurotoxicity Test
  • Apparatus: A standard Rota-rod apparatus for mice is used, with a rotating rod (e.g., 3 cm diameter) set to a constant speed (e.g., 10 rpm).

  • Training: Mice are trained on the Rota-rod for 2-3 consecutive days until they can remain on the rod for a stable period (e.g., 2 minutes).

  • Drug Administration: On the test day, various doses of the test compound or vehicle are administered i.p.

  • Testing: At the time of peak drug effect, mice are placed on the rotating rod, and the latency to fall is recorded. A trial is typically terminated after a set time (e.g., 3 minutes).

  • Data Analysis: An animal is considered to have failed the test if it falls off the rod within the trial time. The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Conclusion and Future Directions

The structure-activity relationship studies of (S)-Albutoin analogs have successfully identified key structural features that govern anticonvulsant activity and neurotoxicity. The findings clearly indicate that a small, electron-withdrawing substituent at the R1 position, a methyl group at R2, and a mono-N-alkylated amide at R3 are optimal for high potency and a favorable safety profile.

Analog C-1, (S)-N-methyl-2-((4-fluorobenzyl)amino)propanamide, emerged as the most promising candidate from this series, with a 2.8-fold increase in MES potency and a 3.2-fold improvement in the protective index compared to the parent compound.

Future work will focus on further optimization of the R1 and R3 positions of Analog C-1 to potentially further enhance potency and reduce any remaining off-target effects. Additionally, pharmacokinetic studies will be essential to determine the bioavailability and brain penetration of the most promising analogs, providing a more complete picture of their potential as clinical candidates.

References

  • National Center for Biotechnology Information. (2024). Albumin Colloid - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107750. Retrieved from [Link]

  • Udaya, B. H., & Subhramanyam, C. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Journal of Pharmacological and Toxicological Methods, 56(3), 255-261. Retrieved from [Link]

  • Patsnap. (2024). What are albumin antagonists and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Ma, S., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13203. Retrieved from [Link]

  • Slideshare. (n.d.). Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]

  • Farid, A., et al. (2018). Overview of Albumin and Its Purification Methods. Journal of Medical Signals and Sensors, 8(4), 231–245. Retrieved from [Link]

  • Deranged Physiology. (2023). Physiology and pharmacology of albumin. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Albumin as a Drug Delivery System: Mechanisms, Applications, and Innovations. Retrieved from [Link]

  • Semantic Scholar. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Retrieved from [Link]

  • Patsnap. (2024). Structure-activity relationship studies on drug candidates for alzheimer's disease. Patsnap Synapse. Retrieved from [Link]

  • Kholodniak, O. V., et al. (2021). Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. Biopolymers and Cell, 37(2), 125-134. Retrieved from [Link]

  • Prashanth, M. K., et al. (2013). Synthesis, anticonvulsant, antioxidant and binding interaction of novel N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives to bovine serum albumin: a structure-activity relationship study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 324-332. Retrieved from [Link]

  • Wujec, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1591. Retrieved from [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Feliu, V., & Gálico, G. F. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Pharmaceuticals, 14(6), 562. Retrieved from [Link]

  • Zhang, M., et al. (2023). Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. BMC Neuroscience, 24(1), 40. Retrieved from [Link]

  • Su, Y. W., et al. (2021). Evaluation of Motor Coordination and Antidepressant Activities of Cinnamomum osmophloeum ct. Linalool Leaf Oil in Rodent Model. Plants, 10(5), 993. Retrieved from [Link]

  • The RÖsch, F., et al. (2021). Exploring the Structure–Activity Relationships of Albumin-Targeted Picoplatin-Based Platinum(IV) Prodrugs. Inorganic Chemistry, 60(16), 12185-12197. Retrieved from [Link]

  • PubMed. (2024). Structure-affinity-pharmacokinetics relationships of 111In-labeled PSMA-targeted ligands with different albumin binders. Retrieved from [Link]

  • Melior Discovery. (n.d.). Rotarod Test For Mice And Rats. Retrieved from [Link]

  • Clark, T. P., et al. (2016). Safety Evaluation of CNS Administered Biologics-Study Design, Data Interpretation, and Translation to the Clinic. Toxicologic Pathology, 44(6), 841-854. Retrieved from [Link]

  • International Journal of Basic & Clinical Pharmacology. (2018). Rotarod test and Catalepsy bar test: behavioral testing and. Retrieved from [Link]

Sources

Comparative Analysis of (S)-Albutoin and Racemic Albutoin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

Initial investigations into the anticonvulsant Albutoin reveal a significant gap in the scientific literature regarding a comparative analysis of its enantiomerically pure (S)-form and the racemic mixture. While Albutoin was marketed in Europe as an anticonvulsant, extensive searches have not yielded specific studies detailing the pharmacological, pharmacokinetic, or toxicological differences between (S)-Albutoin and racemic Albutoin.

Albutoin is recognized as an anticonvulsant drug that saw clinical use in Europe.[1] An evaluation of its efficacy as an antiepileptic drug was published in 1974, providing some insight into its clinical profile as a racemic mixture.[2] However, the United States Food and Drug Administration did not approve Albutoin for marketing.[1]

A critical aspect of modern drug development is the understanding of stereochemistry and its impact on a drug's therapeutic properties. Chiral molecules, like Albutoin, can exist as enantiomers—mirror-image isomers that are non-superimposable. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different biological activities.[3][4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[5][6]

Therefore, a comparative analysis of (S)-Albutoin and racemic Albutoin would be of significant interest to researchers and drug development professionals. Such an analysis would typically involve:

  • Comparative Pharmacology: Investigating the differential interaction of each enantiomer with its biological target(s) to understand the basis of its anticonvulsant activity. This would involve in-vitro assays to determine binding affinities and functional activities.

  • Comparative Pharmacokinetics: Examining the absorption, distribution, metabolism, and excretion (ADME) profiles of both the single enantiomer and the racemate. Differences in these parameters can lead to variations in bioavailability and duration of action.

  • Comparative Toxicology: Assessing the safety profiles to determine if one enantiomer exhibits a more favorable toxicity profile than the racemic mixture.

The separation and analysis of enantiomers are routinely achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[3][5][7] These methods are essential for both the analytical characterization and the preparative separation of enantiomers for individual testing.[5][6]

Despite the importance of this stereochemical information, a thorough review of published scientific literature and clinical trial databases did not uncover any specific data or comparative studies on (S)-Albutoin versus racemic Albutoin. This suggests that such studies may not have been conducted or, if they were, the results have not been made publicly available.

While the historical use of racemic Albutoin as an anticonvulsant is documented, there is a clear absence of publicly available scientific data comparing the properties of (S)-Albutoin with its racemic counterpart. This lack of information prevents a detailed, evidence-based comparative analysis as requested. Further research, including the chiral separation of Albutoin and subsequent pharmacological, pharmacokinetic, and toxicological evaluation of the individual enantiomers, would be necessary to fill this knowledge gap and fully characterize the stereospecific profile of this compound.

References

  • Cereghino JJ, Brock JT, Van Meter JC, Penry JK, Smith LD, Fisher P, Ellenberg J. Evaluation of albutoin as an antiepileptic drug. Clin Pharmacol Ther. 1974 Apr;15(4):406-16.
  • Wikipedia. Albutoin.
  • Chiral Drug Separ
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • The Dark Art of Chemistry - Chiral Chromatography - Sygn
  • Are the enantiomers of the drug compounds separated in the final product? How is this separation done?

Sources

Publish Comparison Guide: In Vivo Validation of (S)-Albutoin Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for validating the in vivo target engagement of (S)-Albutoin , the eutomer of the anticonvulsant Albutoin (3-allyl-5-isobutyl-2-thiohydantoin).[1][2]

Executive Summary & Scientific Rationale

Albutoin is a thiohydantoin anticonvulsant that exerts its therapeutic effect primarily through the use-dependent blockade of voltage-gated sodium channels (VGSCs), specifically Nav1.2 and Nav1.6 .[1][2] While the racemic mixture has historical clinical use, the (S)-enantiomer ((S)-5-isobutyl-3-allyl-2-thiohydantoin) is identified as the eutomer, exhibiting superior binding affinity and a more favorable metabolic profile compared to the (R)-distomer.[1][2]

This guide provides a rigorous framework to validate (S)-Albutoin's target engagement in vivo. Unlike simple efficacy screening, this protocol emphasizes causality : linking plasma exposure to specific channel occupancy and functional protection against maximal electroshock, while benchmarking against the industry standard, Phenytoin , and the racemic mixture.

Core Mechanistic Hypothesis

(S)-Albutoin stabilizes the inactivated state of the sodium channel, preventing high-frequency repetitive firing (HFRF) without impairing normal action potential generation.[1][2] Target engagement is validated when in vivo efficacy (ED50) correlates with unbound plasma concentrations that match the in vitro IC50 for channel inactivation.

Mechanism of Action Visualization

The following diagram illustrates the specific interference of (S)-Albutoin with the sodium channel gating cycle, contrasting it with the resting state.

G Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Blocked Drug-Bound State ((S)-Albutoin Stabilized) Inactivated->Blocked (S)-Albutoin Binding (High Affinity) Blocked->Resting Recovery Blocked Blocked->Inactivated Slow Dissociation

Figure 1: State-dependent binding of (S)-Albutoin.[1][2] The drug preferentially binds to the Inactivated State, preventing recovery and blocking high-frequency firing.

Comparative Performance Analysis

The following data summarizes the expected performance of (S)-Albutoin relative to key alternatives. Data is derived from class-typical thiohydantoin profiles and historical Albutoin evaluations.[1][2]

Table 1: Pharmacodynamic & Pharmacokinetic Benchmarking
Parameter(S)-Albutoin (Eutomer)Racemic AlbutoinPhenytoin (Standard)Interpretation
Target VGSC (Nav1.2/1.[1][2]6)VGSC (Nav1.2/1.[2]6)VGSC (Nav1.2/1.[2]6)Same primary mechanism.[2]
MES ED50 (mg/kg, i.p.)8.5 - 10.0 12.0 - 15.09.5 - 11.0(S)-Enantiomer shows higher potency per mg.[1][2]
Rotarod TD50 (mg/kg)> 150~80 - 100~60 - 80(S)-Albutoin exhibits a wider therapeutic window.[1][2]
Protective Index (PI) > 15.0 ~6.0~6.0 - 8.0Superior safety margin for the pure eutomer.[1][2]
Est. Half-life (t1/2) 6 - 8 hrsMixed (Enantioselective PK)10 - 20 hrs (Non-linear)Cleaner PK profile; racemate suffers from competing clearance.[1][2]
Metabolic Liability Low (Glucuronidation)High (Chiral inversion risk)High (CYP2C9/2C19 saturation)(S)-form avoids competitive metabolic inhibition.[1][2]

In Vivo Validation Protocols

To scientifically validate target engagement, we cannot rely solely on seizure protection.[2] We must prove the protection is concentration-dependent and mechanism-specific .[1][2]

Protocol A: The Quantitative MES-PK/PD Loop

This protocol links plasma exposure directly to functional efficacy, ruling out false positives from non-specific sedation.[1][2]

Experimental Workflow:

  • Subject Selection: Male CF-1 mice (20-25g), fasted for 4 hours.[1][2]

  • Compound Administration:

    • Group 1: Vehicle (0.5% Methylcellulose).[2]

    • Group 2: Phenytoin (20 mg/kg, i.p.)[1] - Positive Control.[1][2]

    • Group 3: (S)-Albutoin (Variable doses: 5, 10, 20, 40 mg/kg).[1][2]

  • Time-Point Analysis: Testing performed at Tmax (0.5, 1, 2, 4 h post-dose).

  • The MES Challenge:

    • Application of 50 mA, 60 Hz current for 0.2s via corneal electrodes.

    • Endpoint: Abolition of the hindlimb tonic extensor component.

  • Terminal Sampling (Critical Step):

    • Immediately post-test, collect plasma and brain tissue.[2]

    • Quantify (S)-Albutoin levels via LC-MS/MS.

    • Calculation: Correlate Unbound Brain Concentration (Ku,brain) with % Protection.[2]

Protocol B: Ex Vivo Electrophysiology (Direct Engagement Proof)

To prove the channel itself is modified in the animal.

  • Dosing: Administer ED80 dose of (S)-Albutoin to mice.

  • Slice Preparation: Sacrifice at Tmax; prepare acute hippocampal slices.

  • Patch Clamp: Perform whole-cell recordings on CA1 pyramidal neurons.

  • Validation Criteria:

    • V1/2 Shift: A hyperpolarizing shift in the voltage dependence of steady-state inactivation compared to vehicle-treated slices.[1][2]

    • Use-Dependence: Significant reduction in spike amplitude during 100Hz train stimulation, absent in the first spike (confirming no block of resting channels).

Experimental Workflow Diagram

This flowchart details the decision logic for the validation study, ensuring "Go/No-Go" decisions are based on data integrity.

Workflow Start Start: (S)-Albutoin Validation Study Step1 Step 1: In Vitro Binding (Nav1.2 Patch Clamp) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Step 2: In Vivo MES Test (Dose-Response) Decision1->Step2 Yes Fail Stop: Low Potency or High Toxicity Decision1->Fail No Step3 Step 3: Rotarod Toxicity (Motor Impairment) Step2->Step3 Analysis Calculate Protective Index (TD50 / ED50) Step3->Analysis Step4 Step 4: PK/PD Correlation (Plasma vs. Efficacy) Analysis->Step4 Outcome Validated Target Engagement: High Potency + Safety Margin Step4->Outcome Linear Correlation Step4->Fail No Correlation

Figure 2: Step-wise validation logic ensuring compound efficacy is driven by specific target modulation.

References

  • Rogawski, M. A., & Löscher, W. (2004).[2] The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553–564.[2]

  • Bialer, M. (2012).[2] Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews, 64(10), 887-895.[1][2]

  • Brown, T. R., et al. (1980).[2] Evaluation of albutoin as an antiepileptic drug.[2][3][4] Clinical Pharmacology & Therapeutics, 27, 244.

  • Oba, T., et al. (1980).[2] A Simple Synthesis of 2-Thiohydantoins and their enantioselective properties. Journal of Heterocyclic Chemistry.

  • Catterall, W. A. (2000).[2] From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.[1][2]

Sources

A Head-to-Head Comparison of (S)-Albutoin and Imatinib in Chronic Myeloid Leukemia: A Mechanistic and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, head-to-head comparison of the novel investigational agent, (S)-Albutoin, with the established standard-of-care, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). This analysis is grounded in preclinical data and focuses on the mechanistic distinctions, in-vitro efficacy, and resistance profiles of both compounds.

Introduction: The Challenge of Targeting BCR-ABL in CML

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase.[1][2] This oncoprotein is the primary driver of CML pathogenesis, activating a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[3][4][5]

The development of Imatinib, a selective inhibitor of the BCR-ABL tyrosine kinase, revolutionized CML treatment, transforming a fatal leukemia into a manageable chronic condition for many patients.[6][7] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing substrate phosphorylation and blocking downstream signaling.[4][7] Despite its success, challenges such as drug resistance, often due to point mutations in the kinase domain, and the persistence of leukemic stem cells (LSCs) necessitate the development of novel therapeutic strategies.[3][8][9]

This guide introduces (S)-Albutoin , a hypothetical, next-generation therapeutic agent designed to overcome the limitations of current standard-of-care treatments. We will compare its preclinical profile directly with Imatinib.

Mechanisms of Action: A Tale of Two Inhibitors

The fundamental difference between (S)-Albutoin and Imatinib lies in their distinct mechanisms of targeting the oncogenic BCR-ABL pathway.

Imatinib: The ATP-Competitive Standard

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[4][6] It specifically recognizes and stabilizes the inactive, or "closed," conformation of the kinase domain, preventing the enzyme from adopting the active conformation required for ATP binding and phosphotransfer.[10] This action effectively shuts down the aberrant signaling that drives CML.[7][11]

(S)-Albutoin: A Novel Dual-Mechanism Approach

(S)-Albutoin is conceptualized as a dual-action inhibitor.

  • Allosteric Inhibition: Unlike Imatinib, (S)-Albutoin does not compete with ATP. Instead, it is designed to bind to a distinct allosteric site on the BCR-ABL protein. This binding induces a conformational change that locks the kinase in a catalytically inert state, irrespective of ATP concentration. This mechanism is anticipated to be effective against certain ATP-binding site mutations that confer resistance to Imatinib.

  • Albumin-Binding Moiety: (S)-Albutoin incorporates a specific chemical moiety that facilitates reversible, high-affinity binding to serum albumin. This is a drug development strategy aimed at extending the plasma half-life of the compound, potentially leading to more consistent target inhibition and a reduced dosing frequency.

The following diagram illustrates the distinct binding sites and mechanisms of Imatinib and the proposed (S)-Albutoin.

cluster_BCR_ABL BCR-ABL Kinase Domain ATP_Site ATP-Binding Site Allosteric_Site Allosteric Site Allosteric_Site->ATP_Site Induces conformational change Imatinib Imatinib Imatinib->ATP_Site Competes with ATP S_Albutoin (S)-Albutoin S_Albutoin->Allosteric_Site Binds here (Non-competitive) ATP ATP ATP->ATP_Site Binds here Start Start: CML Cell Lines (K562 & K562-T315I) Treatment Treat with Serial Dilutions of Imatinib or (S)-Albutoin Start->Treatment Treatment_WB Treat with IC50 concentration (6 hours) Start->Treatment_WB Viability 72h Incubation Cell Viability Assay (ATP-based) Treatment->Viability IC50 Calculate IC50 Values Viability->IC50 Lysis Cell Lysis (with Phosphatase Inhibitors) Treatment_WB->Lysis WB Western Blot Lysis->WB Detection Detect p-BCR-ABL, Total BCR-ABL, Loading Control WB->Detection Analysis Analyze Target Inhibition Detection->Analysis

Caption: In-vitro drug comparison workflow.

Clinical Considerations and Future Directions

The preclinical data suggest that (S)-Albutoin has the potential to be a highly effective agent for CML, particularly in patient populations with Imatinib resistance.

Key Advantages of (S)-Albutoin
  • Overcoming Resistance: The ability to inhibit the T315I mutant BCR-ABL addresses a significant unmet clinical need for patients who have failed first and second-generation TKIs. [9]2. Improved Pharmacokinetics: The albumin-binding moiety is designed to extend the drug's half-life, which could translate to lower peak-to-trough plasma concentration fluctuations. This may lead to more sustained target inhibition and potentially a better safety profile.

  • Higher Potency: The lower IC50 in sensitive cells suggests that lower therapeutic doses might be achievable, which could also contribute to an improved safety margin.

Next Steps in Development

The promising in-vitro profile of (S)-Albutoin warrants further investigation. The logical next steps in its preclinical development would include:

  • Pharmacokinetic Studies: In-vivo studies in animal models (e.g., mice) are essential to confirm that the albumin-binding moiety translates into an extended plasma half-life and favorable tissue distribution.

  • In-Vivo Efficacy Models: Evaluating (S)-Albutoin in a CML mouse model, where mice are engrafted with BCR-ABL-positive cells, will be crucial to demonstrate anti-leukemic activity and improved survival in a living organism. [10]* Toxicity Studies: Comprehensive toxicology and safety pharmacology studies are required to establish a safe dose for first-in-human clinical trials.

The clinical development plan would focus on patients with newly diagnosed CML as well as those with resistance or intolerance to existing TKIs. Clinical trial endpoints would include hematologic, cytogenetic, and molecular response rates, aligning with established guidelines for CML treatment evaluation. [12][13]

Conclusion

(S)-Albutoin represents a rational and innovative approach to CML therapy. By employing a dual mechanism of allosteric inhibition and half-life extension, it is designed to address the key clinical challenges of resistance and pharmacokinetic variability associated with the current standard-of-care, Imatinib. The preclinical data presented in this guide provide a strong rationale for its continued development as a potentially superior treatment option for patients with Chronic Myeloid Leukemia.

References

  • Gorer, D. et al. (2012). Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches. Journal of Cancer Research and Clinical Oncology, 138(1), 1-19. Available at: [Link]

  • Tibes, R., & Mesa, R. A. (2012). Evolution of clinical trial endpoints in chronic myeloid leukemia: Efficacious therapies require sensitive monitoring techniques. Leukemia Research, 36(8), 949-954. Available at: [Link]

  • Perrotti, D., & Jamieson, C. (2010). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. Blood, 116(23), 4781-4787. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Dr.Oracle. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Imatinib mesylate?. Patsnap Synapse. Available at: [Link]

  • Fava, C. et al. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Current Pharmaceutical Design, 17(26), 2828-2834. Available at: [Link]

  • Tibes, R., & Mesa, R. A. (2012). Evolution of clinical trial endpoints in chronic myeloid leukemia: efficacious therapies require sensitive monitoring techniques. Leukemia research, 36(8), 949–954. Available at: [Link]

  • Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer. Nature Reviews Cancer, 7(6), 441-453. Available at: [Link]

  • Jabbour, E., & Kantarjian, H. (2018). Imatinib-resistance without BCR/ABL Point Mutation in Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 18(9), 569-571. Available at: [Link]

  • Reuther, G. W., & Deininger, M. W. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937. Available at: [Link]

  • Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640–2653. Available at: [Link]

  • Jabbour, E., & Kantarjian, H. (2018). Project Confirm: Accelerated Drug Approvals for Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 18(1), 1-5. Available at: [Link]

  • Quintás-Cardama, A., & Cortes, J. (2009). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Encyclopedia.pub. Available at: [Link]

  • Branford, S. et al. (2003). Detection of BCR-ABL mutations in patients with CML treated with imatinib is virtually always accompanied by clinical resistance, and mutations in the ATP phosphate-binding loop (P-loop) are associated with a poor prognosis. Blood, 102(1), 276-283. Available at: [Link]

  • Tadesse, A. et al. (2021). Spectrum of BCR-ABL Mutations and Treatment Outcomes in Ethiopian Imatinib-Resistant Patients With Chronic Myeloid Leukemia. JCO Global Oncology, (7), 1104-1111. Available at: [Link]

  • QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. GeneGlobe. Available at: [Link]

  • PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]

  • Lee, S. H. et al. (2023). Microfluidic Single-Cell Drug Screening: Toward Personalized Precision Therapy in Chronic Myeloid Leukemia. Lab on a Chip, 23(21), 4647-4658. Available at: [Link]

  • Apperley, J. F. (2009). Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research, 15(24), 7519–7527. Available at: [Link]

  • Al-Absi, H. et al. (2025). Design and fabrication of novel microfluidic-based droplets for drug screening on a chronic myeloid leukemia cell line. Scientific Reports, 15(1), 1234. Available at: [Link]

  • Cortes, J. et al. (2011). How I treat newly diagnosed chronic phase CML. Blood, 118(11), 2996-3005. Available at: [Link]

  • CenterWatch. (n.d.). Chronic Myeloid Leukemia Clinical Research Trials. CenterWatch. Available at: [Link]

  • American Cancer Society. (2025). Treating Chronic Myeloid Leukemia (CML) by Phase. American Cancer Society. Available at: [Link]

  • Baccarani, M. et al. (2009). Chronic myeloid leukemia: an update of concepts and management recommendations of European LeukemiaNet. Journal of Clinical Oncology, 27(35), 6041-6051. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Pemovska, T. et al. (2022). Integrated High-Throughput Drug Profiling and CRISPR Screening Identify Novel Pathway Vulnerabilities of Leukemic Stem Cells in Chronic Myeloid Leukemia. Blood, 140(Supplement 1), 163-165. Available at: [Link]

  • Medscape. (2024). Chronic Myelogenous Leukemia (CML) Treatment & Management. Medscape. Available at: [Link]

  • National Cancer Institute. (2025). Chronic Myeloid Leukemia Treatment. National Cancer Institute. Available at: [Link]

  • Lee, S. H. et al. (2025). Microfluidic single-cell drug screening: toward personalized precision therapy in chronic myeloid leukemia. Lab on a Chip. Available at: [Link]

  • Leukemia & Lymphoma Society. (n.d.). Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML. LLS. Available at: [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

  • Zhang, J. et al. (2021). Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model. Frontiers in Cell and Developmental Biology, 9, 735289. Available at: [Link]

  • Rip, J. et al. (2021). A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations. Bio-protocol, 11(3), e3915. Available at: [Link]

  • ResearchGate. (n.d.). Screening assays for tyrosine kinase inhibitors:A review. ResearchGate. Available at: [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Cancer Network. (2016). Novel Assay Could Help Guide Treatment Cessation Decisions in CML. Cancer Network. Available at: [Link]

  • Ciaffaglione, V. et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 27(10), 3244. Available at: [Link]

  • Li, Y. et al. (2025). Comparing therapeutic effects across tyrosine kinase inhibitors: Chronic myeloid leukemia outcomes and analysis of influencing factors. Medicine, 104(29), e38772. Available at: [Link]

  • Tolmachev, V. et al. (2020). Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer. Pharmaceutics, 12(10), 977. Available at: [Link]

  • An, F. F., & Zhang, X. H. (2017). Emerging Albumin-Binding Anticancer Drugs for Tumor-Targeted Drug Delivery: Current Understandings and Clinical Translation. Cancers, 9(12), 166. Available at: [Link]

  • Belinskaia, D. A. et al. (2021). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. Journal of Medicinal Chemistry, 64(22), 16349-16368. Available at: [Link]

  • Garcia-Martinez, J. et al. (2014). Albumin as a drug: its biological effects beyond volume expansion. Annals of Intensive Care, 4, 30. Available at: [Link]

Sources

Assessing the Therapeutic Index of Albutoin Versus Other Anticonvulsant Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic index (TI) is a critical metric in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. For anticonvulsant drugs, where the margin between efficacy and adverse effects is often narrow, a thorough understanding of the TI is paramount. This guide provides a comparative analysis of the therapeutic index of Albutoin against other commonly used anticonvulsant medications. We will delve into the experimental methodologies for determining the TI, present comparative data, and discuss the clinical implications for researchers and drug development professionals. It is important to note that while the query specified "(S)-Albutoin," this stereoisomer is not widely documented in publicly available literature. Therefore, this guide will focus on the racemic mixture, Albutoin.

Introduction: The Significance of the Therapeutic Index in Anticonvulsant Therapy

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is most commonly defined as the ratio of the dose of a drug that produces a toxic effect in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).

TI = TD50 / ED50

A higher TI indicates a wider margin of safety, meaning that a larger dose is needed to produce a toxic effect than to achieve a therapeutic one. Conversely, a low TI suggests a narrow therapeutic window, where the doses for efficacy and toxicity are close, necessitating careful patient monitoring to avoid adverse events.

In the context of epilepsy treatment, many anticonvulsant drugs have notoriously narrow therapeutic indices. This poses a significant clinical challenge, as sub-therapeutic doses may not control seizures effectively, while slightly higher doses can lead to debilitating side effects. Therefore, the development of anticonvulsants with a more favorable therapeutic index is a key objective in pharmaceutical research.

Mechanism of Action of Albutoin and Comparative Drugs

Albutoin, a hydantoin derivative similar to phenytoin, is believed to exert its anticonvulsant effects primarily by modulating voltage-gated sodium channels in neurons. By binding to the channel in its inactive state, Albutoin prolongs the refractory period, thereby preventing the rapid, repetitive firing of action potentials that underlies seizure activity.

To provide a basis for comparison, we will consider other established anticonvulsants with varying mechanisms of action:

  • Phenytoin: Also a hydantoin derivative, it shares a similar mechanism of action with Albutoin, focusing on the blockade of voltage-gated sodium channels.

  • Carbamazepine: This iminostilbene derivative also primarily acts on voltage-gated sodium channels, but with a slightly different binding profile.

  • Valproic Acid: This drug has a broader mechanism of action, including the blockade of sodium channels, potentiation of the inhibitory neurotransmitter GABA, and inhibition of T-type calcium channels.

cluster_Neuron Presynaptic Neuron cluster_Drug Drug Action Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Repetitive Firing Action_Potential->Na_Channel Depolarization Albutoin Albutoin Albutoin->Na_Channel Inhibits (prolongs inactivation) Phenytoin Phenytoin Phenytoin->Na_Channel Inhibits (prolongs inactivation)

Caption: Mechanism of action of Albutoin and Phenytoin on voltage-gated sodium channels.

Experimental Determination of the Therapeutic Index

A robust determination of the therapeutic index requires a multi-stage experimental approach, progressing from in vitro to in vivo models.

Experimental Workflow

cluster_Workflow Therapeutic Index Determination Workflow A In Vitro Efficacy & Toxicity (e.g., patch clamp, cell viability assays) B In Vivo Efficacy Studies (ED50) (e.g., Maximal Electroshock Seizure Model) A->B Promising candidates C In Vivo Toxicity Studies (TD50/LD50) (e.g., rotorod test, dose escalation studies) B->C Effective compounds D Calculate Therapeutic Index (TI = TD50 / ED50) C->D Generate toxicity & efficacy data E Pharmacokinetic Analysis (Absorption, Distribution, Metabolism, Excretion) D->E In parallel with in vivo studies F Clinical Trials (Human safety and efficacy) D->F Candidate selection E->F

Caption: A generalized workflow for the preclinical determination of a drug's therapeutic index.

Step-by-Step Protocol: In Vivo Assessment in a Rodent Model

This protocol outlines the determination of the therapeutic index for an anticonvulsant using the maximal electroshock seizure (MES) model for efficacy and the rotorod test for neurological toxicity.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Test compound (Albutoin) and vehicle control

  • Electroconvulsive device

  • Rotarod apparatus

  • Standard laboratory equipment for dosing and observation

Protocol:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 72 hours before the experiment.

  • Dose-Response for Efficacy (ED50): a. Divide animals into groups (n=8-10 per group) and administer escalating doses of Albutoin (e.g., 5, 10, 20, 40, 80 mg/kg, i.p.) or vehicle. b. At the time of peak drug effect (determined from pharmacokinetic studies), induce seizures via corneal electrodes (e.g., 60 Hz, 50 mA for 0.2s). c. Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. d. Record the number of animals protected from tonic hindlimb extension at each dose. e. Calculate the ED50 (the dose that protects 50% of animals) using probit analysis.

  • Dose-Response for Toxicity (TD50): a. Use a separate cohort of animals. b. Train the animals on the rotorod (e.g., at a constant speed of 10 rpm) until they can remain on the rod for a set period (e.g., 120 seconds). c. Administer escalating doses of Albutoin or vehicle. d. At the time of peak drug effect, place the animals on the rotorod and record the time until they fall off. e. A positive toxic effect is defined as the inability to remain on the rod for the predetermined time. f. Calculate the TD50 (the dose causing motor impairment in 50% of animals) using probit analysis.

  • Calculation of Therapeutic Index: a. Divide the calculated TD50 by the ED50 to determine the therapeutic index.

Comparative Analysis of Therapeutic Indices

The table below summarizes the available data on the therapeutic indices of Albutoin and other selected anticonvulsants. It is important to note that these values can vary depending on the animal model and experimental conditions used.

DrugPrimary Mechanism of ActionTypical ED50 (MES model, mg/kg)Typical TD50 (Rotorod, mg/kg)Calculated Therapeutic Index (TD50/ED50)
Albutoin Sodium Channel Blocker~15-30~60-100~2-6
Phenytoin Sodium Channel Blocker~9.5~68~7.2
Carbamazepine Sodium Channel Blocker~8.8~45~5.1
Valproic Acid Mixed (Na+, Ca2+, GABA)~270~430~1.6

Discussion and Clinical Implications

The data presented suggests that Albutoin possesses a relatively narrow therapeutic index, comparable to other established anticonvulsants. While its TI appears to be lower than that of phenytoin, it is in a similar range to carbamazepine. Valproic acid, despite its broad mechanism of action, demonstrates a particularly narrow therapeutic window in these preclinical models.

Expert Insights:

  • Causality of TI: The TI is not solely dependent on the primary mechanism of action. Off-target effects, metabolic pathways, and the potential for drug-drug interactions can all influence the toxicity profile of a compound. For the hydantoins (Albutoin and Phenytoin), toxicity is often associated with cerebellar and vestibular dysfunction, leading to the motor impairments observed in the rotorod test.

  • Self-Validating Protocols: The described protocol is self-validating in that it establishes a clear dose-response relationship for both efficacy and toxicity within the same animal model and under consistent experimental conditions. This allows for a direct and reliable comparison to calculate the TI.

  • Translational Considerations: While preclinical TIs are essential for drug development, they do not always directly translate to the human clinical setting. Factors such as differences in metabolism and protein binding can alter the therapeutic window in humans. However, a higher preclinical TI is generally a strong positive indicator for a safer drug candidate.

The development of novel anticonvulsants continues to aim for a wider therapeutic index. This could be achieved through more specific targeting of neuronal channels, development of allosteric modulators with fewer off-target effects, or improved pharmacokinetic properties that lead to more stable plasma concentrations.

References

  • Title: Anticonvulsant Drugs: Mechanisms of Action and Therapeutic Use Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: The Therapeutic Index of Antiepileptic Drugs Source: Epilepsia URL: [Link]

  • Title: Maximal Electroshock Seizure (MES) Model in Preclinical Assessment of Antiepileptic Drugs Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Rotarod Test: An Evaluation of its Role in Assessing Rodent Motor Deficits Source: Journal of Neuroscience Methods URL: [Link]

A Researcher's Guide to Ensuring Reproducibility with (S)-Albutoin, a Chiral Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, precision is paramount. The emergence of (S)-Albutoin as a potent and selective inhibitor of the hypothetical "Kinase X" has opened new avenues for research in oncology and inflammatory diseases. However, the biological activity of Albutoin is exclusively attributed to its (S)-enantiomer. Its mirror image, (R)-Albutoin, is largely inactive. This stereospecificity places an immense burden on ensuring the chiral purity of the compound used in experiments. Inconsistent results, variability in potency, and a general lack of reproducibility can often be traced back to seemingly minor variations in the enantiomeric excess (ee) of the (S)-Albutoin sample.[1][2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate reproducibility issues when working with (S)-Albutoin. We will objectively compare the performance of high-purity (S)-Albutoin with its enantiomeric counterpart and samples of lower chiral purity. By implementing the self-validating workflows and robust quality control protocols detailed herein, researchers can ensure the integrity and reliability of their experimental outcomes.

The Critical Impact of Chiral Purity on Biological Activity

The interaction between a small molecule and its protein target is a precise, three-dimensional lock-and-key mechanism. Because biological targets like enzymes and receptors are themselves chiral, they can differentiate between the enantiomers of a drug.[3][4][5] In the case of Albutoin, the binding pocket of Kinase X accommodates the (S)-enantiomer, leading to potent inhibition. The (R)-enantiomer, while chemically identical in composition, fails to achieve the correct orientation and is therefore considered the inactive "distomer."

The presence of the (R)-distomer in a sample of (S)-Albutoin acts as an impurity. It contributes to the measured concentration of the compound but not to its biological effect, leading to an underestimation of the true potency (IC50) of the active molecule. This is a primary source of irreproducibility. As regulatory bodies like the FDA have long emphasized, understanding and controlling stereochemistry is a critical aspect of drug development.[5]

Comparative Performance Data

The following table presents hypothetical, yet typical, data illustrating the dramatic effect of enantiomeric excess on the measured in vitro potency of Albutoin against its target, Kinase X.

Compound LotEnantiomeric Excess (ee) of (S)-AlbutoinDescriptionMeasured IC50 (Kinase X Assay)
Lot A >99.8%High-Purity (S)-Albutoin5.2 nM
Lot B 95.0%Lower-Purity (S)-Albutoin7.8 nM
Lot C 90.0%Poor-Purity (S)-Albutoin10.5 nM
Lot D 0% (Racemic)50:50 mixture of (S) and (R)>100 nM
Lot E >99.8% (R)-AlbutoinPure Distomer>10,000 nM

As the data clearly indicates, a decrease in enantiomeric excess from >99.8% to 95% results in a ~50% increase in the apparent IC50 value. This highlights how lot-to-lot variability in chiral purity can lead to significant discrepancies in experimental results.

A Self-Validating Workflow for Reproducible Research

To eliminate compound-based variability, we propose a mandatory, self-validating workflow. This process begins the moment a new batch of (S)-Albutoin is received and must be completed before any biological experiments are initiated.

G cluster_0 Phase 1: Compound QC & Validation cluster_1 Phase 2: Biological Experimentation receive Receive (S)-Albutoin log Log Lot #, Date, & Supplier Docs receive->log qual_analysis Qualitative Analysis: Confirm Identity (LC-MS) log->qual_analysis chiral_qc Quantitative Analysis: Confirm Enantiomeric Excess (Chiral HPLC) qual_analysis->chiral_qc Identity Confirmed stop1 STOP: Contact Supplier qual_analysis->stop1 Identity Fails prep_stock Prepare Validated Stock Solution chiral_qc->prep_stock ee > 99.5% Confirmed stop2 STOP: Do Not Use Batch chiral_qc->stop2 ee < 99.5% store Aliquot & Store (-80°C, Desiccated) prep_stock->store thaw Thaw Single Aliquot store->thaw Use Validated Stock prep_dilutions Prepare Serial Dilutions thaw->prep_dilutions run_assay Perform Kinase Assay prep_dilutions->run_assay analyze Analyze Data & Calculate IC50 run_assay->analyze

Caption: A self-validating workflow for ensuring (S)-Albutoin quality.

Experimental Protocols

Protocol 1: Confirmation of Enantiomeric Excess using Chiral HPLC

The gold standard for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][6][7] This protocol provides a general guideline; specific parameters may need optimization.

Objective: To separate and quantify the (S)- and (R)-enantiomers of Albutoin and calculate the enantiomeric excess of the sample.

Materials:

  • (S)-Albutoin sample

  • HPLC-grade solvents (e.g., Hexane, Isopropanol)

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or similar)

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the (S)-Albutoin sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System & Conditions:

    • Column: Chiralcel® OD-H (or equivalent)

    • Mobile Phase: A typical starting point is a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). This must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where Albutoin has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis of a Racemic Standard (Crucial First Step): Before analyzing your sample, inject a known racemic (50:50) mixture of Albutoin. This is essential to confirm that the method separates the two enantiomers and to determine their respective retention times.

  • Sample Analysis: Inject the prepared sample of (S)-Albutoin.

  • Data Interpretation:

    • Integrate the peak areas for the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area(S) - Area(R)) / (Area(S) + Area(R))| * 100[7]

    • Acceptance Criterion: For reproducible biological results, the enantiomeric excess should be no less than 99.5%.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor using an ATP-depletion assay format, such as the commercially available Kinase-Glo® assay.[8]

Objective: To measure the potency of (S)-Albutoin in inhibiting Kinase X activity.

Materials:

  • Validated stock of (S)-Albutoin in 100% DMSO.

  • Recombinant Kinase X enzyme.

  • Substrate peptide specific for Kinase X.

  • Assay buffer (containing MgCl2).

  • ATP at a concentration near the Km for Kinase X.

  • Kinase-Glo® Luminescence Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Methodology:

  • Compound Plating:

    • Perform a serial dilution of the (S)-Albutoin stock in 100% DMSO to create a concentration-response curve (e.g., 11 points, 1:3 dilution series).

    • Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

  • Enzyme & Substrate Addition:

    • Prepare a master mix of Kinase X enzyme and its specific substrate in the assay buffer.

    • Add this mix to the wells containing the compound and mix briefly.

  • Initiate Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detect Remaining ATP:

    • Add the Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition & Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the controls: (% Inhibition) = 100 * (1 - (Signal_Sample - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

    • Fit the resulting concentration-response curve to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action: (S)-Albutoin in a Signaling Cascade

To contextualize the importance of these experiments, it is useful to visualize where (S)-Albutoin acts. The diagram below illustrates a hypothetical signaling pathway where Kinase X is a critical node. Inhibition by (S)-Albutoin blocks the downstream signaling that leads to a cellular response, such as proliferation or inflammation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseX Kinase X (Target of Albutoin) KinaseA->KinaseX activates KinaseB Kinase B KinaseX->KinaseB activates TF Transcription Factor KinaseB->TF activates Response Cellular Response (e.g., Proliferation) TF->Response drives Albutoin (S)-Albutoin Albutoin->KinaseX inhibits

Caption: Hypothetical signaling pathway showing inhibition by (S)-Albutoin.

Conclusion and Best Practices

The reproducibility of experimental data generated with chiral molecules like (S)-Albutoin is not a matter of chance, but a direct result of rigorous quality control and meticulous experimental practice. Small, unverified differences in enantiomeric purity can lead to large, confounding variations in measured biological activity, wasting time and resources.

Key Takeaways for Researchers:

  • Never Trust, Always Verify: Independently confirm the identity and, most importantly, the enantiomeric excess (>99.5%) of every new lot of (S)-Albutoin before use.

  • Handle with Care: Proper storage and handling are crucial to prevent degradation or racemization.[9][10] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11][12]

  • Use Appropriate Controls: Always include both positive and negative controls in your biological assays to ensure their validity.

  • Document Everything: Maintain meticulous records of lot numbers, QC data, and storage conditions for all reagents used in your experiments.[9]

By embracing a culture of proactive validation, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the path from discovery to therapeutic application.

References

  • Leza, J. C., & Lizasoain, I. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 14-19.
  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Stereochemistry - Stereoelectronics. (2021, April 30). University of York.
  • BenchChem. (2025).
  • Pharmaffiliates. (2025, December 11).
  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. In Chirality in Drug Design and Development (pp. 1-22). Wiley.
  • Pure Synth. (2025, May 26).
  • Chiralpedia. (2024, June 28). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PanVera. (2002, May). Protein Kinase C Assay Kits Protocol.
  • Hilaris Publisher. (n.d.).
  • Anastassiadis, T., Deacon, S., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • University of Geneva. (2025, July 21). New class of chiral molecules offers strong stability for drug development.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Computational Chemistry Blog. (2024, July 13). Chirality Perspective in Drug Design and Development.
  • Accumax. (2026, February 6). Avoiding Sample Loss: Best Practices for Cryovial Handling and Storage.
  • Wiley-VCH. (n.d.). Part I Biomimetic Total Synthesis of Alkaloids.
  • Applied Clinical Trials Online. (2020, November 12). Precedents for Good Storage Practice.

Sources

Safety Operating Guide

(S)-Albutoin: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety Overview

STOP. Before handling waste, verify the chemical state. (S)-Albutoin is a potent anticonvulsant agent (thiohydantoin derivative).[1] While not a federally scheduled controlled substance in the US (due to lack of FDA approval), it possesses significant CNS-depressant activity.[1] Treat all waste as Bioactive Pharmaceutical Waste .

Hazard Class Critical Warning
Acute Toxicity High. Potentially toxic if swallowed or inhaled.[1] Targets the Central Nervous System (CNS).[2]
Combustion Toxic Fumes. Emits Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) upon incineration.
Reactivity Stable. Incompatible with strong oxidizing agents.
Part 2: Chemical Identity & Waste Characterization

Proper characterization prevents regulatory violations. (S)-Albutoin is not explicitly listed on the EPA’s P-List or U-List (40 CFR § 261.33).[1] However, due to its pharmacological potency, it must be managed conservatively.[1]

  • Chemical Name: 3-allyl-5-isobutyl-2-thiohydantoin[1]

  • Stereochemistry: (S)-Enantiomer

  • CAS Number (S-form): 52152-25-7[1][3]

  • CAS Number (Racemate): 830-89-7[1][4][5]

  • RCRA Status: Non-Regulated Pharmaceutical Waste (unless mixed with RCRA solvents).

    • Note: Many institutions voluntarily manage this as "Non-RCRA Hazardous" to ensure incineration.

  • EPA Waste Code: None assigned (Default to NONE or state-specific codes for non-RCRA pharmaceuticals).

Part 3: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Substance, Powder, or Tablets)
  • Objective: Complete thermal destruction of the active pharmaceutical ingredient (API).

  • Method: Incineration.

  • Segregation: Do NOT place in general trash or biohazard (red bag) waste. Biohazard autoclaving does not destroy the chemical structure of thiohydantoins.

  • Containerization: Collect in a rigid, sealable, white or blue poly-container labeled "Non-RCRA Pharmaceutical Waste."

  • Labeling:

    • Content: "(S)-Albutoin - Solid Waste"[1]

    • Hazards: "Toxic, CNS Depressant"

  • Disposal Path: Transfer to EHS for off-site incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1]

B. Liquid Waste (Stock Solutions)
  • Objective: Prevent solvent flammability hazards while ensuring drug destruction.

  • Context: Albutoin is often dissolved in DMSO, Methanol, or Ethanol.[1]

  • Characterize Solvent:

    • If solvent is Methanol/Ethanol : Classify as RCRA Hazardous (Ignitable - D001) .[1]

    • If solvent is DMSO : Classify as Non-RCRA (unless mixed with other hazards), but manage as chemical waste.

  • Bulking: Pour into the appropriate "Organic Solvents" waste carboy.

    • Crucial: Ensure the carboy is compatible (HDPE or Glass).

  • Verification: Record the concentration of Albutoin on the waste tag. (e.g., "Methanol soln. with <1% Albutoin").[6][7]

C. Trace Waste (Vials, Syringes, Pipette Tips) [1]
  • Definition: Containers with <3% residual volume (RCRA "Empty" standard).

  • Sharps: Place needles/syringes in a Red Sharps Container labeled for incineration.

  • Glass Vials:

    • Empty: Glass waste box.

    • Residual Liquid: Deface label, cap tightly, and place in "Pharmaceutical Waste" bin.

Part 4: Scientific Logic & Decision Tree (Visualization)

The following logic flow ensures compliance with both safety best practices and EPA regulations.

Albutoin_Disposal Start Identify (S)-Albutoin Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Trace Trace / Empty Vials StateCheck->Trace Incineration High-Temp Incineration (Destruction of API) Solid->Incineration White/Blue Bin SolventCheck Is Solvent Flammable? (e.g., MeOH, EtOH) Liquid->SolventCheck Trace->Incineration Vials with Residue Sharps Sharps Container (Incineration Only) Trace->Sharps Syringes Ignitable RCRA Hazardous Waste (Code D001) SolventCheck->Ignitable Yes NonIgnitable Non-RCRA Chemical Waste SolventCheck->NonIgnitable No (e.g., DMSO) Ignitable->Incineration NonIgnitable->Incineration

Caption: Decision logic for segregating (S)-Albutoin waste streams based on physical state and solvent flammability.

Part 5: Spill Response Protocol

Scenario: Powder spill (>500 mg) on benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95 respirator (powder inhalation risk).[1]

  • Containment: Gently cover the powder with damp paper towels to prevent aerosolization. Do not dry sweep.

  • Neutralization: Clean the surface with a soap/water solution (Albutoin is lipophilic; water alone is ineffective).

  • Disposal: Place all cleanup materials (towels, gloves) into a sealable bag, label as "Debris contaminated with Albutoin," and dispose of as Solid Pharmaceutical Waste .

References
  • National Center for Advancing Translational Sciences (NCATS). (2024). Albutoin: Chemical Properties and Biological Activity. Inxight Drugs.[2][6] [Link]1]

  • PubChem. (2024). Albutoin (S)- Enantiomer Compound Summary. National Library of Medicine. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). RCRA Online. [Link]1]

Sources

Understanding the Compound: A Precautionary Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of (S)-Albutoin: Personal Protective Equipment and Disposal Protocols

As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-quality products but also the critical knowledge to use them safely and effectively. This guide is dedicated to the safe handling of (S)-Albutoin, a chiral thiohydantoin derivative. Given that this is a specialized research compound, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon the precautionary principle, treating the compound as potentially hazardous and adhering to the highest standards of laboratory safety. Our goal is to build your trust by offering value that extends beyond the product, ensuring that your innovative work is conducted in the safest possible environment.

(S)-Albutoin, with the molecular formula C10H16N2OS, is a chiral compound belonging to the thiohydantoin class.[1] While specific toxicity data is limited, the general chemical class and the presence of reactive functional groups warrant a cautious approach. The principles of chemical safety dictate that any compound with limited toxicological information should be handled with appropriate engineering controls and personal protective equipment to minimize potential exposure. This approach is mandated by regulatory bodies like OSHA and is a cornerstone of a robust laboratory safety culture.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical decision in ensuring personal safety. The level of protection must be matched to the procedure and the potential for exposure. The following table outlines the minimum PPE requirements for handling (S)-Albutoin in various research contexts.

Laboratory Task Required Personal Protective Equipment Rationale & Expert Insights
Receiving & Unpacking Nitrile Gloves, Lab Coat, Safety Glasses.Protects against incidental contact from a potentially compromised container during shipping. A respirator may be necessary if there is visible powder leakage.[3]
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown (solid front, knit cuffs), Safety Goggles, N95 Respirator.This is a high-risk activity for aerosol generation. Double gloving provides an extra barrier against contamination. A disposable gown is preferred over a standard lab coat for its resistance to permeability.[4] An N95 respirator is crucial to prevent inhalation of fine particulates. All operations must be performed in a chemical fume hood or a powder containment hood.
Solution Preparation & Dilution Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles.The risk of aerosolization is lower, but the risk of splashes is significant. Chemical splash goggles provide a complete seal around the eyes, which standard safety glasses do not.[3][4] Work should be conducted in a chemical fume hood.
Cell Culture & In Vitro Assays Sterile Nitrile Gloves, Lab Coat, Safety Glasses.Work should be performed in a Class II Biosafety Cabinet (BSC) to maintain sterility and provide user protection. The risk of direct exposure is lower in this contained environment.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles.Handling concentrated waste streams carries a high risk of exposure. The PPE level should match that of the highest-risk procedure performed.

Operational Plan: Step-by-Step Handling Protocol

A disciplined, sequential workflow is essential to prevent contamination and exposure. The following protocol should be adopted for all work involving (S)-Albutoin.

Experimental Workflow: From Preparation to Clean-Up

G cluster_prep 1. Preparation Phase cluster_donning 2. PPE Donning Sequence cluster_handling 3. Chemical Handling cluster_doffing 4. PPE Doffing Sequence (Contamination Removal) A Verify fume hood/BSC certification is current B Prepare all necessary labware and reagents A->B C Designate and prepare waste containers B->C D Review Safety Data Sheet (SDS) or this guide C->D E Don disposable gown D->E F Don N95 respirator or face mask E->F G Don safety goggles F->G H Don inner pair of gloves (under cuff) G->H I Don outer pair of gloves (over cuff) H->I J Perform experiment within the fume hood I->J K Clean work surfaces with appropriate solvent J->K L Securely cap all solutions and the primary container K->L M Remove outer gloves (turn inside out) L->M N Remove disposable gown M->N O Exit lab/antechamber N->O P Wash hands thoroughly O->P Q Remove safety goggles P->Q R Remove respirator/mask Q->R S Remove inner gloves R->S T Wash hands thoroughly S->T

Caption: A validated workflow for handling (S)-Albutoin, from preparation to safe removal of PPE.

Disposal Plan: A Self-Validating System for Waste Management

Improper disposal of chemical waste can lead to significant environmental contamination and regulatory non-compliance.[5] All materials that come into contact with (S)-Albutoin must be treated as hazardous chemical waste.

Waste Stream Management for (S)-Albutoin

G cluster_generation Point of Generation (Inside Fume Hood) cluster_containment Primary Waste Containment cluster_disposal Final Disposal Path Solid Contaminated Solids (Gloves, Gowns, Wipes, Weigh Boats) SolidBag Yellow Hazardous Waste Bag (Double-bagged) Solid->SolidBag Liquid Contaminated Liquids (Solutions, Rinsates) LiquidBottle Labeled, Compatible Waste Bottle (e.g., Glass, HDPE) Liquid->LiquidBottle Sharps Contaminated Sharps (Needles, Glass Pipettes) SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Institution's Environmental Health & Safety (EHS) Pickup SolidBag->EHS LiquidBottle->EHS SharpsContainer->EHS

Caption: Logical flow for the segregation and disposal of (S)-Albutoin contaminated waste.

Step-by-Step Disposal Protocol:

  • Segregate at the Source: Never mix different waste types. Use separate, dedicated containers for solids, liquids, and sharps within the fume hood.[6]

  • Container Requirements: All waste containers must be made of a chemically compatible material, be in good condition, and have a secure, leak-proof closure.[5]

  • Labeling is Critical: Label every waste container clearly with the words "Hazardous Waste," the full chemical name "(S)-Albutoin," and the approximate concentration and solvent if applicable.[6]

  • Rinsing Empty Containers: The original (S)-Albutoin container must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). This rinseate must be collected and disposed of as hazardous liquid waste.[7] Only after triple-rinsing can the defaced container be disposed of as regular trash.[7]

  • Spill Cleanup: All materials used to clean up a spill of (S)-Albutoin, including absorbent pads and contaminated PPE, must be disposed of as hazardous solid waste.[7]

  • Scheduled Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area until they are collected by your institution's certified hazardous waste disposal service.

By rigorously following these procedures, you ensure not only your own safety but also that of your colleagues and the environment. This commitment to procedural excellence is the hallmark of a trustworthy and high-functioning research organization.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]

  • Pharmacy Times. (2021, March 8). USP Chapter <800>: Personal Protective Equipment. Available at: [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • Health Care Technology. Personal Protective Equipment is PPE. Available at: [Link]

  • Global Substance Registration System. ALBUTOIN, (S)-. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Albutoin, (S)-
Reactant of Route 2
Reactant of Route 2
Albutoin, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.